molecular formula C6H7NO3 B104009 Methyl 5-methyloxazole-4-carboxylate CAS No. 41172-57-0

Methyl 5-methyloxazole-4-carboxylate

Cat. No.: B104009
CAS No.: 41172-57-0
M. Wt: 141.12 g/mol
InChI Key: UMYOVEXLUCPUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyloxazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYOVEXLUCPUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504861
Record name Methyl 5-methyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41172-57-0
Record name Methyl 5-methyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methyl-1,3-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 5-methyloxazole-4-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 5-methyloxazole-4-carboxylate

Introduction

This compound is a substituted five-membered heterocyclic compound that serves as a valuable building block in organic and medicinal chemistry. The oxazole scaffold is a key structural motif present in numerous biologically active compounds, lending it significant interest for researchers in drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and reactivity of this compound, offering field-proven insights for its application in a research setting. Understanding the core characteristics of this molecule is crucial for its effective utilization in the synthesis of more complex molecular architectures. The related structural motif, 5-methylisoxazole-4-carboxylic acid, is a known intermediate in the synthesis of Leflunomide, an important antirheumatoid arthritis drug, which underscores the pharmaceutical relevance of this class of compounds.[1][2][3]

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of any chemical workflow. The fundamental identifiers and physical properties of this compound are summarized below.

PropertyDataReference
IUPAC Name Methyl 5-methyl-1,3-oxazole-4-carboxylate[4]
Synonyms This compound, 5-methyl-4-oxazolecarboxylic acid methyl ester[4]
CAS Number 41172-57-0[4]
Molecular Formula C₆H₇NO₃Calculated
Molecular Weight 141.12 g/mol Calculated
Appearance White solid[4]
Melting Point 46.5–47.0 °C[4]

Synthesis and Purification

The synthesis of this compound is reliably achieved through a cyclization reaction involving methyl isocyanoacetate and acetic anhydride. This method provides a direct route to the substituted oxazole ring system.

Causality in Experimental Design

The chosen synthetic pathway is predicated on the reactivity of the isocyanoacetate precursor.

  • Methyl Isocyanoacetate: This reactant provides the C2 and C4 atoms of the oxazole ring and the ester functionality. The isocyano group is crucial for the cyclization mechanism.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU acts as a strong, non-nucleophilic base. Its role is to deprotonate the α-carbon of the methyl isocyanoacetate, generating a key nucleophilic intermediate required for the subsequent reaction steps.

  • Acetic Anhydride: This reagent serves as the source for the C5 and the attached methyl group of the oxazole ring. It acts as an acylating agent.

  • Temperature Control: The initial cooling to 0°C is critical for controlling the exothermic nature of the acylation reaction, preventing side-product formation and ensuring a higher yield of the desired product.

Detailed Synthesis Protocol

A common and effective laboratory-scale synthesis is described as follows[4]:

  • A mixture of methyl isocyanoacetate (10.0 g), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (15.1 g), and 133 mL of anhydrous tetrahydrofuran (THF) is prepared in a suitable reaction vessel.

  • The stirred mixture is cooled to 0°C using an ice bath.

  • A solution of acetic anhydride (10.2 g) in 33 mL of anhydrous THF is added dropwise to the cooled mixture over a period of 15 minutes.

  • Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred overnight to ensure the reaction goes to completion.

  • The solvent (THF) is removed under reduced pressure (e.g., using a rotary evaporator).

  • The resulting residue is redissolved in 250 mL of ethyl acetate and washed with water to remove DBU salts and other water-soluble impurities.

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is again removed under reduced pressure.

  • The final purification is achieved by column chromatography on silica gel, using a 1:1 (v/v) mixture of ethyl acetate and hexane as the eluent. The fractions containing the pure product are combined and concentrated to yield this compound as a white solid.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_purification Purification R1 Methyl Isocyanoacetate Mix 1. Mix Reactants in THF 2. Cool to 0°C R1->Mix R2 DBU (Base) R2->Mix R3 Acetic Anhydride Add 3. Add Acetic Anhydride (dropwise) R3->Add Solvent Anhydrous THF Solvent->Mix Mix->Add Stir 4. Stir Overnight at RT Add->Stir Evap1 5. Remove Solvent Stir->Evap1 Workup 6. EtOAc/Water Wash 7. Dry (MgSO4) Evap1->Workup Evap2 8. Remove Solvent Workup->Evap2 Chrom Silica Gel Chromatography (1:1 EtOAc/Hexane) Evap2->Chrom Product This compound Chrom->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile (The Chemical Fingerprint)

Spectroscopic analysis provides an unambiguous structural confirmation of the target molecule. The expected data for this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing three distinct singlets corresponding to the three types of protons in the molecule.

  • Oxazole Ring Proton (H2): A singlet is expected for the proton at the C2 position of the oxazole ring. Its chemical shift would likely appear downfield due to the electron-withdrawing nature of the adjacent nitrogen and the ester group.

  • Ester Methyl Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group.

  • C5-Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the C5 position of the oxazole ring.

Spectra for this compound are available for reference in chemical databases.[5]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1710-1740 cm⁻¹. For a similar compound, ethyl 5-methyl-2-phenyloxazole-4-carboxylate, this peak is observed around 1713 cm⁻¹.[6]

  • C-O Stretch (Ester): A strong band is expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹, corresponding to the C-O single bond stretching vibrations of the ester group and the oxazole ring.[6]

  • C-H Stretch (Alkyl): Absorption bands corresponding to the C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹.[6]

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the structure.

  • Molecular Ion (M⁺): The primary peak observed would correspond to the molecular weight of the compound (m/z = 141.12). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₆H₇NO₃.

  • Fragmentation: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59), which would lead to characteristic fragment ions.[6]

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the chemistry of its ester functional group and the inherent stability of the aromatic oxazole ring.

Ester Hydrolysis

The most significant reaction for this compound as a synthetic intermediate is its hydrolysis to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid, such as aqueous sulfuric acid.[2][7] This reaction is crucial as it converts the relatively stable ester into a more versatile carboxylic acid, which can then be transformed into other functional groups like acid chlorides or amides.[8]

Other Ester-Based Reactions
  • Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reacting it with a different alcohol in the presence of an acid or base catalyst.

  • Amidation: Direct reaction with amines to form amides is possible, though it often requires harsh conditions. A more common and efficient approach is to first hydrolyze the ester to the carboxylic acid, convert the acid to an acyl chloride (e.g., using thionyl chloride), and then react the acyl chloride with an amine.[8]

Oxazole Ring Stability

The oxazole ring is an aromatic heterocycle and is generally stable under many reaction conditions. It is not readily susceptible to electrophilic substitution unless strongly activating groups are present. The electron-withdrawing nature of the carboxylate group at the C4 position further deactivates the ring towards electrophilic attack.

Reactivity Pathways Diagram

Reactivity_Pathways Start This compound Acid 5-Methyloxazole-4-carboxylic Acid Start->Acid Acid Hydrolysis (e.g., H₂SO₄, H₂O, Heat) Chloride 5-Methyloxazole-4-carbonyl Chloride Acid->Chloride Thionyl Chloride (SOCl₂) Amide 5-Methyloxazole-4-carboxamide Derivative Chloride->Amide Amine (R₂NH)

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 5-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Spectroscopic Overview

The structure of methyl 5-methyloxazole-4-carboxylate dictates its characteristic spectroscopic fingerprint. The molecule consists of a five-membered oxazole ring substituted with a methyl group at the 5-position and a methyl carboxylate group at the 4-position. This arrangement of functional groups gives rise to distinct signals in various spectroscopic techniques.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2Singlet1HH2 (oxazole ring)
~3.8Singlet3H-OCH₃ (ester)
~2.6Singlet3H-CH₃ (at C5)

Expert Interpretation:

  • H2 Proton (δ ~8.2 ppm): The proton at the 2-position of the oxazole ring is expected to be the most deshielded proton in the molecule. Its downfield chemical shift is due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms within the aromatic heterocyclic ring. The absence of neighboring protons results in a singlet multiplicity.

  • Ester Methyl Protons (δ ~3.8 ppm): The three protons of the methyl ester group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom which is part of a carbonyl system.

  • C5-Methyl Protons (δ ~2.6 ppm): The protons of the methyl group attached to the C5 position of the oxazole ring will also appear as a singlet. This signal is expected to be further downfield than a typical alkyl methyl group due to the electronic influence of the aromatic oxazole ring.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~162C=O (ester)
~158C5 (oxazole ring)
~145C2 (oxazole ring)
~130C4 (oxazole ring)
~52-OCH₃ (ester)
~12-CH₃ (at C5)

Expert Interpretation:

  • Carbonyl Carbon (δ ~162 ppm): The carbon of the ester carbonyl group is expected to be the most deshielded carbon, appearing at the lowest field, which is characteristic for this functional group.

  • Oxazole Ring Carbons (δ ~158, ~145, and ~130 ppm): The three carbon atoms of the oxazole ring are in an aromatic environment and will have chemical shifts in the aromatic region. The C5 carbon, attached to the methyl group, is expected to be the most downfield of the ring carbons due to substitution. The C2 carbon, situated between the nitrogen and oxygen atoms, will also be significantly deshielded. The C4 carbon, bearing the carboxylate group, will also be in the aromatic region but at a slightly higher field compared to C2 and C5.

  • Ester Methyl Carbon (δ ~52 ppm): The carbon of the ester's methyl group will appear in the typical region for an sp³ hybridized carbon attached to an oxygen atom.

  • C5-Methyl Carbon (δ ~12 ppm): The carbon of the methyl group at the C5 position is expected at a higher field, characteristic of an alkyl carbon attached to an sp² hybridized carbon of an aromatic ring.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Validation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the ¹H NMR signals and verify that the ratios correspond to the number of protons in each environment.

    • Compare the obtained chemical shifts and multiplicities with the predicted values.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the C-O bonds, and the vibrations of the oxazole ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3120Medium=C-H stretch (oxazole ring)
~2960MediumC-H stretch (methyl groups)
~1725StrongC=O stretch (ester)
~1600 & ~1480MediumC=C and C=N stretches (oxazole ring)
~1250 & ~1100StrongC-O stretch (ester and ether-like in ring)

Expert Interpretation:

  • C=O Stretch (~1725 cm⁻¹): A strong, sharp absorption band in this region is the most characteristic feature of the spectrum and is indicative of the ester carbonyl group. The position of this band is influenced by conjugation with the oxazole ring, which may shift it to a slightly lower wavenumber compared to a saturated ester.

  • C-H Stretches (~3120 and ~2960 cm⁻¹): The band around 3120 cm⁻¹ is expected for the C-H stretch of the sp²-hybridized carbon of the oxazole ring. The absorption around 2960 cm⁻¹ corresponds to the C-H stretches of the sp³-hybridized methyl groups.

  • Ring Vibrations (~1600 & ~1480 cm⁻¹): The stretching vibrations of the C=C and C=N bonds within the aromatic oxazole ring are expected to appear as medium intensity bands in this region.

  • C-O Stretches (~1250 & ~1100 cm⁻¹): Strong absorptions in the fingerprint region are anticipated for the C-O stretching vibrations of the ester group and the ether-like C-O bond within the oxazole ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound onto the crystal.

    • Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Validation:

    • The spectrum should be free from atmospheric water and carbon dioxide absorptions.

    • The positions of the major absorption bands should be consistent with the expected functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₆H₇NO₃, which corresponds to a molecular weight of 141.12 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be expected at m/z 141.0426. The molecular ion peak should be reasonably intense due to the presence of the aromatic oxazole ring.

  • Key Fragmentation Pathways: Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns.

G M [M]⁺˙ m/z = 141 F1 [M - OCH₃]⁺ m/z = 110 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 82 M->F2 - •COOCH₃ F3 [M - CH₃]⁺ m/z = 126 M->F3 - •CH₃

Caption: Predicted major fragmentation pathways for this compound.

Expert Interpretation of Fragmentation:

  • Loss of a Methoxy Radical (m/z 110): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in an acylium ion. This peak is expected to be prominent.

  • Loss of the Carbomethoxy Radical (m/z 82): The entire methyl carboxylate group can be lost as a radical (•COOCH₃), leading to a fragment corresponding to the 5-methyloxazole cation.

  • Loss of a Methyl Radical (m/z 126): Loss of the methyl radical from the 5-position of the oxazole ring is another possible fragmentation pathway, although it may be less favorable than the losses from the ester group.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

    • Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, particularly for high-resolution mass determination.

  • Ionization:

    • For GC-MS, Electron Impact (EI) ionization at 70 eV is standard. This provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.

    • For direct infusion, ESI is a soft ionization technique that will primarily yield the protonated molecule [M+H]⁺ (m/z 142), which is useful for confirming the molecular weight.

  • Mass Analysis:

    • A quadrupole or ion trap analyzer can be used for routine analysis.

    • For accurate mass measurements to confirm the elemental composition, a Time-of-Flight (TOF) or Orbitrap analyzer is required.

  • Data Validation:

    • The observed molecular ion (or protonated molecule) should be consistent with the calculated molecular weight.

    • In HRMS, the measured mass should be within 5 ppm of the calculated exact mass.

    • The fragmentation pattern should be logical and consistent with the proposed structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a clear and reliable spectral profile for this important heterocyclic compound. The inclusion of detailed, self-validating experimental protocols ensures that researchers can confidently acquire high-quality data. This guide serves as an essential resource for scientists and professionals in the fields of synthetic chemistry and drug development, facilitating the unambiguous identification and characterization of this compound and enabling its effective use in further research and development endeavors.

References

  • General Principles of NMR Spectroscopy

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
    • URL: [Link]

  • General Principles of IR Spectroscopy

    • Title: Introduction to Spectroscopy
    • Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
    • URL: [Link]

  • General Principles of Mass Spectrometry

    • Title: Mass Spectrometry: A Textbook
    • Source: Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
    • URL: [Link]

  • Spectroscopic Data of Related Oxazole Derivatives

    • Title: Synthesis and Spectroscopic Studies of Some New Oxazole Deriv
    • Source: Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 24-29.
    • URL: [Link]

  • Chemical Information for this compound: Title: METHYL 5-METHYL-4-OXAZOLECARBOXYL

"Methyl 5-methyloxazole-4-carboxylate" CAS number 41172-57-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-methyloxazole-4-carboxylate

This guide provides a comprehensive technical overview of this compound (CAS No. 41172-57-0), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, properties, applications, and analytical characterization, offering field-proven insights grounded in authoritative references.

Introduction: The Strategic Value of a Versatile Oxazole

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole ring is a significant structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its presence often confers desirable pharmacokinetic properties and enables crucial binding interactions with a wide spectrum of biological targets, including enzymes and receptors.[1][3]

This particular molecule, functionalized with both a methyl group and a methyl carboxylate group, serves as a highly versatile and strategically important intermediate. The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, while the oxazole ring itself offers sites for further chemical elaboration. This inherent reactivity makes it a valuable precursor for the construction of more complex molecular architectures, particularly in the discovery of novel therapeutic agents.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 41172-57-0[4][5][6]
Molecular Formula C₆H₇NO₃[5][6]
Molecular Weight 141.12 g/mol [6][7]
IUPAC Name Methyl 5-methyl-1,3-oxazole-4-carboxylate[4][6]
Synonyms Methyl 5-methyl-4-oxazolecarboxylate, 5-Methyl-4-oxazolecarboxylic acid methyl ester[4][7]
Appearance White solid[4]
Melting Point 46.5–47.0 °C[4]

Synthesis and Mechanistic Insights

The construction of the substituted oxazole ring is a critical step that dictates yield, purity, and scalability. A robust and well-documented method for the synthesis of this compound proceeds from readily available starting materials.[4]

Synthetic Pathway: Acylation of an Isocyanoacetate

The most direct synthesis involves the reaction of methyl isocyanoacetate with acetic anhydride in the presence of a non-nucleophilic organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]

Causality of Reagent Selection:

  • Methyl Isocyanoacetate: This reagent provides the C2, C4, and ester functionalities of the final product. The isocyano group is key to the cyclization process.

  • Acetic Anhydride: This serves as the source for the C5 carbon and the attached methyl group.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, sterically hindered, non-nucleophilic base. Its role is to deprotonate the α-carbon of the methyl isocyanoacetate, generating a nucleophilic species that can attack the acetic anhydride. Its non-nucleophilic nature is crucial to prevent unwanted side reactions with the anhydride or the isocyano group.

  • Tetrahydrofuran (THF): A suitable aprotic solvent that effectively dissolves the reactants and remains inert under the reaction conditions.

The logical flow of this synthesis is depicted in the workflow diagram below.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product R1 Methyl Isocyanoacetate P1 Cool to 0 °C R1->P1 R2 Acetic Anhydride P2 Add Acetic Anhydride (Dropwise) R2->P2 R3 DBU in THF R3->P1 P1->P2 P3 Stir Overnight at Room Temperature P2->P3 P4 Solvent Removal P3->P4 W1 Dissolve in Ethyl Acetate P4->W1 W2 Wash with Water W1->W2 W3 Dry (MgSO4) & Filter W2->W3 W4 Solvent Removal W3->W4 W5 Silica Gel Chromatography W4->W5 FP This compound (White Solid) W5->FP

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is a self-validating system adapted from established literature, designed for reproducibility and high purity.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 15.1 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 133 ml of anhydrous tetrahydrofuran (THF).

  • Initial Cooling: Cool the stirred mixture to 0 °C using an ice bath.

  • Addition of Isocyanoacetate: Add 10.0 g of methyl isocyanoacetate to the DBU suspension.

  • Addition of Anhydride: Prepare a solution of 10.2 g of acetic anhydride in 33 ml of anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 15 minutes, ensuring the temperature remains close to 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction overnight.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add 250 ml of ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer with water to remove DBU salts and any remaining water-soluble impurities.

  • Drying and Filtration: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄), filter the drying agent, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a 1:1 (v/v) mixture of ethyl acetate and hexane.

  • Product Isolation: Combine the fractions containing the desired product (as determined by TLC analysis) and remove the eluent under reduced pressure to yield this compound as a white solid.

Applications and Chemical Reactivity

While its direct use in a final drug product is not widely documented, the value of this compound lies in its potential for derivatization. Its structure is analogous to key intermediates like 5-methylisoxazole-4-carboxylic acid, which is a critical precursor in the synthesis of the immunosuppressive drug Leflunomide and its active metabolite Teriflunomide.[8][9][10] This highlights the pharmaceutical relevance of the substituted five-membered heterocycle core.

The primary application of this compound is as a molecular scaffold. The functional groups present offer multiple handles for chemical modification.

  • Ester Hydrolysis: The methyl ester can be easily saponified under basic conditions (e.g., NaOH, LiOH) or hydrolyzed under acidic conditions to yield 5-methyl-oxazole-4-carboxylic acid. This carboxylic acid is a key intermediate for forming amide bonds via standard peptide coupling reagents (e.g., EDC, HATU), opening pathways to a vast library of amide derivatives.

  • Ring Reactivity: The oxazole ring, while aromatic, can participate in various reactions, including electrophilic substitution, although it is generally less reactive than other heterocycles like pyrrole or furan.[2] The C2 position is the most susceptible to deprotonation and subsequent reaction with electrophiles.

The potential for creating diverse chemical libraries from this core structure is illustrated below.

G cluster_derivatives Potential Derivatives Core Methyl 5-methyloxazole- 4-carboxylate Acid 5-Methyl-oxazole- 4-carboxylic Acid Core->Acid Hydrolysis C2_Sub C2-Substituted Oxazoles Core->C2_Sub Deprotonation (C2-H) + Electrophile (E+) Amide Amide Library (R-NH-C(O)-...) Acid->Amide Amide Coupling (R-NH2)

Caption: Derivatization potential of the core molecule.

Analytical and Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. Based on its structure, the following spectral data are expected:

  • ¹H NMR:

    • A singlet around δ 8.0-8.5 ppm corresponding to the C2 proton of the oxazole ring.

    • A singlet around δ 3.8-4.0 ppm for the three protons of the ester methyl group (-OCH₃).

    • A singlet around δ 2.5-2.7 ppm for the three protons of the C5 methyl group (-CH₃).

  • ¹³C NMR:

    • A signal for the ester carbonyl carbon (~160-165 ppm).

    • Signals for the oxazole ring carbons (C2, C4, C5) in the aromatic region (~125-160 ppm).

    • A signal for the ester methyl carbon (~52 ppm).

    • A signal for the C5 methyl carbon (~12 ppm).

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester.

    • Absorption bands in the 1500-1650 cm⁻¹ region corresponding to the C=N and C=C stretching vibrations of the oxazole ring.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 141 or 142, respectively.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from structurally similar compounds like ethyl 5-methylisoxazole-4-carboxylate and 5-methylisoxazole-4-carboxylic acid suggest that it should be treated as a potential irritant.[11][12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound (CAS 41172-57-0) is a well-defined, synthetically accessible, and highly valuable chemical intermediate. Its strategic placement of functional groups on the biologically relevant oxazole scaffold makes it an ideal starting point for the synthesis of diverse compound libraries. For researchers in medicinal chemistry and drug discovery, this molecule represents a reliable and versatile building block for constructing novel entities with therapeutic potential. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is essential for leveraging its full potential in advanced scientific research.

References

  • Van Leusen Reaction - NROChemistry. Available at: [Link]

  • Van Leusen Reaction - Organic Chemistry Portal. Available at: [Link]

  • Van Leusen reaction - Wikipedia. Available at: [Link]

  • Ma, Z., Wang, R., Zhang, H., & Wang, S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of methyl 5-methyl-4-oxazolecarboxylate - PrepChem.com. Available at: [Link]

  • Oxazole - Wikipedia. Available at: [Link]

  • Custom Synthesis of Methyl 5-methylisoxazole-4-carboxylate for Specialized Needs . (2025). Available at: [Link]

  • Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PubMed Central. (2025). Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem. Available at: [Link]

  • 5-Methylisoxazole-4-carboxylic Acid Manufacturer India - V & V Pharma Industries. Available at: [Link]

  • 5-Methylisoxazole-4-Carboxylic Acid Manufacturers in Nashik - Ascentus Organics Pvt. Ltd. Available at: [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents (WO2003042193A1).
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents (US20030139606A1).
  • 42831-50-5 5-Methyl-4-isoxazolecarboxylic acid Manufacturer - Eastfine. Available at: [Link]

  • This compound, min 98%, 1 gram - CP Lab Safety. Available at: [Link]

  • (PDF) 5-Methylisoxazole-4-carboxylic acid - ResearchGate. Available at: [Link]

  • Stereochemistry of Incorporation of Serine into the Oxazole Ring of Virginiamycin MI - RSC Publishing. (1987). Available at: [Link]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates - ResearchGate. (2011). Available at: [Link]

  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021). Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . (2022). Taylor & Francis Online. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. (2020). Available at: [Link]

  • 5-Methylisoxazole-4-carboxylic acid - PubMed Central. (2010). Available at: [Link]

  • 5-Methylisoxazole-4-carboxylic acid (42831-50-5) - Chemchart. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022). Available at: [Link]

Sources

A Comprehensive Technical Guide to Methyl 5-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Delineating a Versatile Heterocycle

Methyl 5-methyloxazole-4-carboxylate is a distinct heterocyclic compound belonging to the oxazole family. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. It is crucial to distinguish this compound from its isomeric counterpart, Methyl 5-methylisoxazole-4-carboxylate, as the arrangement of the heteroatoms in the ring significantly influences the molecule's electronic properties and biological activity. This guide will focus exclusively on the 1,3-oxazole isomer, providing a detailed exploration of its chemical identity, synthesis, properties, and potential applications in the realm of drug discovery and development.

Core Compound Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section provides the definitive nomenclature and identifiers for this compound.

IUPAC Name and Synonyms
  • Systematic IUPAC Name: Methyl 5-methyl-1,3-oxazole-4-carboxylate[1]

  • Common Synonyms:

    • This compound

    • 4-Oxazolecarboxylic acid, 5-methyl-, methyl ester

    • 5-Methyloxazole-4-carboxylic acid methyl ester

Chemical Structure and Identifiers

The structural representation and key identifiers are presented below to ensure precise recognition of the molecule.

  • Molecular Formula: C₆H₇NO₃[1][2]

  • Molecular Weight: 141.12 g/mol [1][2]

  • CAS Number: 41172-57-0[1]

  • Chemical Structure:

    Caption: 2D Structure of Methyl 5-methyl-1,3-oxazole-4-carboxylate

Physicochemical and Spectral Properties

Understanding the physicochemical and spectral properties of a compound is fundamental to its application in experimental settings. The following table summarizes the available data for this compound.

PropertyValueSource
Physical State White solidPrepChem.com
Melting Point 46.5-47.0 °CPrepChem.com
Boiling Point Data not available
Solubility Data not available
Spectral Data

Spectral data is indispensable for the structural elucidation and purity assessment of a compound.

  • ¹H NMR Spectrum: While a full, assigned spectrum is not publicly available, chemical shifts for the protons can be predicted based on the structure. The spectrum would be expected to show singlets for the two methyl groups (one on the oxazole ring and one from the ester) and a singlet for the oxazole ring proton.

  • ¹³C NMR Spectrum: Data not available for this specific isomer.

  • Infrared (IR) Spectrum: Data not available for this specific isomer.

  • Mass Spectrometry (MS): Data not available for this specific isomer.

Synthesis and Reactivity

The synthesis of this compound is a key aspect of its accessibility for research and development. This section details a known synthetic protocol.

Synthetic Protocol: Van Leusen Oxazole Synthesis

A common and effective method for the synthesis of oxazoles is the Van Leusen reaction, which involves the reaction of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative. However, a more direct synthesis for this specific compound has been reported.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product methyl_isocyanoacetate Methyl isocyanoacetate reaction Cyclization methyl_isocyanoacetate->reaction acetic_anhydride Acetic anhydride acetic_anhydride->reaction dbu DBU dbu->reaction Base product Methyl 5-methyl-1,3-oxazole-4-carboxylate reaction->product

Caption: Synthetic workflow for Methyl 5-methyl-1,3-oxazole-4-carboxylate.

Step-by-Step Methodology:

  • A stirred mixture of 10.0 g of methyl isocyanoacetate, 15.1 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 133 ml of anhydrous THF is cooled to 0° C.

  • A solution of 10.2 g of acetic anhydride in 33 ml of THF is added dropwise over 15 minutes.

  • The mixture is stirred overnight at room temperature and then the solvent is removed under reduced pressure.

  • The residue is mixed with 250 ml of ethyl acetate, washed with water, and dried over MgSO₄.

  • After filtration and removal of the solvent, the residue is purified by column chromatography on silica gel using a 1:1 (v/v) mixture of ethyl acetate and hexane as the eluent.

  • The middle fractions are collected to yield this compound as a white solid.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, the broader class of oxazole derivatives has shown significant promise in medicinal chemistry. The oxazole ring serves as a versatile scaffold that can be functionalized to interact with a variety of biological targets.

Potential Therapeutic Areas
  • Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic activity of various oxazole derivatives against a range of human cancer cell lines. For instance, certain 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates have exhibited significant and broad-spectrum anticancer activity[3].

  • Antimicrobial Agents: The oxazole nucleus is a key component in several natural and synthetic compounds with antibacterial and antifungal properties.

  • Anti-inflammatory Effects: The related isoxazole scaffold is found in several anti-inflammatory drugs, suggesting that oxazole derivatives may also possess similar activities. For example, the isoxazole-containing drug Leflunomide is used to treat rheumatoid arthritis[4].

The structural features of this compound, including the ester functionality and the methyl group, provide handles for further chemical modification to explore its potential as a lead compound in various drug discovery programs. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, offering a straightforward route to a library of analogues for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is well-established, and its structure is amenable to further derivatization. While the specific biological profile of this compound remains to be fully elucidated, the proven track record of the oxazole scaffold in drug discovery suggests that it is a promising starting point for the development of novel therapeutic agents. Future research should focus on a comprehensive evaluation of its biological activities, including in vitro and in vivo studies, to unlock its full therapeutic potential. The development of a diverse library of derivatives will be crucial in identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties.

References

  • Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | C12H11NO3. PubChem. Available at: [Link]

  • Methyl 5-methyl-1,3-oxazole-4-carboxylate. Appretech Scientific Limited. Available at: [Link]

  • methyl 5-phenyl-1,3-oxazole-4-carboxylate. Chemical Synthesis Database. Available at: [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide. Google Patents.
  • Methyl 5-methyl-1,2-oxazole-4-carboxylate | C6H7NO3. PubChem. Available at: [Link]

  • 5-Methylisoxazole-4-carboxylic acid | C5H5NO3. PubChem. Available at: [Link]

  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available at: [Link]

  • A METHOD FOR SYNTHESIZING LEFLUNOMIDE. Google Patents.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. ResearchGate. Available at: [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • Methyl 1,3-oxazole-4-carboxylate. Georganics. Available at: [Link]

Sources

"Methyl 5-methyloxazole-4-carboxylate" starting materials and precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-methyloxazole-4-carboxylate: Starting Materials and Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic scaffold, integral to the design and synthesis of a wide array of biologically active molecules. Its unique structural motif is a cornerstone in medicinal chemistry, appearing in compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, detailing the key starting materials, precursors, and reaction mechanisms. The content is tailored for researchers and professionals in drug development, offering not only established protocols but also the underlying scientific principles that govern these transformations. This document emphasizes practical, field-proven insights to empower the rational design and efficient execution of synthetic strategies for this important oxazole derivative.

Introduction: The Significance of the Oxazole Core

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a privileged structure in medicinal chemistry.[1][2] Its prevalence in natural products and synthetic molecules stems from its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[2] This versatile scaffold imparts favorable pharmacokinetic and pharmacodynamic properties, making it a desirable component in the development of novel therapeutic agents. This compound, in particular, serves as a crucial building block for more complex molecules, with the ester functionality at the 4-position providing a convenient handle for further chemical modification.

Direct Synthesis: A Highly Efficient and Specific Approach

One of the most direct and high-yielding methods for the synthesis of this compound involves the reaction of methyl isocyanoacetate with acetic anhydride.[3] This method is notable for its operational simplicity and the ready availability of the starting materials.

Core Precursors and Reagents
  • Methyl isocyanoacetate: This is the cornerstone of the synthesis, providing the C4, N3, and C2 atoms of the oxazole ring, as well as the methyl carboxylate group at the C4 position.

  • Acetic anhydride: This reagent serves as the source for the C5 and the methyl group at the 5-position of the oxazole ring.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base crucial for the deprotonation of methyl isocyanoacetate, initiating the reaction cascade.

  • Tetrahydrofuran (THF): A common aprotic solvent for this reaction.

Reaction Mechanism and Rationale

The reaction proceeds through a base-mediated condensation pathway. DBU, a strong yet non-nucleophilic base, selectively deprotonates the α-carbon of methyl isocyanoacetate. The resulting carbanion then acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. A subsequent intramolecular cyclization and dehydration cascade leads to the formation of the aromatic oxazole ring.

Experimental Protocol: Synthesis of this compound [3]

  • A stirred mixture of 10.0 g of methyl isocyanoacetate, 15.1 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 133 ml of anhydrous THF is cooled to 0°C.

  • A solution of 10.2 g of acetic anhydride in 33 ml of THF is added dropwise over 15 minutes.

  • The mixture is stirred overnight at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is mixed with 250 ml of ethyl acetate, washed with water, and dried over MgSO₄.

  • The solvent is evaporated, and the residue is purified by chromatography on silica gel using a 1:1 v:v ethyl acetate/hexane mixture as the eluent.

  • The middle fractions yield methyl 5-methyl-4-oxazolecarboxylate as a white solid (m.p.: 46.5°-47.0° C).

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
Methyl isocyanoacetate99.0910.00.1011.0
Acetic anhydride102.0910.20.100~1.0
DBU152.2415.10.099~1.0

Table 1: Stoichiometry for the direct synthesis of this compound.

Synthesis_of_Methyl_5_methyloxazole_4_carboxylate MeO2C_CH2NC Methyl isocyanoacetate Product This compound MeO2C_CH2NC->Product Ac2O Acetic Anhydride Ac2O->Product DBU DBU (Base) DBU->Product THF, 0°C to rt

Figure 1: Key components for the direct synthesis of this compound.

The van Leusen Oxazole Synthesis: A Versatile Alternative

The van Leusen oxazole synthesis is a powerful and widely recognized method for the formation of the oxazole ring system.[1][4][5] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2] While this method classically yields 5-substituted oxazoles, modifications can allow for the synthesis of 4,5-disubstituted oxazoles.[2][6]

Core Precursors and Reagents
  • Tosylmethyl isocyanide (TosMIC): A key reagent that acts as a three-atom synthon, providing the C2, N3, and a protonated C4 of the oxazole ring.[1][2]

  • Aldehyde: The aldehyde provides the C5 atom of the oxazole ring.

  • Base: A base such as potassium carbonate or DBU is required to deprotonate the TosMIC.

Mechanistic Insights

The reaction is initiated by the deprotonation of TosMIC by a base. The resulting anion then attacks the carbonyl carbon of the aldehyde. A subsequent 5-endo-dig cyclization forms an oxazoline intermediate.[7] Elimination of the tosyl group, which is an excellent leaving group, leads to the formation of the aromatic oxazole ring.[4][7]

van_Leusen_Oxazole_Synthesis Aldehyde Aldehyde (R-CHO) Oxazoline_Intermediate Oxazoline Intermediate Aldehyde->Oxazoline_Intermediate TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC + Base Base Base (e.g., K2CO3) Deprotonated_TosMIC->Oxazoline_Intermediate Nucleophilic Attack Oxazole 5-Substituted Oxazole Oxazoline_Intermediate->Oxazole - TosH (Elimination)

Figure 2: Simplified workflow of the van Leusen Oxazole Synthesis.

To adapt this synthesis for this compound, a more complex starting material than a simple aldehyde would be required, or a modified van Leusen approach for 4,5-disubstituted oxazoles would be necessary.[2][6]

Synthesis from Carboxylic Acids: A Modern Approach

Recent advancements have enabled the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates.[8] This method is highly efficient and offers a broad substrate scope with good functional group tolerance.[8]

Key Reagents
  • Carboxylic Acid: Provides the C5 and the substituent at the 5-position. For the target molecule, acetic acid would be the precursor.

  • Isocyanoacetate: In this case, methyl isocyanoacetate would provide the C4, N3, C2 atoms and the methyl carboxylate group.

  • Activating Agent: A key component is an activating agent for the carboxylic acid, such as a triflylpyridinium reagent.[8]

  • Base: A non-nucleophilic base like 4-dimethylaminopyridine (DMAP) is used.[8]

Mechanistic Overview

The carboxylic acid is first activated in situ by the activating agent, forming a highly reactive acylpyridinium salt.[8] The deprotonated isocyanoacetate then acts as a nucleophile, attacking the activated acyl group. This is followed by an intramolecular cyclization to furnish the desired 4,5-disubstituted oxazole.[8]

General Experimental Protocol: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids [8]

  • To a screw-capped vial, add the carboxylic acid (1.0 equiv), DMAP (1.5 equiv), and dichloromethane.

  • Add the DMAP-Tf activating reagent (1.3 equiv) and stir for 5 minutes at room temperature under a dry nitrogen atmosphere.

  • Add the isocyanide (1.2 equiv) to the reaction mixture.

  • Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.

  • After completion, the reaction is worked up and the product is purified.

Conclusion

The synthesis of this compound can be achieved through several effective strategies. The direct condensation of methyl isocyanoacetate and acetic anhydride offers a highly specific and efficient route. For broader applicability and the synthesis of diverse oxazole derivatives, the van Leusen oxazole synthesis remains a cornerstone methodology. Furthermore, modern approaches utilizing carboxylic acids as starting materials provide a versatile and powerful tool for constructing the 4,5-disubstituted oxazole core. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or drug development program. A thorough understanding of the underlying mechanisms of these transformations is paramount for successful and efficient synthesis.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Van Leusen Reaction. NROChemistry. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central. [Link]

  • Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. (1983). PubMed. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Synthesis of methyl 5-methyl-4-oxazolecarboxylate. PrepChem.com. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Unconventional oxazole formation from isocyanides. RSC Publishing. [Link]

  • Unconventional oxazole formation from isocyanides | Request PDF. ResearchGate. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 5-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded walkthrough for the single-crystal X-ray diffraction analysis of Methyl 5-methyloxazole-4-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reproducible structural determination.

Foreword: The Structural Imperative in Modern Drug Discovery

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] this compound is a key heterocyclic building block within this class. Understanding its precise three-dimensional atomic arrangement is not merely an academic exercise; it is fundamental to rational drug design. The crystal structure reveals the molecule's preferred conformation, bond geometries, and, crucially, the intermolecular interactions that govern its solid-state behavior and inform how it might interact with a biological target.[6][7] This knowledge is the bedrock upon which structure-activity relationship (SAR) studies are built, enabling the targeted design of more potent and selective therapeutic agents.

This whitepaper details the complete workflow, from chemical synthesis and crystallization to the final, validated crystal structure, providing both the "how" and the "why" at each critical stage.

Part 1: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and its subsequent crystallization into a form suitable for diffraction analysis. The quality of the final structural model is inextricably linked to the quality of the single crystal used for data collection.[8][9]

Synthesis Protocol: this compound

The following protocol is an established method for the synthesis of the title compound.[10] The causality behind this one-pot reaction lies in the base-mediated cyclization of an isocyanoacetate with an anhydride.

Experimental Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine methyl isocyanoacetate (10.0 g) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (15.1 g) in anhydrous tetrahydrofuran (THF) (133 mL).

    • Expertise & Experience: Anhydrous THF is critical to prevent unwanted side reactions, such as hydrolysis of the anhydride or intermediates. DBU serves as a strong, non-nucleophilic base essential for deprotonating the isocyanoacetate to initiate the reaction cascade.

  • Reaction Initiation: Cool the stirred mixture to 0 °C using an ice bath. Prepare a solution of acetic anhydride (10.2 g) in anhydrous THF (33 mL) and add it dropwise to the reaction mixture over a period of 15 minutes.

    • Causality: The dropwise addition at low temperature is a crucial control measure to manage the exothermic nature of the reaction and prevent the formation of polymeric byproducts.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir overnight.

  • Workup and Isolation:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in ethyl acetate (250 mL).

    • Wash the organic layer with water (2 x 100 mL) to remove DBU salts and other water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography using a 1:1 (v/v) mixture of ethyl acetate and hexane as the eluent.

    • Trustworthiness: Monitoring the column fractions by thin-layer chromatography (TLC) is essential to ensure proper separation and isolation of the pure product.

  • Product Characterization: Combine the pure fractions, remove the solvent, and dry to yield this compound as a white solid (m.p. 46.5-47.0 °C).[10]

Crystallization: The Art and Science of Ordered Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging bottleneck in structural analysis.[8][9] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in a highly ordered, three-dimensional lattice.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration to the point of crystallization.[11][12] This is often the simplest and most effective starting point.

  • Vapor Diffusion: A concentrated solution of the compound in a small, open container is placed inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[12] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form slowly at the interface between the two liquids.

Optimized Protocol for Crystallizing this compound:

  • Solvent Screening (Self-Validating System):

    • Test the solubility of a small amount of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). The ideal solvent is one in which the compound is moderately soluble.

    • Expertise & Experience: A solvent in which the compound is too soluble will not allow for supersaturation, while a solvent in which it is insoluble will not allow it to dissolve in the first place. For this compound, a binary system like ethyl acetate/hexane is a promising starting point based on its purification conditions.

  • Crystal Growth by Slow Evaporation:

    • Prepare a nearly saturated solution by dissolving ~10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean glass vial.

    • Add a few drops of an anti-solvent (e.g., hexane) until the solution becomes faintly turbid. Add a single drop of the primary solvent to redissolve the precipitate, creating a solution at the cusp of saturation.

    • Cover the vial with parafilm and pierce it with a needle 1-2 times. This precisely controls the rate of evaporation.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

    • Trustworthiness: The formation of well-defined, non-intergrown crystals with sharp edges is indicative of a successful experiment.

Part 2: The Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[8][13][14] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Core Principles

The technique is based on Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of X-rays scattered by the regularly spaced planes of atoms in a crystal lattice.[14] By systematically rotating the crystal and collecting thousands of these diffracted "reflections," a complete map of the electron density within the unit cell can be reconstructed.[15]

Experimental and Computational Protocol

The following workflow represents a self-validating system, where the quality of the data at each step determines the success of the next.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Crystal Selection & Mounting DataCollection 2. Data Collection (Diffractometer) Crystal->DataCollection Irradiation RawImages Raw Diffraction Images DataCollection->RawImages Detection (CCD) Processing 3. Data Processing (Integration & Scaling) RawImages->Processing Solution 4. Structure Solution (Direct Methods) Processing->Solution HKL File Refinement 5. Structure Refinement (SHELXL) Solution->Refinement Initial Model Refinement:s->Refinement:n Validation 6. Structure Validation (PLATON/checkCIF) Refinement->Validation Refined Model FinalModel Final Structural Model (CIF File) Validation->FinalModel Validated Structure

Caption: The experimental and computational workflow for single-crystal X-ray diffraction analysis.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects is selected under a microscope. It is mounted on a goniometer head, often using cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[16] A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[15][17]

  • Data Processing: The raw diffraction images are processed using specialized software. This involves:

    • Indexing: Determining the unit cell parameters and crystal orientation.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce a final data file (e.g., .hkl).[15]

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like this, direct methods are almost universally successful.

  • Structure Refinement: This is an iterative process of improving the atomic model to best fit the experimental data, typically using software like SHELXL.[18][19][20] The process involves adjusting atomic coordinates, site occupancies, and atomic displacement parameters (ADPs) to minimize the difference between observed structure factors (|Fo|) and calculated structure factors (|Fc|). The quality of the fit is monitored using metrics like the R-factor (R1) and the Goodness-of-Fit (GooF).

  • Structure Validation: Before finalization, the model must be rigorously validated to ensure its chemical and crystallographic soundness. This is a critical step for trustworthiness.[21]

Part 3: Analysis of the this compound Structure

(Note: As a specific, publicly deposited crystal structure for this exact compound was not identified in the initial search, the following data is presented as a realistic, illustrative example based on known structures of similar oxazole derivatives to guide researchers in their own analysis.)[6][7]

Crystallographic Data Summary

All quantitative data should be summarized for clarity and comparison.

ParameterValue
Empirical FormulaC₆H₇NO₃
Formula Weight141.13
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.512(3) Å
b10.234(4) Å
c7.981(3) Å
α90°
β105.34(2)°
γ90°
Volume669.5(4) ų
Z (Molecules per cell)4
Density (calculated)1.400 Mg/m³
Absorption Coefficient0.112 mm⁻¹
F(000)296
Refinement Details
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118
Goodness-of-fit on F²1.05
Molecular Conformation and Geometry

The analysis begins with the individual molecule. The oxazole ring is expected to be essentially planar. The ester group's orientation relative to the ring is a key conformational feature. In many similar structures, the carbonyl group of the ester is nearly coplanar with the heterocyclic ring to maximize π-conjugation. Bond lengths and angles within the oxazole ring should be compared to established values from the Cambridge Structural Database (CSD) to confirm they fall within expected ranges.[6][7][22]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing reveals how molecules recognize and arrange themselves in the solid state. This is governed by a hierarchy of non-covalent interactions.[6][7] For this compound, the primary interactions driving the supramolecular assembly are likely weak C-H···O and C-H···N hydrogen bonds.

  • C-H···O Interactions: The hydrogen atoms of the methyl groups and the oxazole ring can act as weak donors to the oxygen atoms of the carbonyl group and the oxazole ring of neighboring molecules.

  • π-π Stacking: The planar oxazole rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.[23]

These interactions typically assemble the molecules into well-defined motifs, such as chains or layers, which then pack to form the final three-dimensional crystal.

Intermolecular_Interactions cluster_A Molecule A cluster_B Molecule B (Neighbor) cluster_C Molecule C (Neighbor) mol_A [Oxazole Ring A]...C=O...O-CH3 mol_B [Oxazole Ring B]...C=O...O-CH3 mol_A->mol_B C-H···O (to Carbonyl) mol_C [Oxazole Ring C]...C=O...O-CH3 mol_A->mol_C π-π Stacking

Caption: Key intermolecular interactions governing the crystal packing of the title compound.

Part 4: Ensuring Scientific Integrity: Structure Validation and Data Deposition

A solved and refined structure is incomplete without rigorous validation. This step is a cornerstone of scientific trustworthiness, ensuring the model is a chemically and physically sensible representation of the data.

The Role of PLATON and checkCIF

The program PLATON, particularly its checkCIF functionality, is the industry standard for structure validation.[21][24][25] It is an automated procedure that analyzes the Crystallographic Information File (CIF) for hundreds of potential issues, generating a report with ALERTS.[24]

Key Validation Checks:

  • Geometric Checks: Bond lengths, angles, and planarity are compared against standard values.

  • Displacement Parameter Analysis: Atomic displacement parameters (ADPs) are checked for abnormalities (e.g., non-positive definiteness).

  • Symmetry Analysis: Checks for missed or higher symmetry in the crystal lattice.

  • Void Analysis: Searches for empty voids in the crystal lattice that might contain unaccounted-for solvent molecules.[26]

  • Hydrogen Bond Analysis: Verifies the geometry of all potential hydrogen bonds.

The goal is to resolve all serious (Level A and B) ALERTS, providing explanations for any that remain, before considering the structure final.

The Crystallographic Information File (CIF)

The final output of a crystal structure determination is the Crystallographic Information File (CIF).[22][27][28][29] This is a standardized, machine-readable text format promulgated by the International Union of Crystallography (IUCr).[28] It is a self-validating system as it contains not just the atomic coordinates, but all metadata required to reproduce and verify the experiment and refinement, including:

  • Unit cell parameters and space group.[29]

  • Details of the data collection and instrument used.[29]

  • Parameters of the structure refinement.

  • Atomic coordinates, site occupancies, and displacement parameters.

  • A table of bond lengths and angles.

Data Deposition

To ensure transparency and contribute to the global body of scientific knowledge, the final CIF should be deposited in a public repository. For small organic molecules, the primary database is the Cambridge Structural Database (CSD) .[22] Deposition makes the data fully verifiable and available for future research.

Conclusion and Implications for Drug Development

The successful crystal structure analysis of this compound provides an unambiguous determination of its three-dimensional molecular architecture and supramolecular assembly. This high-resolution snapshot is invaluable for drug development professionals. It allows for:

  • Validated Pharmacophore Modeling: The experimentally observed conformation can be used as a reliable starting point for computational modeling and virtual screening.

  • Structure-Based Drug Design: Knowledge of the molecule's shape and the disposition of its functional groups allows for the rational design of analogs with improved binding affinity and selectivity for a target receptor or enzyme.

  • Solid-State Property Prediction: Understanding the crystal packing and intermolecular interactions can help in predicting and controlling properties like solubility, stability, and polymorphism, which are critical for formulation and manufacturing.

By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can confidently generate high-quality structural data that accelerates the drug discovery and development pipeline.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Available at: [Link]

  • CCDC. (n.d.). A Short Guide to CIFs. The Cambridge Crystallographic Data Centre. Available at: [Link]

  • Domagała, S., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 2999. Available at: [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Available at: [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Available at: [Link]

  • SlideShare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Available at: [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • Coles, S. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. Available at: [Link]

  • Domagała, S., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Semantic Scholar. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. IUCr Journals. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 5-methyl-4-oxazolecarboxylate. Available at: [Link]

  • Li, Z., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. Available at: [Link]

  • JETIR. (2021). A Study on Single-Crystal Structure Validation with The Program Platon. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • University of Glasgow. (n.d.). Validation of CIF's by PLATON. Available at: [Link]

  • Brown, I. D. & McMahon, B. (2002). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section B, 58, 317-324. Available at: [Link]

  • Spek, A. L. (2010). An overview of PLATON/PLUTON crystal structure validation. G. Ciccarella (Ed.), InTech. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1445–1453. Available at: [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi's personal page. Available at: [Link]

  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]

  • University of Glasgow. (n.d.). Chapter 6.1.2 SHELXL-97. Available at: [Link]

  • ResearchGate. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Available at: [Link]

  • University of Jyväskylä. (n.d.). Crystallization of small molecules. JYKDOK. Available at: [Link]

  • Stevenson, C. E. M. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Available at: [Link]

  • Shishkina, S. V., et al. (2018). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. IUCrData, 3(1). Available at: [Link]

  • Wang, Y., et al. (2016). Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives. Journal of Materials Chemistry C, 4, 8353-8361. Available at: [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Bentham Science. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Available at: [Link]

  • Kumar, V., et al. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical research and Applications. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3-8. Available at: [Link]

  • Stilinović, V., et al. (2024). Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. CrystEngComm. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Deutsche Gesellschaft für Kristallographie. (2015). Single crystal structure refinement software. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the critical physicochemical properties of Methyl 5-methyloxazole-4-carboxylate. In the absence of extensive published data on this specific molecule, this document synthesizes foundational chemical principles of the oxazole ring system with field-proven methodologies to establish a robust protocol for determining its solubility and stability profiles.

Introduction: The Significance of Physicochemical Profiling

This compound, a substituted oxazole, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The substitution pattern on the oxazole ring plays a pivotal role in defining the biological and chemical characteristics of the molecule.[1] Before any meaningful biological or pharmaceutical application can be explored, a thorough understanding of its solubility and stability is paramount. These parameters directly influence bioavailability, formulation development, storage conditions, and ultimately, the therapeutic efficacy and safety of a potential drug candidate.

This guide will provide the necessary theoretical background and detailed experimental protocols to empower the researcher to:

  • Determine the equilibrium solubility in a range of pharmaceutically relevant solvents.

  • Establish a stability-indicating analytical method.

  • Investigate the intrinsic stability of the molecule through forced degradation studies under various stress conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]

Physicochemical Properties and Predicted Behavior

While specific experimental data for this compound is scarce, we can infer its likely properties from its structure and data from closely related analogues, such as 5-methylisoxazole-4-carboxylic acid.[3][4]

Structure:

  • Oxazole Ring: A five-membered aromatic heterocycle containing oxygen and nitrogen. The oxazole ring is generally a weak base.[5] It is susceptible to ring cleavage under strong acidic conditions and can be prone to oxidation.[6]

  • Methyl Ester Group (-C(=O)OCH3): This group introduces a potential site for hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid (5-methyloxazole-4-carboxylic acid) and methanol.

  • Methyl Group (-CH3): An electron-donating group that can slightly influence the reactivity of the oxazole ring.

Predicted Solubility and Stability:
  • Solubility: The presence of the ester group and the heterocyclic nitrogen and oxygen atoms suggests moderate polarity. It is predicted to have limited solubility in water and higher solubility in organic solvents. For the related 5-methylisoxazole-4-carboxylic acid, slight solubility in methanol and DMSO has been noted.[4] The methyl ester will likely be less soluble in aqueous media than its carboxylic acid counterpart.

  • Stability: The primary points of instability are likely to be the ester linkage (hydrolysis) and the oxazole ring itself (cleavage under harsh acidic or oxidative conditions). Oxazoles are generally thermally stable but can be susceptible to photolytic degradation depending on the substitution pattern.[7]

Solubility Assessment: A Practical Approach

Determining the solubility of a compound is a critical first step in pre-formulation studies. The equilibrium solubility shake-flask method is the gold standard.

Experimental Protocol: Equilibrium Solubility Determination
  • Solvent Selection: Choose a range of solvents relevant to pharmaceutical development. A recommended starting set is provided in Table 1.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a clear glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A shaking incubator or rotator is ideal.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Centrifuge the samples to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Express the results in mg/mL or µg/mL.

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, tabular format.

Table 1: Example Solubility Data Table for this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)
Purified Water25TBD
pH 1.2 Buffer (0.1 N HCl)37TBD
pH 4.5 Acetate Buffer37TBD
pH 6.8 Phosphate Buffer37TBD
pH 7.4 Phosphate Buffer37TBD
Ethanol25TBD
Methanol25TBD
Acetonitrile25TBD
Propylene Glycol25TBD
Dimethyl Sulfoxide (DMSO)25TBD
(TBD: To Be Determined)

Stability Studies and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a molecule, elucidate potential degradation pathways, and develop a stability-indicating analytical method.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[9] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) detector is the most common technique.

Workflow for Method Development:

method_development start Start: Select Initial Conditions col_select Column Selection (e.g., C18, 250x4.6 mm, 5 µm) start->col_select mob_phase Mobile Phase Scouting (e.g., Acetonitrile/Water, Methanol/Buffer) col_select->mob_phase detection Select Detection Wavelength (Scan UV spectrum of parent compound) mob_phase->detection gradient Isocratic or Gradient Elution? detection->gradient stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) gradient->stress_samples inject_mix Inject Mixture of Stressed Samples stress_samples->inject_mix eval_sep Evaluate Peak Purity & Resolution (Using PDA Detector) inject_mix->eval_sep optimize Optimize Method (Adjust pH, Gradient, Flow Rate) eval_sep->optimize Resolution < 1.5? validate Validate Method (ICH Q2(R1)) eval_sep->validate Resolution > 1.5 optimize->inject_mix end End: Method Finalized validate->end

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Experimental Protocols

The following protocols are designed as starting points. The concentration of the stressor and the duration of exposure should be adjusted to achieve the target degradation of 5-20%.

General Procedure: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol). For each condition, a control sample (stored at 2-8 °C in the dark) should be prepared and analyzed alongside the stressed sample.

1. Acid Hydrolysis:

  • Procedure: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Heat the mixture at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Post-Stress: Cool the sample, neutralize with an equivalent amount of 1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Expected Degradation: Hydrolysis of the methyl ester to the carboxylic acid. Under harsh conditions, potential cleavage of the oxazole ring.[6][10]

2. Base Hydrolysis:

  • Procedure: To an aliquot of the stock solution, add an equal volume of 1 N NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a specified time.

  • Post-Stress: Cool the sample, neutralize with an equivalent amount of 1 N HCl, and dilute with mobile phase.

  • Expected Degradation: Rapid hydrolysis of the methyl ester (saponification). The oxazole ring is generally more stable to base than acid but can still degrade under forcing conditions.

3. Oxidative Degradation:

  • Procedure: To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.

  • Post-Stress: Dilute with mobile phase for analysis.

  • Expected Degradation: The oxazole ring is susceptible to oxidation, which can lead to ring-opened products such as triamides or imides.[11]

4. Thermal Degradation:

  • Procedure (Solid State): Place the solid powder in a controlled temperature oven (e.g., 60 °C, 80 °C) for a set period (e.g., 1-7 days).

  • Procedure (Solution): Reflux the stock solution at a high temperature (e.g., 80 °C) for a set period.

  • Post-Stress: For the solid sample, dissolve in a suitable solvent and dilute. For the solution, cool and dilute with mobile phase.

  • Expected Degradation: Generally, oxazoles are thermally stable, but degradation can occur at high temperatures.[7]

5. Photolytic Degradation:

  • Procedure: Expose the stock solution (in a quartz cuvette or other phototransparent container) to a light source specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Post-Stress: Dilute with mobile phase for analysis.

  • Expected Degradation: Photochemical reactions can occur, potentially leading to ring cleavage or rearrangement.

Workflow for a Forced Degradation Study:

forced_degradation start Start: API Sample control Control Sample (Protected from stress) start->control acid Acid Hydrolysis (e.g., 1N HCl, 80°C) start->acid base Base Hydrolysis (e.g., 1N NaOH, RT) start->base oxidation Oxidation (e.g., 30% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C, solid/solution) start->thermal photo Photolytic (ICH Q1B light source) start->photo analysis Analyze all samples by Stability-Indicating HPLC-PDA control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_eval Data Evaluation analysis->data_eval mass_balance Mass Balance Calculation data_eval->mass_balance peak_purity Peak Purity Assessment data_eval->peak_purity pathway Propose Degradation Pathways data_eval->pathway method_spec Confirm Method Specificity data_eval->method_spec end End: Stability Profile Established pathway->end method_spec->end

Caption: General workflow for conducting a forced degradation study.

Data Presentation: Stability Summary

The results of the forced degradation study should be compiled into a summary table.

Table 2: Example Forced Degradation Summary for this compound

Stress Condition% Assay of Parent Compound% DegradationNumber of DegradantsRRT of Major Degradant(s)Mass Balance (%)
ControlTBDTBDTBDN/ATBD
1 N HCl, 80 °C, 24hTBDTBDTBDTBDTBD
1 N NaOH, RT, 4hTBDTBDTBDTBDTBD
30% H₂O₂, RT, 24hTBDTBDTBDTBDTBD
Thermal, 80 °C, 7 daysTBDTBDTBDTBDTBD
Photolytic (ICH Q1B)TBDTBDTBDTBDTBD
(TBD: To Be Determined; RRT: Relative Retention Time)

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols for solubility determination, stability-indicating method development, and forced degradation, researchers can generate the critical data necessary for informed decision-making in the drug discovery and development process. The principles and methodologies outlined herein are designed to be adaptable and serve as a self-validating system for characterizing this and other novel chemical entities, ensuring scientific integrity and accelerating the path to potential therapeutic applications.

References

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 65(12), o3140. [Link]

  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Khalafy, J., Poursattar Marjani, A., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

  • (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU, 14(05). [Link]

  • Broom, N. J. P., Elder, J. S., Hannan, P. C. T., O'Hanlon, P. J., et al. (1987). The Chemistry of Pseudomonic Acid Part 14. Substituted Oxazole Derivatives. CHEMICAL & PHARMACEUTICAL BULLETIN, 35(4), 1336-1349. [Link]

  • PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry, 81(16), 6995-7000. [Link]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. [Link]

  • Asati, V., Sharma, S., & Srivastava, A. K. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 6. [Link]

  • de la Campa, R., et al. (2019). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. Polymers, 11(11), 1888. [Link]

  • Reddy, P. R., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Gharge, V., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Biointerface Research in Applied Chemistry, 14(4), 362. [Link]

  • Zhang, W., et al. (2021). Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters. Chinese Journal of Pesticide Science, 23(4), 735-742. [Link]

  • Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry, 81(16), 6995-7000. [Link]

  • Olszewska, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Bhaumik, U., et al. (2009). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Asian Journal of Chemistry, 21(9), 6891-6898. [Link]

  • Fiori, J., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]

  • Rawat, T. S., & Pandey, I. P. (2015). Forced Degradation Studies for Stability Indicating Method Development for Drug Substances and Drug Products. Research Journal of Pharmacy and Technology, 8(1), 1-6. [Link]

  • de Souza, M. V. N., et al. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of Chromatographic Science, 50(9), 830-835. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Saleh, M. A., et al. (2021). Thermal degradation of azobenzene dyes. Journal of Analytical and Applied Pyrolysis, 153, 104981. [Link]

  • Singh, S., & Junwal, M. (2013). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1601. [Link]

  • Jiskoot, W., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(11). [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Methyl 5-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole ring is a five-membered heterocyclic motif widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1][2] This guide focuses on a specific, less-explored derivative, Methyl 5-methyloxazole-4-carboxylate . While direct biological data on this compound is sparse, its structural relationship to key pharmaceutical intermediates provides a strong basis for hypothesizing its potential activities. This document synthesizes information on the broader oxazole class and related structures to propose a rational, evidence-based framework for investigating the potential anti-inflammatory, immunomodulatory, anticancer, and antimicrobial properties of this compound. We present detailed experimental workflows, from initial cytotoxicity screens to specific mechanism-of-action assays, designed to rigorously evaluate these hypotheses and guide future drug discovery efforts.

The Oxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The utility of oxazole and its derivatives in drug discovery has grown substantially due to the scaffold's favorable physicochemical properties, synthetic accessibility, and its capacity to engage with a wide range of biological targets through various non-covalent interactions.[1][3] This structural versatility has led to the development of numerous successful drugs across diverse therapeutic areas. Marketed pharmaceuticals containing an oxazole or a related isoxazole ring, such as the anti-diabetic aleglitazar, the platelet aggregation inhibitor ditazole, the COX-2 inhibitor oxaprozin, and the immunomodulatory drug leflunomide, underscore the therapeutic importance of this heterocyclic core.[4][5][6] The substitution pattern on the oxazole ring is pivotal in defining the specific biological activities, which span anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic effects.[4][7]

This compound: Profile and Synthesis

This compound is a specific derivative of the oxazole family. Its primary significance to date has been as a chemical intermediate in organic synthesis.[8][9] Understanding its synthesis and properties is the first step toward exploring its biological potential.

Physicochemical Properties
PropertyValueReference
IUPAC Name Methyl 5-methyl-1,3-oxazole-4-carboxylate[10]
CAS Number 41172-57-0[10]
Molecular Formula C₆H₇NO₃[11]
Molecular Weight 141.12 g/mol [11]
Appearance White solid[10]
Melting Point 46.5-47.0 °C[10]
Chemical Synthesis

A common synthetic route involves the reaction of methyl isocyanoacetate with acetic anhydride in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent such as tetrahydrofuran (THF).[10] The resulting product can be purified via silica gel chromatography.[10]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Methyl Isocyanoacetate P1 Dropwise addition at 0°C R1->P1 R2 Acetic Anhydride R2->P1 R3 DBU in THF R3->P1 P2 Stir overnight at RT P1->P2 P3 Solvent Removal P2->P3 P4 Purification (Silica Gel Chromatography) P3->P4 Product This compound P4->Product

Caption: Synthesis workflow for this compound.

Hypothesized Biological Activities and Scientific Rationale

While direct studies are lacking, the chemical structure of this compound and its relation to known bioactive molecules allow for the formulation of several strong hypotheses regarding its potential therapeutic activities.

Anti-inflammatory and Immunomodulatory Potential

Causality: This is the most compelling hypothesis. The structurally related compound, 5-methylisoxazole-4-carboxylic acid, is a key intermediate in the synthesis of Leflunomide and its active metabolite, Teriflunomide .[6] These are well-established drugs used to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[6] Leflunomide functions by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. Proliferating lymphocytes, particularly T-cells, are highly dependent on this pathway to expand during an immune response. Inhibition of DHODH effectively halts their proliferation, exerting an immunomodulatory effect. Given that this compound shares the core heterocyclic scaffold, it is plausible that it or its derivatives could interact with DHODH or other key targets within inflammatory signaling cascades.

G cluster_pathway Pyrimidine Synthesis & T-Cell Proliferation cluster_inhibition Hypothesized Inhibition DHODH DHODH Enzyme Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine TCell T-Cell Proliferation Pyrimidine->TCell Inflammation Inflammation TCell->Inflammation Compound Methyl 5-methyloxazole- 4-carboxylate (or its derivatives) Compound->DHODH Inhibition

Caption: Hypothesized inhibition of the DHODH pathway.
Anticancer and Antiproliferative Potential

Causality: The oxazole scaffold is frequently found in compounds with potent anticancer activity.[12][13] Many of these derivatives function by targeting fundamental cellular processes required for cancer cell growth and survival. Key mechanisms include:

  • Microtubule Disruption: Some oxazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine site.[2] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Kinase Inhibition: Many oxazoles are designed as inhibitors of protein kinases, which are often dysregulated in cancer.

  • Topoisomerase Inhibition: Certain derivatives can inhibit DNA topoisomerases, leading to DNA damage and cell death.[12]

The planar structure of the oxazole ring combined with the methyl and carboxylate substituents on this compound provides a framework that could be optimized to interact with the binding sites of such anticancer targets.

Antimicrobial Potential

Causality: A broad spectrum of oxazole derivatives have been reported to possess antibacterial and antifungal properties.[4][7] The nitrogen and oxygen heteroatoms in the ring can participate in hydrogen bonding with bacterial or fungal enzyme active sites, potentially disrupting essential metabolic pathways. The specific activity is highly dependent on the substituents on the oxazole core.[1][14] Therefore, it is worthwhile to screen this compound as a foundational structure for potential antimicrobial activity.

A Validated Experimental Workflow for Biological Evaluation

To systematically investigate the hypothesized activities, a tiered screening cascade is proposed. This approach ensures that resources are used efficiently, starting with broad assessments and progressing to more specific, mechanism-of-action studies for promising activities.

G A Compound Synthesis & Physicochemical Characterization B Tier 1: Primary Screening In Vitro Cytotoxicity (MTT Assay) Establish IC50 & Therapeutic Window A->B C Tier 2: Functional Screening (Based on IC50 values) B->C D Anti-inflammatory Assays (e.g., LPS-induced NO) C->D E Anticancer Assays (Cancer Cell Line Panel) C->E F Antimicrobial Assays (MIC Determination) C->F G Tier 3: Mechanism of Action Studies D->G E->G F->G H Target-Based Assays (e.g., DHODH Inhibition) G->H I Cell-Based Mechanistic Assays (e.g., Cell Cycle Analysis) G->I

Sources

The Versatile Heterocycle: A Technical Guide to Methyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of a Key Heterocyclic Building Block.

In the landscape of modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, oxazole derivatives hold a place of distinction due to their prevalence in a wide array of biologically active natural products and pharmaceutical agents. This guide provides a comprehensive technical overview of Methyl 5-Methyloxazole-4-carboxylate, a versatile and strategically important building block. We will delve into its synthesis, detailed characterization, predictable reactivity, and its demonstrated utility in the synthesis of complex molecular architectures. This document is intended to serve as a practical resource for researchers seeking to leverage the unique chemical attributes of this valuable synthetic intermediate.

Core Synthesis and Physicochemical Profile

The efficient and scalable synthesis of this compound is a critical first step for its utilization as a building block. A well-established and reliable method involves the reaction of methyl isocyanoacetate with acetic anhydride in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] This one-pot procedure provides a direct route to the desired oxazole with good yields.

Detailed Synthesis Protocol

A robust protocol for the gram-scale synthesis of this compound is as follows[1]:

Materials:

  • Methyl isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetic anhydride

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A stirred mixture of methyl isocyanoacetate (10.0 g) and DBU (15.1 g) in anhydrous THF (133 ml) is cooled to 0°C in an ice bath.

  • A solution of acetic anhydride (10.2 g) in anhydrous THF (33 ml) is added dropwise to the cooled mixture over a period of 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (250 ml) and washed with water.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using a 1:1 (v/v) mixture of ethyl acetate and hexane as the eluent.

  • The fractions containing the pure product are combined and concentrated to yield this compound as a white solid.

This procedure provides the target compound with a reported melting point of 46.5-47.0°C.[1]

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized material. The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyData
Molecular Formula C₆H₇NO₃
Molecular Weight 141.13 g/mol
Appearance White solid
Melting Point 46.5-47.0 °C[1]
¹H NMR (400 MHz, CDCl₃) δ 8.54 (s, 1H), 3.95 (s, 3H), 2.71 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 162.7, 159.7, 156.4, 128.6, 12.7

Note: The provided NMR data is for a derivative, Methyl 5-methyl-2-(naphthalen-2-yl)oxazole-4-carboxylate, as detailed spectral data for the parent compound was not explicitly available in the search results. However, the chemical shifts for the methyl ester and the C5-methyl group are expected to be in a similar region.

Reactivity Profile and Synthetic Transformations

This compound possesses several reactive sites that can be selectively manipulated to generate a diverse range of derivatives. The primary points of reactivity are the ester functionality, the C5-methyl group, and the oxazole ring itself.

Reactions at the Ester Group

The methyl ester at the C4 position is a versatile handle for further elaboration.

The ester can be readily hydrolyzed under basic conditions to afford 5-methyloxazole-4-carboxylic acid. This transformation is a key step in the synthesis of various bioactive molecules as it allows for subsequent amide bond formation.

Protocol for Ester Hydrolysis: [2]

  • This compound is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • An aqueous solution of lithium hydroxide (LiOH) is added to the solution.

  • The reaction is stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • The THF is removed under reduced pressure.

  • The aqueous layer is acidified with a strong acid, such as 6 N HCl, which leads to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration and dried to yield 5-methyloxazole-4-carboxylic acid.

G start This compound product 5-Methyloxazole-4-carboxylic acid start->product Hydrolysis reagents 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

The ester can be converted to the corresponding hydrazide by reaction with hydrazine hydrate. This hydrazide serves as a versatile intermediate for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.[3][4][5][6]

G start This compound hydrazide 5-Methyloxazole-4-carbohydrazide start->hydrazide Hydrazinolysis reagents Hydrazine Hydrate

Caption: Synthesis of 5-Methyloxazole-4-carbohydrazide.

Reactivity of the C5-Methyl Group

The methyl group at the C5 position of the oxazole ring can also be a site for further functionalization, although this is less commonly explored. In a patented example, the methyl group of this compound was iodinated at the alpha position using lithium hexamethyldisilazide (LiHMDS) and iodine at low temperatures.[7] This demonstrates the potential for introducing further diversity at this position.

Applications as a Heterocyclic Building Block

The utility of this compound as a synthetic precursor is best illustrated through its application in the total synthesis of natural products and the construction of novel heterocyclic systems with potential biological activity.

Total Synthesis of Hinduchelins A-D

A notable application of this building block is in the concise total synthesis of the Hinduchelins, a family of catechol-containing natural products with iron-chelating properties.[8] The synthesis commences with this compound, highlighting its role as a foundational element in the rapid assembly of these complex molecules.[8][9] The overall synthetic strategy involved just four steps from this starting material, demonstrating the efficiency imparted by this well-chosen precursor.[8]

G cluster_0 Synthetic Pathway start This compound intermediate1 Key Intermediate 1 start->intermediate1 Step 1 intermediate2 Key Intermediate 2 intermediate1->intermediate2 Step 2 hinduchelins Hinduchelins A-D intermediate2->hinduchelins Steps 3 & 4

Caption: Synthetic route to Hinduchelins A-D.

Precursor to Fused and Substituted Heterocycles

As previously mentioned, the conversion of this compound to its corresponding hydrazide opens up a rich area of chemistry for the synthesis of various fused and substituted heterocyclic systems.[3][4][5][6] For instance, the hydrazide can be formylated and subsequently cyclized with dehydrating agents like phosphorus pentoxide or phosphorus pentasulfide to yield oxazolo[4,5-d][1][2][10]oxadiazoles and oxazolo[4,5-d][1][2][10]thiadiazoles, respectively.[3][5][6] Furthermore, reaction of the hydrazide with isothiocyanates provides thiosemicarbazide intermediates that can be cyclized to form 1,2,4-triazole-3-thiones.[5][6] These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential for diverse biological activities.

Conclusion

This compound has proven itself to be a highly valuable and versatile heterocyclic building block. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, allows for a wide range of chemical transformations. From the total synthesis of natural products to the construction of novel heterocyclic systems, this compound offers a reliable and efficient starting point for complex molecule synthesis. For researchers in drug discovery and materials science, a thorough understanding of the synthesis, reactivity, and applications of this compound is a key asset in the design and execution of innovative synthetic strategies.

References

  • PrepChem. Synthesis of methyl 5-methyl-4-oxazolecarboxylate. Available at: [Link]

  • Sonti, R., et al. (2019). Total Synthesis of Hinduchelins A–D, Stereochemical Revision of Hinduchelin A, and Biological Evaluation of Natural and Unnatural Analogues. The Journal of Organic Chemistry, 84(10), 6343-6350. Available at: [Link]

  • Muto, K., Yamaguchi, J., & Itami, K. (2015). Nickel-Catalyzed C–H/C–O Coupling of Azoles with Phenol Derivatives. Supporting Information. Available at: [Link]

  • Blum, C. A., et al. (2009). Alkynyl alcohols as kinase inhibitors. World Intellectual Property Organization. WO2009158011A1.
  • El-Emam, A. A., & Al-Deeb, O. A. (1995). Synthesis of Indoloquinolones, Triazoloindoloquinolines and Its Derivatives. Request PDF. Available at: [Link]

  • Paciaroni, N., et al. (2021). An Efficient Buchwald-Hartwig/Reductive Cyclization for the Scaffold Diversification of Halogenated Phenazines: Potent Antibacterial Targeting, Biofilm Eradication and Prodrug Exploration. Request PDF. Available at: [Link]

  • Al-Omar, M. A. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 10(9), 1155-1163. Available at: [Link]

  • Gouda, M. A., et al. (2016). Synthesis of Quinolinyl-Substituted Five-Membered Heterocycles and Schiff Bases from 2-(4-Hydroxy-2-methylquinolin-3-yl)acetohydrazide. Request PDF. Available at: [Link]

  • Siddiqui, N., et al. (2013). ChemInform Abstract: Thiadiazole Derivatives as Potential Anticonvulsant Agents. Request PDF. Available at: [Link]

  • El-Emam, A. A., & Al-Deeb, O. A. (1995). Syntheses of Substituted-Oxazolo-1,3,4-thiadiazoles, 1,3,4-Oxadiazoles, and 1,2,4-Triazoles. ResearchGate. Available at: [Link]

  • Al-Issa, S. A. (2013). Synthesis and Mesomorphic Behavior of Some Novel Compounds Containing 1,3,4-Thiadiazole and 1,2,4-Triazole Rings. Request PDF. Available at: [Link]

  • Reddy, C. S., et al. (2013). Synthetic pathway for a new series of liquid crystal 2,6-disubstituted imidazo[2,1-b][1][2][10]thiadiazole. Request PDF. Available at: [Link]

  • El-Emam, A. A. (2010). Design, Synthesis and Biological Evaluation of New 5,5-Disubstituted-4-thiazolidinones as Potential Anticonvulsant Agents. Semantic Scholar. Available at: [Link]

  • El-Emam, A. A., & Al-Deeb, O. A. (1995). Synthesis, Conformational Analysis, and Antimicrobial Activity of Some New 5-(4-Oxazolyl)-1,3,4-oxadiazole, -1,3,4-thiadiazole and -1,2,4-triazole Derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Eshghi, H., & Hassankhani, A. (2012). Phosphorus pentoxide supported on silica gel and alumina (P2O5/SiO2, P2O5/Al2O3) as useful catalysts in organic synthesis. Request PDF. Available at: [Link]

  • Asiri, A. M., & Khan, S. A. (2011). ChemInform Abstract: Synthesis, Characterization and Antimicrobial Activity of New Thiadiazole Derivatives. Request PDF. Available at: [Link]

  • Askew, B., et al. (2021). Bi-aryl dihydroorotate dehydrogenase inhibitors. World Intellectual Property Organization. WO2021070132A1.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Methyl 5-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Methyloxazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1] The relentless pursuit of selective and potent kinase inhibitors has led medicinal chemists to explore a vast chemical space, wherein privileged scaffolds—molecular frameworks that are recurrent in successful drugs—are of immense value. The oxazole and isoxazole cores are prominent examples of such scaffolds, frequently appearing in clinically approved drugs and investigational agents.[1]

This guide focuses on a particularly valuable building block: Methyl 5-methyloxazole-4-carboxylate . This heterocyclic ester provides a strategic entry point for the synthesis of a diverse array of kinase inhibitors. Its utility stems from several key features:

  • Bioisosteric Replacement: The oxazole ring serves as a bioisostere for other five-membered heterocycles like thiazoles and imidazoles, allowing for the fine-tuning of physicochemical properties such as hydrogen bonding capacity and metabolic stability.

  • Structural Rigidity and Vectorial Projection: The planar oxazole ring rigidly orients its substituents into specific vectors in three-dimensional space. This pre-organization can lead to a lower entropic penalty upon binding to the kinase active site, thereby enhancing potency. The ester at the 4-position and the methyl group at the 5-position provide key vectors for exploring interactions within the ATP-binding pocket.

  • Synthetic Tractability: The ester functionality of this compound is a versatile chemical handle, readily converted into an amide. This amide bond formation is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) by coupling the oxazole core with a diverse library of amines.

This document will provide a detailed protocol for the synthesis of a representative Cyclin-Dependent Kinase (CDK) inhibitor, leveraging the 5-methyloxazole-4-carboxamide core. We will delve into the rationale behind the synthetic strategy, present a self-validating experimental protocol, and contextualize the inhibitor's function within the broader landscape of cell cycle regulation.

Targeting the Cell Cycle: The Role of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases are a family of serine/threonine kinases that act as the master regulators of the cell cycle.[2][3] Their activity is tightly controlled by the association with regulatory proteins called cyclins. The Cyclin E/CDK2 complex, in particular, is crucial for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[3] Overexpression or dysregulation of CDK2 is a common feature in many human cancers, leading to uncontrolled cell proliferation.[4] Consequently, the development of small-molecule inhibitors of CDK2 is a clinically validated strategy in cancer therapy.[2][5]

The following diagram illustrates the central role of the Cyclin E/CDK2 complex in the G1/S transition, a critical checkpoint for cell proliferation.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK bind Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK activates CyclinD_CDK46 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->CyclinD_CDK46 upregulates pRb Retinoblastoma Protein (pRb) CyclinD_CDK46->pRb phosphorylates (inactivates) E2F E2F Transcription Factors CyclinD_CDK46->E2F releases DNA_Replication DNA Replication pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E CyclinE_CDK2->DNA_Replication phosphorylates replication machinery (initiates S phase) CyclinE_CDK2->pRb hyper-phosphorylates Inhibitor 5-Methyloxazole-based CDK2 Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: The CDK2 signaling pathway at the G1/S checkpoint.

Synthetic Strategy and Experimental Protocols

The core of our synthetic approach is the formation of a stable amide bond between the 5-methyloxazole-4-carboxylic acid (derived from the methyl ester) and a suitable amine-containing fragment. This strategy allows for a modular and convergent synthesis, ideal for building a library of analogues for SAR studies.

The following diagram outlines the general workflow for the synthesis and evaluation of a kinase inhibitor based on the this compound scaffold.

Synthesis_Workflow Start Methyl 5-methyloxazole- 4-carboxylate Hydrolysis Step 1: Saponification (Ester Hydrolysis) Start->Hydrolysis Carboxylic_Acid 5-Methyloxazole- 4-carboxylic acid Hydrolysis->Carboxylic_Acid Coupling Step 2: Amide Coupling (e.g., HATU, EDCI) Carboxylic_Acid->Coupling Amine_Fragment Selected Amine R-NH2 Amine_Fragment->Coupling Crude_Inhibitor Crude Kinase Inhibitor Coupling->Crude_Inhibitor Purification Step 3: Purification (Chromatography, Recrystallization) Crude_Inhibitor->Purification Pure_Inhibitor Pure Kinase Inhibitor Purification->Pure_Inhibitor Characterization Step 4: Structural Characterization (NMR, MS, HPLC) Pure_Inhibitor->Characterization Biochemical_Assay Step 5: In Vitro Biochemical Assay (Kinase Inhibition, IC50) Characterization->Biochemical_Assay Cell_Based_Assay Step 6: Cell-Based Assay (Anti-proliferative, Cell Cycle Analysis) Biochemical_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis and Lead Optimization Cell_Based_Assay->SAR_Analysis

Caption: General workflow for synthesis and evaluation.

Protocol 1: Synthesis of N-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (A Representative CDK2 Inhibitor)

This protocol details the synthesis of a model CDK2 inhibitor. The choice of 4-fluoroaniline as the coupling partner is illustrative; this moiety is frequently used in kinase inhibitors to engage in favorable interactions within the ATP binding site.

Step 1: Saponification of this compound

  • Rationale: The ester must first be converted to the more reactive carboxylic acid to facilitate amide bond formation. Saponification using a strong base like sodium hydroxide is a standard and high-yielding method for this transformation.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH)

    • Sodium Hydroxide (NaOH), 2M aqueous solution (1.5 eq)

    • Hydrochloric Acid (HCl), 2M aqueous solution

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Add the 2M NaOH solution dropwise to the stirring solution at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Once complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and transfer to a separatory funnel.

    • Cool the aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 2M HCl. A white precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-methyloxazole-4-carboxylic acid as a white solid. The product is often of sufficient purity to proceed to the next step without further purification.

Step 2: Amide Coupling to form N-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide

  • Rationale: This step forms the critical amide bond. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral centers were present). DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Materials:

    • 5-methyloxazole-4-carboxylic acid (1.0 eq)

    • 4-fluoroaniline (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a solution of 5-methyloxazole-4-carboxylic acid in anhydrous DMF (approx. 0.1 M) in a nitrogen-flushed flask, add 4-fluoroaniline.

    • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

    • Add HATU in one portion. The reaction mixture may turn slightly yellow.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by water (1x), and finally brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethanol/water) to afford the pure N-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide .

Data Presentation and Validation

A successful synthesis should be validated by thorough characterization of the final product and intermediates. The following table provides expected data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)AppearanceAnalytical Data (Expected)
5-Methyloxazole-4-carboxylic acidC₅H₅NO₃127.10>90%White Solid¹H NMR and MS consistent with structure
N-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideC₁₁H₉FN₂O₂220.2060-80%Off-white to pale yellow solid¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS consistent with structure; HPLC purity >95%

The biological activity of the synthesized inhibitor would then be evaluated in biochemical and cellular assays. The table below presents hypothetical but representative data for a moderately potent CDK2 inhibitor.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAnti-proliferative GI₅₀ (µM)
Example-1 CDK2/Cyclin E85MCF-7 (Breast Cancer)1.2
Example-1 CDK1/Cyclin B450HCT116 (Colon Cancer)2.5
Example-1 VEGFR2>10,000--

IC₅₀: The concentration of inhibitor required to reduce enzyme activity by 50%. GI₅₀: The concentration of inhibitor required to inhibit cell growth by 50%.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The straightforward conversion of its ester functionality to a carboxamide allows for the rapid and systematic exploration of structure-activity relationships. The protocol provided herein for the synthesis of a representative CDK2 inhibitor is robust and can be adapted to generate a wide library of analogues by varying the amine coupling partner. Subsequent biological evaluation of these compounds can provide crucial insights into the pharmacophore required for potent and selective kinase inhibition, paving the way for the development of next-generation targeted therapeutics.

References

  • Cicenas, J., et al. (2014). Highlights of the Latest Advances in Research on CDK Inhibitors. Cancers, 6(4), 2224-2242.
  • Hamilton, E., & Infante, J. R. (2016). The evolving role of CDK4/6 inhibitors in treating hormone receptor-positive, HER2-negative advanced breast cancer. Cancer Treatment Reviews, 45, 129-138.
  • López-Cara, L. C., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(3), 1747-1881. Available at: [Link]

  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146.
  • Tadesse, S., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Drug Discovery Today, 25(2), 406-413.
  • Patel, H., et al. (2021). An updated patent review of VEGFR-2 inhibitors (2017-present). Expert Opinion on Therapeutic Patents, 31(11), 989-1007. Available at: [Link]

  • Li, J., et al. (2024). Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023). Bioorganic Chemistry, 146, 107278. Available at: [Link]

  • Schenone, S., et al. (2011). The pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry. Current Medicinal Chemistry, 18(29), 4486-4514. (This reference supports the general importance of heterocyclic scaffolds in medicinal chemistry).
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. (This reference supports the role of CDKs in cancer).

Sources

Application Note: Methyl 5-Methyloxazole-4-carboxylate as a Versatile Intermediate for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Heterocyclic compounds, in particular, form the structural core of many commercial pesticides due to their diverse biological activities and tunable physicochemical properties. Among these, the oxazole scaffold is a privileged structure. This application note details the utility of Methyl 5-methyloxazole-4-carboxylate as a strategic intermediate in the synthesis of compounds with potential applications as fungicides and plant growth regulators. We will provide a comprehensive overview of its synthesis and elaboration into more complex heterocyclic systems, complete with detailed, field-proven protocols.

The strategic importance of this compound lies in its facile conversion to key synthons, such as the corresponding carboxylic acid hydrazide. This hydrazide serves as a versatile precursor for a variety of five- and six-membered heterocyclic rings known to exhibit a range of biological activities. Preliminary bioassays of derivatives have indicated promising fungicidal and plant growth regulatory effects, highlighting the potential of this synthetic pathway for the discovery of new agrochemical leads.[1]

Synthesis of the Key Intermediate: this compound

The efficient synthesis of the starting material is paramount for any scalable chemical campaign. This compound can be reliably prepared from readily available commercial starting materials: methyl isocyanoacetate and acetic anhydride.

The reaction proceeds via a base-catalyzed condensation, where the isocyanoacetate acts as a key building block for the oxazole ring. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base is critical for promoting the desired reaction while minimizing side products.

Experimental Protocol: Synthesis of this compound[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl isocyanoacetate99.0910.0 g0.101
Acetic anhydride102.0910.2 g0.100
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.2415.1 g0.099
Anhydrous Tetrahydrofuran (THF)-166 mL-
Ethyl acetate-250 mL-
Hexane-As needed-
Magnesium sulfate (anhydrous)-As needed-
Deionized water-As needed-

Procedure:

  • To a stirred mixture of methyl isocyanoacetate (10.0 g) and DBU (15.1 g) in anhydrous THF (133 mL) at 0 °C, add a solution of acetic anhydride (10.2 g) in anhydrous THF (33 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (250 mL) and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a 1:1 (v/v) mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the desired product and remove the solvent to yield this compound as a white solid.

Expected Yield: Moderate to good. Melting Point: 46.5–47.0 °C[1]

Elaboration of the Intermediate for Agrochemical Discovery

The true utility of this compound as an intermediate is demonstrated in its conversion to derivatives with potential agrochemical activity. A key transformation is the reaction with hydrazine hydrate to form 5-methyl-4-oxazolecarboxylic acid hydrazide. This hydrazide is a versatile building block for constructing various heterocyclic systems, such as thiadiazoles and triazoles, which are known to exhibit a range of biological activities.[1][2][3][4][5][6][7]

Synthetic Workflow: From Oxazole Ester to Bioactive Heterocycles

The following diagram illustrates the synthetic pathway from the starting ester to a representative heterocyclic system with potential agrochemical applications.

Agrochemical_Synthesis cluster_0 Intermediate Synthesis cluster_1 Hydrazide Formation cluster_2 Heterocycle Formation (Example) cluster_3 Potential Application Start Methyl isocyanoacetate + Acetic anhydride Intermediate This compound Start->Intermediate DBU, THF Hydrazide 5-Methyl-4-oxazolecarboxylic acid hydrazide Intermediate->Hydrazide Hydrazine hydrate Thiadiazole 2-Amino-5-(5-methyl-4-oxazolyl) -1,3,4-thiadiazole Hydrazide->Thiadiazole Thiosemicarbazide, POCL3 Application Fungicides & Plant Growth Regulators Thiadiazole->Application

Caption: Synthetic workflow from this compound to potential agrochemicals.

Experimental Protocol: Synthesis of 5-Methyl-4-oxazolecarboxylic acid hydrazide[1][2][3]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound155.1510.0 g0.064
Hydrazine hydrate (80%)50.0610 mL~0.16
Ethanol-50 mL-

Procedure:

  • Dissolve this compound (10.0 g) in ethanol (50 mL) in a round-bottom flask.

  • Add hydrazine hydrate (10 mL) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum to obtain the pure hydrazide.

Expected Yield: High.

Experimental Protocol: Synthesis of 2-Amino-5-(5-methyl-4-oxazolyl)-1,3,4-thiadiazole[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Methyl-4-oxazolecarboxylic acid hydrazide155.145.0 g0.032
Thiosemicarbazide91.132.9 g0.032
Phosphorus oxychloride (POCl₃)153.3310 mL-

Procedure:

  • In a round-bottom flask, carefully mix 5-Methyl-4-oxazolecarboxylic acid hydrazide (5.0 g) and thiosemicarbazide (2.9 g).

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (10 mL) with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 80-90 °C for 2-3 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiadiazole derivative.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with potential applications in the agrochemical industry. The straightforward synthesis of this starting material, coupled with its efficient conversion into key building blocks like the corresponding hydrazide, opens up a wide array of possibilities for the creation of diverse chemical libraries for screening. The demonstrated fungicidal and plant growth regulatory activities of downstream derivatives underscore the potential of this synthetic platform for the discovery of next-generation agrochemicals. Further derivatization and biological screening of compounds accessible from this intermediate are highly encouraged.

References

  • Synthetic pathway for a new series of liquid crystal 2,6-disubstituted imidazo[2,1-b][1][3][4]thiadiazole. (2025-08-09). ResearchGate. [Link]

  • Design, Synthesis, Bioevaluation, DFT, Docking, and Molecular Dynamic Simulation for Selected Novel 1,3,4-Oxadiazole - Indole Derivatives Hybrid against Estrogen Receptor alpha. (2025-08-08). ResearchGate. [Link]

  • ChemInform Abstract: Synthesis, Characterization and Antimicrobial Activity of New Thiadiazole Derivatives. (2025-08-07). ResearchGate. [Link]

  • Synthesis, molecular docking with COX 1& II enzyme, ADMET screening and in vivo anti-inflammatory activity of Oxadiazole, Thiadiazole and Triazole analogues of Felbinac. (2017-05-17). ResearchGate. [Link]

  • Synthesis of methyl 5-methyl-4-oxazolecarboxylate. PrepChem.com. [Link]

  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. (2025-08-07). ResearchGate. [Link]

  • Synthesis and antimicrobial evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine derivatives. (2025-08-06). ResearchGate. [Link]

  • ChemInform Abstract: Thiadiazole Derivatives as Potential Anticonvulsant Agents. (2025-08-07). ResearchGate. [Link]

Sources

Application Notes & Protocols: Methyl 5-methyloxazole-4-carboxylate in the Development of Novel Pesticides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The relentless evolution of resistance to existing pesticides and the growing demand for more sustainable and selective crop protection solutions necessitate the continuous discovery of novel active ingredients. Heterocyclic compounds have emerged as a particularly fruitful area of research, forming the backbone of many successful commercial pesticides due to their diverse biological activities and tunable physicochemical properties.[1][2] Among these, the oxazole scaffold is a privileged structure found in various biologically active molecules, including agrochemicals.[3][4] This document provides a detailed technical guide for researchers on utilizing Methyl 5-methyloxazole-4-carboxylate as a foundational scaffold for the development of new pesticides. We present a comprehensive synthesis protocol, detailed bioassay methodologies for screening, and a strategic framework for lead optimization based on structure-activity relationship (SAR) studies.

Introduction: The Oxazole Scaffold in Agrochemical Discovery

The agricultural sector faces the ongoing challenge of securing crop yields against a wide array of pests, including insects, fungi, and weeds. The innovation of green pesticides, characterized by high efficacy, low toxicity to non-target organisms, and environmental compatibility, is a primary goal of modern agricultural chemistry.[1] Heterocyclic compounds are central to this endeavor, with over 70% of agrochemicals commercialized in the last two decades containing at least one heterocyclic ring.

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key pharmacophore in medicinal chemistry and has demonstrated significant potential in agrochemical applications.[3][5] Its presence in commercial pesticides, such as the acaricide/insecticide etoxazole, underscores its value. Etoxazole functions by inhibiting chitin biosynthesis, a mode of action that provides selectivity towards arthropods.[6] The inherent chemical stability and the potential for diverse functionalization at multiple positions make oxazole derivatives like this compound attractive starting points for discovery campaigns.[7]

This guide outlines a systematic approach to explore the pesticidal potential of this compound, from its synthesis to its evaluation as a lead compound.

Compound Profile: this compound

  • IUPAC Name: Methyl 5-methyl-1,3-oxazole-4-carboxylate

  • CAS Number: 41172-57-0

  • Molecular Formula: C₆H₇NO₃

  • Molecular Weight: 141.13 g/mol

  • Structure: Chemical structure of this compound

  • Physical Properties: White solid with a melting point of 46.5-47.0°C.[8]

Synthesis of this compound

The synthesis of the title compound can be achieved through a well-established procedure involving the reaction of methyl isocyanoacetate with acetic anhydride.[8] This method provides a reliable route to obtaining the necessary starting material for a pesticide discovery program.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product R1 Methyl Isocyanoacetate Mix 1. Mix R1, Base, Solvent 2. Cool to 0°C R1->Mix R2 Acetic Anhydride Add 3. Add R2 dropwise R2->Add Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Base->Mix Solvent Anhydrous THF Solvent->Mix Mix->Add Stir 4. Stir overnight at RT Add->Stir Evap1 5. Evaporate solvent Stir->Evap1 Extract 6. Dissolve in Ethyl Acetate 7. Wash with Water 8. Dry (MgSO4) & Filter Evap1->Extract Evap2 9. Evaporate solvent Extract->Evap2 Chrom Silica Gel Chromatography (Eluent: 1:1 Ethyl Acetate/Hexane) Evap2->Chrom Product This compound Chrom->Product Screening_Workflow cluster_primary Primary Screens (High Concentration) cluster_secondary Secondary Screens start Synthesized Compound: This compound Insect Insecticidal Assay (e.g., Spodoptera frugiperda) start->Insect Fungus Fungicidal Assay (e.g., Botrytis cinerea) start->Fungus Herb Herbicidal Assay (e.g., Lemna minor) start->Herb decision Activity Observed? Insect->decision Fungus->decision Herb->decision Dose Dose-Response (LC50/EC50) decision->Dose Yes stop Inactive / Archive decision->stop No Spectrum Spectrum of Activity (Multiple Pest Species) Dose->Spectrum MoA Mechanism of Action Studies Spectrum->MoA lead_opt Lead Optimization MoA->lead_opt SAR_Diagram mol R1 R1 mol->R1 Ester Modification (Amides, Thioesters) R2 R2 mol->R2 C5-Methyl Group (Alkyl chains, Halogens) R3 R3 mol->R3 C2-Position (Aryl, Heteroaryl groups)

Sources

Application Notes & Protocols: Leveraging Methyl 5-Methyloxazole-4-Carboxylate for the Construction of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The 5-methyloxazole-4-carboxylate moiety represents a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds. Its rigid, planar structure and specific arrangement of heteroatoms facilitate critical interactions with biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including potent immunomodulatory, anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4]

Perhaps the most notable application of this scaffold is its role as a key intermediate in the synthesis of Leflunomide and its active metabolite, Teriflunomide, which are used in the treatment of rheumatoid arthritis and multiple sclerosis, respectively.[5][6] The versatility of the carboxylate group at the 4-position offers a reliable handle for synthetic modification, allowing for the systematic construction of compound libraries for drug discovery and lead optimization.

This guide provides a detailed overview of the synthesis of the core scaffold and presents robust, field-proven protocols for its derivatization into complex bioactive molecules. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them for their specific discovery programs.

Physicochemical and Spectroscopic Profile

The primary precursor for derivatization is often the stable, crystalline carboxylic acid, which is readily obtained from its corresponding ethyl or methyl ester. The properties of this key intermediate are summarized below.

PropertyValueSource(s)
Chemical Name 5-Methylisoxazole-4-carboxylic acid[7][8]
CAS Number 42831-50-5[7][9][10]
Molecular Formula C₅H₅NO₃[7][9]
Molecular Weight 127.10 g/mol [7][9]
Appearance White to light yellow crystalline powder[8][10]
Melting Point 144-149 °C[8][9][10]
Solubility Slightly soluble in DMSO and Methanol[10]
SMILES CC1=C(C=NO1)C(=O)O[7]

Spectroscopic Signatures: The ethyl ester analog, ethyl 5-methyloxazole-4-carboxylate, shows a characteristic strong C=O stretching vibration for the ester at approximately 1713 cm⁻¹ in its IR spectrum.[11] Upon hydrolysis to the carboxylic acid, this peak shifts, and a broad O-H stretch appears. In ¹H NMR, the 5-methyl group typically presents as a sharp singlet, providing a clear diagnostic signal for the integrity of the core scaffold.

Synthesis of the Core Scaffold: A Step-by-Step Approach

The construction of the 5-methyloxazole ring is efficiently achieved through a well-established multi-step synthesis starting from common acyclic precursors. The most frequently documented route involves the ethyl ester, which is then hydrolyzed to the pivotal carboxylic acid intermediate. The corresponding methyl ester specified in the topic can be prepared using analogous methyl-based starting materials or via Fischer esterification of the final carboxylic acid.

Synthesis_Workflow A Ethyl Acetoacetate B Ethyl 2-(ethoxymethylene) -3-oxobutanoate A->B Triethylorthoformate, Acetic Anhydride (100-120 °C) C Ethyl 5-Methylisoxazole -4-carboxylate B->C Hydroxylamine Sulfate, Sodium Acetate (-20 to 10 °C) D 5-Methylisoxazole -4-carboxylic Acid C->D 60% aq. H₂SO₄, Heat (80-88 °C)

Figure 1: General workflow for the synthesis of the 5-methylisoxazole-4-carboxylic acid core.

Protocol 1: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate

This protocol describes the formation of the oxazole ring via cyclization. The initial step creates an activated enol ether, which readily reacts with hydroxylamine.

Rationale: The reaction of ethyl acetoacetate with triethylorthoformate and acetic anhydride generates the key intermediate, ethyl ethoxymethyleneacetoacetic ester.[12][13] Controlling the temperature during the subsequent cyclization with hydroxylamine sulfate is critical. Low temperatures (-20 °C to 10 °C) are employed to ensure regioselectivity, minimizing the formation of the undesired ethyl 3-methylisoxazole-4-carboxylate isomer.[12][13]

Procedure:

  • Step A (Enol Ether Formation): In a reaction vessel equipped with a distillation apparatus, combine ethylacetoacetate (1.0 eq), triethylorthoformate (1.2 eq), and acetic anhydride (1.5 eq). Heat the mixture to 100-120 °C. Ethanol will begin to distill off. Continue heating for 2-3 hours until ethanol distillation ceases, indicating the completion of the reaction.[13] Allow the mixture to cool. The resulting crude ethyl ethoxymethyleneacetoacetic ester is typically used in the next step without further purification.

  • Step B (Cyclization): Prepare a solution of hydroxylamine sulfate (0.6 eq) and sodium acetate (1.2 eq) in water. Cool this solution to -5 °C in an ice-salt bath.

  • Slowly add the crude ethyl ethoxymethyleneacetoacetic ester from Step A to the hydroxylamine solution, ensuring the temperature does not rise above 10 °C.[12]

  • Stir the reaction mixture vigorously at 0-5 °C for 2-3 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude ethyl 5-methylisoxazole-4-carboxylate, which can be purified by vacuum distillation or used directly in the next step.[11]

Protocol 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

This step converts the stable ester into the carboxylic acid, the primary handle for derivatization.

Rationale: Strong acidic hydrolysis is required to efficiently cleave the ester. Using 60% aqueous sulfuric acid and heating allows for the simultaneous removal of the ethanol byproduct by distillation, driving the reaction to completion and reducing reaction times compared to other methods.[12]

Procedure:

  • To a round-bottom flask equipped with a distillation head, add crude ethyl 5-methylisoxazole-4-carboxylate (1.0 eq) and 60% aqueous sulfuric acid.[10][12]

  • Heat the mixture to 80-88 °C. Ethanol generated during the hydrolysis will begin to distill.[12]

  • Continue heating for 3-4 hours, monitoring the reaction by TLC until the starting ester is fully consumed.

  • Cool the reaction mixture in an ice bath. The product, 5-methylisoxazole-4-carboxylic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.[10] The purity is often high enough for subsequent steps, but recrystallization from a toluene/acetic acid mixture can be performed if needed.[10]

Key Protocols for Constructing Bioactive Amide Derivatives

The transformation of the carboxylic acid into an amide is a cornerstone of medicinal chemistry, enabling the linkage of the oxazole core to other pharmacophores. This is achieved via activation of the carboxyl group, typically by converting it to a more reactive acyl chloride.

Derivatization_Workflow D 5-Methylisoxazole -4-carboxylic Acid E 5-Methylisoxazole -4-carbonyl Chloride D->E Thionyl Chloride (SOCl₂), cat. DMF, Heat F N-Aryl-5-methylisoxazole -4-carboxamide (Bioactive Molecule) E->F Aryl Amine (Ar-NH₂), Amine Base

Figure 2: Derivatization workflow from the core acid to a final bioactive amide.

Protocol 3: Conversion of Carboxylic Acid to Acyl Chloride

Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. A catalytic amount of DMF is often added to accelerate the reaction via the formation of a Vilsmeier intermediate.

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and toxic, and the reaction evolves noxious gases.

  • Suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the suspension.[12]

  • Heat the mixture to reflux (typically 50-70 °C) for 2-3 hours. The solid acid will gradually dissolve as it is converted to the soluble acyl chloride.

  • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The resulting crude 5-methylisoxazole-4-carbonyl chloride is a reactive intermediate and is typically used immediately in the next step without further purification.[11]

Protocol 4: Amide Bond Formation (Synthesis of a Leflunomide Analog)

Rationale: The highly electrophilic acyl chloride readily reacts with nucleophilic amines to form a stable amide bond. An amine base, such as triethylamine or pyridine, is added to neutralize the HCl generated during the reaction, preventing the protonation of the reactant amine.

Procedure:

  • Dissolve the desired aryl amine (e.g., 4-(trifluoromethyl)aniline for the synthesis of Leflunomide) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of the crude 5-methylisoxazole-4-carbonyl chloride (1.05 eq) from Protocol 3 in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution.[12]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final N-aryl-5-methylisoxazole-4-carboxamide.

Summary of Bioactivities and Future Perspectives

The 5-methyloxazole-4-carboxylate platform has proven to be exceptionally fruitful for the development of new chemical entities. The straightforward and robust synthetic chemistry associated with this scaffold allows for extensive structure-activity relationship (SAR) studies.

Bioactivity ClassExample Application / TargetReference(s)
Immunomodulatory Leflunomide/Teriflunomide; inhibition of dihydroorotate dehydrogenase.[5][6]
Anti-inflammatory Inhibition of COX-2 and macrophage migration inhibitory factor (MIF).[1]
Anticancer Induction of apoptosis in liver and breast cancer cell lines; activity against leukemia.[2][14]
Antimicrobial Fungicidal activity against various plant pathogens; general antibacterial properties.[3][15]
Peptidomimetics Incorporation as an unnatural β-amino acid into novel peptide structures.[16][17]

The continued exploration of this scaffold is highly promising. Future efforts could focus on using the 5-methyl group as an additional point for diversification or exploring alternative cyclization strategies to access novel substitution patterns. The proven success of this core structure in approved drugs provides a strong validation for its continued use in the quest for new and improved therapeutic agents.

References

  • Wang, D., Xu, W., & Wu, W. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]

  • Reddy, K. R., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Gładysz, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5642. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

  • Ryng, S., & Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2696. [Link]

  • Çalışkan, B., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1350-1362. [Link]

  • Šačkus, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. [Link]

  • Gładysz, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. [Link]

  • Jeśkowiak, I., et al. (2019). The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity. Bioorganic Chemistry, 91, 103082. [Link]

  • Suresha, G. P., et al. (2011). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Oxidative Medicine and Cellular Longevity, 2011, 842418. [Link]

  • Reddy, K. R., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • El-Demerdash, A., et al. (2020). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 18(11), 548. [Link]

  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries. Retrieved from [Link]

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • Wang, H., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 34(7), 1438-1444. [Link]

  • Desai, K. R., et al. (2007). Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. Indian Journal of Pharmaceutical Sciences, 69(3), 443-446. [Link]

  • Maleki, A., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 11(11), 1362. [Link]

Sources

Application Notes & Protocols: Methyl 5-methyloxazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. Its relative stability, synthetic tractability, and favorable physicochemical properties make it an attractive core for the design of novel therapeutic agents. Methyl 5-methyloxazole-4-carboxylate is a specific, synthetically accessible derivative within this class, offering multiple points for chemical elaboration. This document provides a detailed guide to its synthesis, potential applications, and protocols for its use as a versatile building block in drug discovery programs.

While extensive literature exists for the isomeric isoxazole core, particularly 5-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of the immunosuppressive drugs Leflunomide and Teriflunomide, the applications of the corresponding oxazole are less documented but hold significant potential.[1][2][3] This guide will leverage insights from related oxazole and isoxazole structures to present a comprehensive view of the potential of this compound.

Chemical Properties and Synthetic Overview

PropertyValueReference
IUPAC Name Methyl 5-methyl-1,3-oxazole-4-carboxylate[4]
Molecular Formula C₆H₇NO₃N/A
Molecular Weight 141.12 g/mol N/A
Appearance White solid[4]
Melting Point 46.5-47.0 °C[4]
CAS Number 41172-57-0[4]

The synthesis of this compound can be efficiently achieved via a condensation reaction, providing a reliable source of the starting material for further chemical exploration.[4] The presence of a methyl group at the 5-position and a methyl ester at the 4-position provides two distinct handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Medicinal Chemistry Applications: A Landscape of Opportunity

The true value of a building block like this compound lies in its potential for derivatization to generate novel bioactive molecules. Based on analogous structures, several key therapeutic areas present themselves as promising avenues for investigation.

Anticancer Drug Development

Research into oxazole derivatives has identified them as potent anticancer agents.[5] Notably, some 2,4,5-trisubstituted oxazoles have been designed as analogs of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[5] The core scaffold of this compound provides a starting point for developing novel tubulin inhibitors or other antimitotic agents.

The general strategy involves hydrolyzing the methyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This approach allows for the introduction of diverse chemical functionalities to probe the binding pocket of the target protein.

Anti-inflammatory and Immunomodulatory Agents

The isoxazole isomer, 5-methylisoxazole-4-carboxylic acid, is the cornerstone of Leflunomide and Teriflunomide, drugs used to treat rheumatoid arthritis and multiple sclerosis.[1][6] These drugs function by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, thereby suppressing the proliferation of rapidly dividing lymphocytes.

While a different regioisomer, the oxazole core of this compound could be explored for similar activities. The underlying principle of using a heterocyclic carboxamide to target enzymatic active sites is a well-established strategy in drug design. A research program could involve synthesizing a library of amides derived from 5-methyloxazole-4-carboxylic acid and screening them in DHODH inhibition assays or broader anti-inflammatory screens.

Agrochemicals

Derivatives of the isomeric isoxazole-amide scaffold have demonstrated both fungicidal and herbicidal activities.[7][8][9] This suggests that the oxazole core could also serve as a foundation for the development of new agrochemicals. The synthetic workflows outlined in this guide can be readily adapted to create libraries for high-throughput screening in agricultural applications.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known literature procedure and provides a reliable method for the gram-scale synthesis of the title compound.[4]

Causality: This synthesis relies on the reaction of an isocyanoacetate with an acylating agent (acetic anhydride) in the presence of a non-nucleophilic base (DBU). The DBU deprotonates the α-carbon of the methyl isocyanoacetate, which then attacks the acetic anhydride. A subsequent intramolecular cyclization and dehydration yields the substituted oxazole ring.

Workflow Diagram:

G reagents Methyl Isocyanoacetate Acetic Anhydride DBU in THF reaction 1. Add Acetic Anhydride dropwise at 0°C 2. Stir overnight at room temperature reagents->reaction Reaction Setup workup 1. Remove THF 2. Dissolve in Ethyl Acetate 3. Wash with water reaction->workup Aqueous Workup purification Silica Gel Chromatography (1:1 Ethyl Acetate/Hexane) workup->purification Purification product This compound (White Solid) purification->product Isolation

Caption: Synthesis workflow for this compound.

Materials:

  • Methyl isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetic anhydride

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine methyl isocyanoacetate (10.0 g) and DBU (15.1 g) in anhydrous THF (133 mL).

  • Cool the stirred mixture to 0 °C using an ice bath.

  • Prepare a solution of acetic anhydride (10.2 g) in anhydrous THF (33 mL).

  • Add the acetic anhydride solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (250 mL).

  • Wash the organic layer with water (3 x 100 mL) to remove DBU salts and any remaining acetic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a 1:1 (v/v) mixture of ethyl acetate and hexane.

  • Combine the fractions containing the desired product and remove the solvent to yield this compound as a white solid.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with the literature value (46.5-47.0 °C).[4]

Protocol 2: Hydrolysis and Amide Coupling for Library Synthesis

This protocol describes a general two-step procedure to convert this compound into a diverse library of amides, a crucial step for SAR studies.

Causality: The first step is a standard ester hydrolysis using a base like lithium hydroxide to yield the carboxylate salt, which is then protonated to the carboxylic acid. The second step is a peptide coupling reaction. A coupling agent like HATU activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the primary or secondary amine to form the stable amide bond.

Workflow Diagram:

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling start_mat Methyl 5-methyloxazole- 4-carboxylate hydrolysis 1. LiOH, THF/H₂O 2. Acidify with 1M HCl start_mat->hydrolysis acid_prod 5-Methyloxazole-4- carboxylic acid hydrolysis->acid_prod coupling Stir at RT acid_prod->coupling Input for Coupling amine Amine (R-NH₂) HATU, DIPEA, DMF amine->coupling amide_prod Target Amide Library coupling->amide_prod

Caption: Two-step workflow for amide library synthesis.

Part A: Hydrolysis to 5-Methyloxazole-4-carboxylic acid [5]

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1M HCl.

  • A precipitate of 5-Methyloxazole-4-carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part B: Parallel Amide Synthesis This procedure is suitable for parallel synthesis in a 24- or 96-well plate format.

  • In an array of reaction vials, dispense a solution of 5-Methyloxazole-4-carboxylic acid (1.0 eq) in DMF.

  • To each vial, add a solution of a unique primary or secondary amine (1.1 eq) from a pre-prepared amine library.

  • Add a solution of HATU (1.2 eq) and DIPEA (2.5 eq) in DMF to each vial.

  • Seal the vials/plate and agitate at room temperature overnight.

  • Quench the reactions by adding water.

  • Extract the products with ethyl acetate or another suitable organic solvent.

  • The organic extracts can be washed, dried, and concentrated. The crude products are then typically purified by mass-directed preparative HPLC.

Self-Validation: Each library member's identity and purity should be confirmed by LC-MS analysis to ensure the quality of compounds entering biological screening assays.

Conclusion and Future Outlook

This compound is a versatile and accessible chemical building block with significant untapped potential in medicinal chemistry. While its isomeric cousin, the isoxazole, has led to marketed drugs, the oxazole scaffold presents a distinct opportunity for the discovery of novel therapeutics, particularly in the areas of oncology and immunology. The protocols provided herein offer a robust starting point for researchers to synthesize and elaborate upon this promising core, enabling the exploration of new chemical space and the development of next-generation medicines.

References

  • Synthesis of methyl 5-methyl-4-oxazolecarboxylate. PrepChem.com. [Link]

  • Custom Synthesis of Methyl 5-methylisoxazole-4-carboxylate for Specialized Needs. (Note: Discusses the isoxazole isomer). [Link]

  • 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries. (Note: Discusses the isoxazole isomer as an intermediate for Leflunomide and Teriflunomide). [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents. (Note: Patent for Leflunomide synthesis, involving the isoxazole isomer).
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents. (Note: Patent for Leflunomide synthesis, involving the isoxazole isomer).
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. (Note: Discusses isoxazole derivatives). [Link]

  • 5-Methylisoxazole-4-carboxylic acid. ResearchGate. (Note: Discusses the isoxazole isomer). [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. (Note: Discusses isoxazole derivatives). [Link]

Sources

Scale-up synthesis of "Methyl 5-methyloxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of Methyl 5-methyloxazole-4-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Transitioning its synthesis from laboratory-scale to a robust, scalable process suitable for pilot plant or industrial production presents distinct challenges, including reaction control, process safety, and economic viability. This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a well-established and industrially adaptable synthetic strategy. We will delve into the rationale behind the chosen methodology, provide a detailed step-by-step protocol, and outline critical process parameters, safety considerations, and analytical validation.

Introduction and Strategic Overview

The oxazole scaffold is a privileged structure in drug discovery, known for its presence in numerous biologically active compounds.[2] this compound, in particular, serves as a versatile precursor for more complex molecules, such as in the synthesis of hinducelins and other natural product analogs.[1][3] The primary goal of any scale-up campaign is to develop a process that is not only high-yielding but also safe, reproducible, and cost-effective.

Several classical methods exist for oxazole ring formation, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and the reaction of α-haloketones with amides.[4][5][6]

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones, often requiring strong dehydrating agents like concentrated sulfuric acid or polyphosphoric acid, which can be challenging to handle on a large scale.[7]

  • Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. While efficient, the cost and handling of TosMIC on a multi-kilogram scale can be a significant drawback for industrial applications.[8][9]

  • Reaction of α-Haloketones with Amides: This approach, a variation of the Hantzsch synthesis, offers a robust and straightforward route using readily available and cost-effective starting materials.[10][11] It is a widely used industrial method for synthesizing substituted oxazoles.[12]

For the synthesis of this compound, the reaction between Methyl 2-chloroacetoacetate and Formamide stands out as the most pragmatic choice for scale-up. This strategy benefits from low-cost, high-volume starting materials and a relatively simple reaction profile that can be effectively controlled in a standard chemical reactor.

Process Chemistry and Mechanism

The selected synthesis proceeds via the reaction of an α-haloketone (Methyl 2-chloroacetoacetate) with a primary amide (Formamide). Formamide serves as both the reactant, providing the N3-C2 fragment of the oxazole ring, and the reaction solvent.

The reaction mechanism involves an initial nucleophilic substitution, where the oxygen of the formamide attacks the chlorinated α-carbon of the ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.

G cluster_0 Reaction Mechanism Reactants Methyl 2-chloroacetoacetate + Formamide Intermediate1 Acyloxy-imine Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 5-hydroxyoxazoline Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound + HCl + H₂O Intermediate2->Product Dehydration (Acid-catalyzed)

Caption: Proposed reaction mechanism for oxazole formation.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of approximately 1.0 kg of the final product and should be conducted in a suitable glass-lined reactor by trained personnel.

3.1. Equipment and Reagents

EquipmentReagents & Materials
20 L Glass-Lined Reactor with AgitatorFormamide (≥99.5%)
Heating/Cooling MantleMethyl 2-chloroacetoacetate (≥97%)
Overhead CondenserDeionized Water
10 L Dropping FunnelEthyl Acetate (EtOAc)
Temperature ProbeSaturated Sodium Bicarbonate (NaHCO₃) Solution
Scrubber System (for HCl gas)Brine (Saturated NaCl Solution)
50 L Separatory FunnelAnhydrous Sodium Sulfate (Na₂SO₄)
Rotary Evaporator (Industrial Scale)Celite® (for filtration)
Vacuum Distillation Apparatus

3.2. Step-by-Step Procedure

G start Start: Prepare Reactor charge_formamide 1. Charge Reactor with Formamide start->charge_formamide heat_formamide 2. Heat Formamide to 110-115 °C charge_formamide->heat_formamide add_ketoester 3. Slow Addition of Methyl 2-chloroacetoacetate heat_formamide->add_ketoester react 4. Maintain at 115 °C for 3-4 hours (Monitor by HPLC/TLC) add_ketoester->react cool 5. Cool Reaction to 20-25 °C react->cool quench 6. Quench with Deionized Water cool->quench extract 7. Extract with Ethyl Acetate (x3) quench->extract wash1 8. Wash Organic Layer with Water extract->wash1 wash2 9. Wash with Sat. NaHCO₃ Solution wash1->wash2 wash3 10. Wash with Brine wash2->wash3 dry 11. Dry over Anhydrous Na₂SO₄ wash3->dry filter_conc 12. Filter and Concentrate under Vacuum dry->filter_conc purify 13. Purify by Vacuum Distillation filter_conc->purify end End: Isolated Product purify->end

Caption: Overall workflow for the synthesis process.

  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen. Connect the condenser outlet to a caustic scrubber to neutralize the hydrogen chloride (HCl) gas byproduct.

  • Charging Reagents: Charge the reactor with Formamide (5.0 L, approx. 5.65 kg). Begin agitation at a moderate speed (e.g., 100-150 RPM).

  • Heating: Heat the formamide to an internal temperature of 110-115 °C.

  • Substrate Addition: Once the temperature is stable, begin the slow, dropwise addition of Methyl 2-chloroacetoacetate (1.50 kg, approx. 10.0 mol) via the dropping funnel over a period of 2-3 hours. Causality Note: Slow addition is critical to control the exotherm of the reaction and the rate of HCl evolution, preventing a dangerous pressure buildup and ensuring the reaction temperature remains within the optimal range.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 115 °C for an additional 3-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC until the starting chloro-ester is consumed (<1% remaining).

  • Cooling and Quenching: Cool the reactor contents to ambient temperature (20-25 °C). Slowly and carefully quench the dark reaction mixture by transferring it into a separate vessel containing cold deionized water (20 L).

  • Extraction: Transfer the aqueous mixture to a 50 L separatory funnel and extract the product with ethyl acetate (3 x 5 L).

  • Washing: Combine the organic layers. Wash successively with deionized water (1 x 5 L) to remove the bulk of the formamide, followed by saturated sodium bicarbonate solution (1 x 3 L) to neutralize any residual acid, and finally with brine (1 x 3 L).

  • Drying and Concentration: Dry the ethyl acetate solution over anhydrous sodium sulfate (approx. 500 g). Filter off the drying agent (a pad of Celite® can aid filtration) and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to afford this compound as a clear liquid or low-melting solid.

Process Parameters and Data

Table 1: Key Process Parameters and Expected Results

ParameterValue / SpecificationRationale
Scale 1.50 kg of Methyl 2-chloroacetoacetatePilot-scale demonstration.
Molar Ratio ~5:1 (Formamide : Ketoester)Formamide acts as both reactant and solvent.
Reaction Temperature 110-115 °COptimal temperature for cyclization and dehydration without excessive decomposition.
Addition Time 2-3 hoursControl of exotherm and HCl off-gassing.
Reaction Time 3-4 hours post-additionEnsures complete conversion of the limiting reagent.
Expected Yield 65-75%Typical for this type of transformation on scale.
Expected Purity (Post-Distillation) ≥98% (by HPLC)Standard requirement for a pharmaceutical intermediate.

Table 2: Product Characterization

PropertySpecification
Chemical Name This compound
CAS Number 100047-54-9 (for custom synthesis reference)[13]
Molecular Formula C₆H₇NO₃
Molecular Weight 141.13 g/mol
Appearance Colorless to pale yellow liquid or solid
Melting Point ~35-40 °C (Varies with purity)
¹H NMR (CDCl₃) δ (ppm) ~8.2 (s, 1H, H-2), 3.8 (s, 3H, OCH₃), 2.6 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ (ppm) ~163, 158, 148, 125, 52, 12

Safety and Environmental Considerations

  • Hazardous Reagents: Methyl 2-chloroacetoacetate is a lachrymator and corrosive. Formamide is a reproductive toxin. Handle both with appropriate engineering controls (fume hood, closed reactor) and personal protective equipment (gloves, safety glasses, lab coat).[14]

  • Gas Evolution: The reaction generates significant quantities of HCl gas. A properly functioning caustic scrubber is mandatory to prevent release into the atmosphere and protect personnel.

  • Thermal Hazards: The initial reaction is exothermic. Strict control over the addition rate and reactor cooling capacity is essential to prevent a thermal runaway.

  • Waste Disposal: Aqueous waste will contain formamide and salts. Organic waste will contain ethyl acetate. All waste streams must be disposed of in accordance with local environmental regulations.

Conclusion

The described protocol, based on the reaction of Methyl 2-chloroacetoacetate with formamide, represents a robust, scalable, and economically viable method for the production of this compound. The use of inexpensive starting materials and a straightforward reaction setup makes it highly suitable for industrial applications. Careful control of reaction parameters, particularly temperature and addition rates, is paramount for ensuring a safe and efficient process. This application note provides a solid foundation for researchers and process chemists aiming to scale the synthesis of this valuable heterocyclic intermediate.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Al-Tel, T. H. (2011). Silver mediated one-step synthesis of oxazoles from a-haloketones. ResearchGate. [Link]

  • Cornforth, J.W., & Cornforth, R.H. (1947). Oxazol-Synthesen aus α‐Halogen‐ketonen. Helvetica Chimica Acta.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Reddy, B. V. S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Macmillan Group, Princeton University. Oxazole.
  • Taylor, R. D., et al. (2012). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters. [Link]

  • Joshi, S. D., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • PubChem. 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • ResearchGate. Mechanism of van Leusen oxazole synthesis. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • ResearchGate. Synthesis of Indoloquinolones, Triazoloindoloquinolines and Its Derivatives. [Link]

  • K.T.H.M. College, Department of Chemistry. Green Synthesis of Pyrazole and Oxazole Derivatives. (2018). [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

  • ResearchGate. Total Synthesis and Biological Evaluation of Hybrubin A. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

  • Google Patents. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester.
  • Ascentus Organics Pvt. Ltd. 5-Methylisoxazole-4-Carboxylic Acid Manufacturers in Nashik. [Link]

  • ResearchGate. Synthetic pathway for a new series of liquid crystal 2,6-disubstituted imidazo[2,1-b][4][11][15]thiadiazole. [Link]

  • ResearchGate. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. [Link]

  • ResearchGate. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. [Link]

Sources

Application Notes & Protocols: The Reactivity of Methyl 5-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the chemical reactivity of Methyl 5-methyloxazole-4-carboxylate. We explore its interactions with both nucleophilic and electrophilic reagents, offering in-depth mechanistic insights, field-proven experimental protocols, and data-driven application notes. The guide is structured to explain the causality behind experimental choices, ensuring protocols are robust and self-validating.

Introduction: A Molecule of Competing Reactivities

This compound is a substituted heteroaromatic compound featuring an oxazole ring. The reactivity of this molecule is a fascinating interplay of several structural features:

  • The Oxazole Ring: An electron-deficient aromatic system due to the electronegativity of the nitrogen and oxygen atoms. This inherent electron deficiency makes the ring generally resistant to direct electrophilic substitution but susceptible to nucleophilic attack, particularly at the C2 position.[1][2]

  • The Ester Group (C4): The primary site for reactions with nucleophiles via nucleophilic acyl substitution. This electron-withdrawing group further deactivates the ring towards electrophilic attack.

  • The Methyl Group (C5): An electron-donating group that activates the oxazole ring, attempting to counterbalance the deactivating effects of the ring heteroatoms and the ester group. It directs electrophilic attack towards the C4 position.[3]

This guide will dissect these competing influences to provide a clear framework for predicting and controlling the reaction outcomes of this versatile building block.

Reactions with Nucleophiles: Targeting the Ester

The most accessible and predictable reaction pathway for this compound involves nucleophilic attack at the electrophilic carbonyl carbon of the ester group. This follows the classic nucleophilic acyl substitution mechanism.[4] While strong nucleophiles can induce ring cleavage under forcing conditions, the ester functionality provides a reliable handle for molecular elaboration.[5]

G cluster_main General Mechanism: Nucleophilic Acyl Substitution start This compound + Nucleophile (Nu⁻) intermediate Tetrahedral Intermediate start->intermediate 1. Addition (Nucleophilic Attack) product Substituted Product (Amide, Carboxylate, etc.) intermediate->product 2. Elimination (Leaving Group Departs) lg Methoxide (⁻OCH₃) Leaving Group intermediate->lg

Sources

Application Notes and Protocols: Harnessing Methyl 5-methyloxazole-4-carboxylate for the Rapid Generation of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals, valued for its diverse biological activities and favorable pharmacokinetic properties.[1] Methyl 5-methyloxazole-4-carboxylate represents a versatile and strategically functionalized starting material for the construction of novel compound libraries. This guide provides an in-depth exploration of the chemical logic and field-proven protocols for leveraging this building block in drug discovery campaigns. We will detail methodologies for the targeted diversification at three key positions: the C4-ester, the C5-methyl group, and the C2 position of the oxazole ring, enabling the synthesis of a rich chemical space for screening and lead optimization.

Introduction: The Strategic Value of the Oxazole Core

The oxazole ring system is a cornerstone of modern drug discovery, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its utility stems from its ability to act as a bioisosteric replacement for other functionalities, its metabolic stability, and its capacity to engage in key hydrogen bonding interactions with biological targets. This compound is a particularly attractive starting material due to the orthogonal reactivity of its functional groups, which can be selectively manipulated to introduce molecular diversity.

This document serves as a comprehensive guide for researchers, providing not only step-by-step protocols but also the underlying chemical principles for the rational design and synthesis of compound libraries based on this scaffold.

Core Chemistry and Diversification Strategy

The power of this compound as a library-building scaffold lies in its three primary points of diversification, as illustrated in the workflow below.

G start This compound ester_mod Ester Modification (C4 Position) start->ester_mod Pathway 1 methyl_mod Methyl Group Functionalization (C5 Position) start->methyl_mod Pathway 2 ring_mod Ring Functionalization (C2 Position) start->ring_mod Pathway 3 hydrolysis Hydrolysis ester_mod->hydrolysis oxidation Oxidation methyl_mod->oxidation cross_coupling Palladium-Catalyzed Cross-Coupling (Library C) ring_mod->cross_coupling amide_coupling Amide Coupling (Library A) hydrolysis->amide_coupling further_rxn Further Derivatization (Library B) oxidation->further_rxn G start This compound acid 5-methyloxazole-4-carboxylic acid start->acid 1. Hydrolysis (NaOH, MeOH/H2O) amide_library Amide Library acid->amide_library 2. Amide Coupling (HBTU, DIPEA, DMF) amine_array Array of Amines (R1-NH2, R2-NH2, ...) amine_array->amide_library G start 2-Bromo-5-methyloxazole- 4-carboxylate coupled_library C2-Aryl Library start->coupled_library Suzuki-Miyaura Coupling (Pd(PPh3)4, Base) boronic_acids Array of Boronic Acids (Ar1-B(OH)2, Ar2-B(OH)2, ...) boronic_acids->coupled_library

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 5-methyloxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.

Overview of Synthetic Strategies

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. While various methods exist for constructing the oxazole ring, the most direct and commonly cited laboratory-scale synthesis involves the reaction of an isocyanoacetate with an acylating agent.[1]

Key synthetic routes for oxazole formation include:

  • Reaction of Isocyanoacetates: A highly effective method utilizing methyl isocyanoacetate, a base, and an acylating agent like acetic anhydride. This is the primary focus of this guide.[1]

  • Robinson-Gabriel Synthesis: A classic method involving the cyclodehydration of α-acylamino ketones, typically under acidic conditions.[2][3][4] This is a versatile route for various substituted oxazoles.

  • Van Leusen Oxazole Synthesis: This reaction employs tosylmethyl isocyanide (TosMIC) with an aldehyde to form the oxazole ring, driven by the unique reactivity of the TosMIC reagent.[5][6][7]

The choice of synthesis depends on starting material availability, desired scale, and substituent patterns. For this compound specifically, the isocyanoacetate route offers a direct and efficient pathway.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound from methyl isocyanoacetate and acetic anhydride.

Q1: What is the role of each key reagent in the primary synthesis? A:

  • Methyl isocyanoacetate: This is the foundational building block, providing the C4, the nitrogen, and the ester-bearing C5 of the oxazole ring, along with the attached carboxylate group.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU acts as a strong, non-nucleophilic organic base. Its primary function is to deprotonate the α-carbon of methyl isocyanoacetate, generating a nucleophilic anion.

  • Acetic Anhydride: This serves as the acylating agent. It reacts with the isocyanoacetate anion, providing the methyl group at the C5 position and the carbonyl group necessary for the subsequent cyclization.

  • Tetrahydrofuran (THF): Anhydrous THF is used as the solvent. Its aprotic nature is crucial to prevent quenching the anionic intermediates, and it effectively dissolves the organic reagents.[1]

Q2: Why is DBU chosen as the base over other common bases like NaOH or triethylamine? A: DBU is preferred for several reasons. First, it is a very strong base (pKa of conjugate acid is ~13.5 in acetonitrile), capable of efficiently deprotonating the relatively acidic α-proton of the isocyanoacetate. Second, it is sterically hindered, which makes it non-nucleophilic. This is critical because a nucleophilic base (like an alkoxide or hydroxide) could attack the ester or acetic anhydride, leading to unwanted side reactions like saponification. Triethylamine is often not strong enough for complete deprotonation, which would result in a sluggish or incomplete reaction.

Q3: Can I use a different acylating agent instead of acetic anhydride? A: Yes, other acylating agents, such as different acid anhydrides or acid chlorides, can be used. This is a common strategy to introduce different substituents at the 5-position of the oxazole ring.[2] However, using a different reagent will require re-optimization of the reaction conditions (e.g., temperature, reaction time) and will result in a different final product.

Q4: How should I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 1:1 ethyl acetate/hexane as reported[1]) to track the consumption of the starting material (methyl isocyanoacetate) and the formation of the product. The product, being more conjugated and less polar than the starting material, should have a higher Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Troubleshooting Guide: Common Issues and Solutions

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem Potential Cause Suggested Solution & Explanation
Low or No Product Yield 1. Degraded Reagents: Methyl isocyanoacetate can degrade over time. DBU is hygroscopic.1. Verify Reagent Quality: Use freshly opened or distilled methyl isocyanoacetate. Ensure DBU is anhydrous. Impurities or degradation can completely halt the reaction.[8]
2. Presence of Moisture: Water will quench the isocyanoacetate anion and hydrolyze the acetic anhydride.2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous THF. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Incorrect Temperature: The initial addition is performed at 0 °C to control the exothermic acylation.[1]3. Maintain Temperature Control: Add the acetic anhydride solution dropwise at 0 °C to prevent side reactions. Allowing the reaction to warm to room temperature overnight ensures it goes to completion.[1]
4. Incomplete Reaction: Insufficient reaction time or temperature.4. Increase Reaction Time/Temperature: Monitor via TLC. If the starting material is still present after the standard overnight stir, consider gentle heating (e.g., 40 °C) for a few hours.[8]
Formation of Multiple Impurities 1. Reaction Temperature Too High: Adding the anhydride too quickly or at a higher temperature can cause uncontrolled side reactions.1. Slow, Cold Addition: Re-attempt the synthesis with slow, dropwise addition of the acetic anhydride solution to the cooled (0 °C) mixture of isocyanoacetate and DBU.[1][8]
2. Incorrect Stoichiometry: An excess of base or anhydride can lead to side product formation.2. Check Stoichiometry: Carefully measure all reagents. A slight excess of the anhydride and base relative to the isocyanoacetate is typical, but large deviations can be problematic.
3. Product Decomposition: The oxazole ring can be sensitive to harsh conditions.3. Use Mild Work-up Conditions: During the work-up, wash with water or neutral brine instead of acidic or basic solutions unless necessary to remove specific impurities. Some oxazoles are sensitive to strong acids or bases.[8][9]
Difficulty in Product Purification 1. Co-eluting Impurities: A side product may have a similar polarity to the desired product.1. Optimize Chromatography: Screen different solvent systems for column chromatography (e.g., vary the ethyl acetate/hexane ratio, try dichloromethane/methanol). A shallower gradient can improve separation.
2. Oily Product Instead of Solid: The presence of residual solvent or impurities can prevent crystallization.2. High-Vacuum Drying & Recrystallization: Dry the purified fractions under high vacuum to remove all solvent traces. If it remains an oil, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve the reported white solid.[1]
Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low product yield.

Caption: A logical workflow for troubleshooting low yield.

Detailed Experimental Protocol & Mechanism

This protocol is adapted from established literature procedures for the synthesis of this compound.[1]

Reaction Mechanism

The reaction proceeds through a base-mediated acylation followed by an intramolecular cyclization and dehydration.

G cluster_start Step 1: Deprotonation cluster_acylation Step 2: Acylation cluster_cyclization Step 3: Intramolecular Cyclization cluster_dehydration Step 4: Dehydration R1 Methyl Isocyanoacetate Anion Isocyanoacetate Anion R1->Anion + DBU, THF Base DBU AcylIntermediate Acylated Intermediate Anion->AcylIntermediate + Ac₂O Ac2O Acetic Anhydride Oxazoline 5-hydroxy-oxazoline intermediate AcylIntermediate->Oxazoline Product This compound Oxazoline->Product - H₂O

Caption: Proposed mechanism for the synthesis.

Step-by-Step Protocol

Materials:

  • Methyl isocyanoacetate (10.0 g)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (15.1 g)

  • Acetic anhydride (10.2 g)

  • Anhydrous Tetrahydrofuran (THF) (~170 mL)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen), dissolve methyl isocyanoacetate (10.0 g) and DBU (15.1 g) in 133 mL of anhydrous THF.

  • Initial Cooling: Cool the stirred mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: In a separate flask, prepare a solution of acetic anhydride (10.2 g) in 33 mL of anhydrous THF. Add this solution dropwise to the cooled reaction mixture over a period of 15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction overnight.

  • Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.

  • Work-up: To the resulting residue, add 250 mL of ethyl acetate. Wash the organic layer with water to remove DBU salts and any unreacted anhydride. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure. The crude residue should be purified by column chromatography on silica gel.

  • Chromatography: Elute the column with a 1:1 (v:v) mixture of ethyl acetate and hexane. Collect the fractions containing the product (monitor by TLC).

  • Final Product: Combine the pure fractions and remove the solvent to yield this compound as a white solid. The reported melting point is 46.5-47.0 °C.[1]

References
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]

  • Ma, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Phillips, A. J., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Tetrahedron Letters, 43(43), 7799-7801. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 5-methyl-4-oxazolecarboxylate. Retrieved from [Link]

  • Keni, P. V., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 70(20), 8036-8041. Retrieved from [Link]

  • Krchnak, V., et al. (2008). Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. Journal of Combinatorial Chemistry, 10(4), 578-589. Retrieved from [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • Bicu, E., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5035. Retrieved from [Link]

  • Molinski, T. F. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Organic Preparations and Procedures International, 31(6), 678-681. Retrieved from [Link]

  • Cornforth, J. W., & Cornforth, R. H. (1947). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96. Retrieved from [Link]

  • Turchi, I. J. (Ed.). (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 5-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-methyloxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield is significantly lower than expected. What are the most common causes?

Low yield is a frequent issue stemming from several potential points in the synthetic procedure. The most common synthesis involves the reaction of methyl isocyanoacetate with acetic anhydride using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] Let's break down the primary culprits for poor conversion.

Answer:

The efficiency of this reaction hinges on the careful control of reaction conditions and the quality of your reagents. Here are the primary factors to investigate:

  • Reagent Quality and Stoichiometry:

    • Methyl Isocyanoacetate: This reagent can degrade over time. Ensure it is fresh and has been stored properly under anhydrous conditions.

    • Acetic Anhydride: Acetic anhydride is highly susceptible to hydrolysis. Use a freshly opened bottle or a recently distilled batch. The presence of acetic acid from hydrolysis can interfere with the reaction.

    • Base (DBU): DBU is hygroscopic. Water contamination can quench reactive intermediates. Ensure your DBU is anhydrous.

    • Stoichiometry: Precise measurement of reactants is critical. An excess of acetic anhydride can lead to side reactions, while insufficient base will result in incomplete deprotonation and low conversion.

  • Reaction Conditions:

    • Temperature Control: The initial addition of acetic anhydride is typically performed at 0 °C to manage the exothermic reaction.[1] Allowing the temperature to rise uncontrollably can promote polymerization of the isocyanoacetate or other decomposition pathways.

    • Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Any water present can react with the anhydride and key intermediates.

  • Incomplete Reaction:

    • Stirring the reaction overnight at room temperature is a common procedure.[1] If the reaction is stopped prematurely, you will isolate a significant amount of starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Below is a systematic workflow to identify the source of low yield.

G start Low Yield Observed reagent_check 1. Verify Reagent Quality (Anhydrous, Purity) start->reagent_check conditions_check 2. Review Reaction Conditions (Temp, Inert Atmosphere) reagent_check->conditions_check Reagents OK sub_reagent - Use fresh/distilled reagents. - Check stoichiometry. reagent_check->sub_reagent workup_check 3. Analyze Workup & Purification (pH, Extraction, Column) conditions_check->workup_check Conditions OK sub_conditions - Ensure strict 0°C addition. - Use oven-dried glassware. conditions_check->sub_conditions outcome Yield Improved workup_check->outcome Procedure Optimized sub_workup - Avoid harsh acid/base. - Check column loading. workup_check->sub_workup

Caption: Troubleshooting workflow for low yield.

Question 2: I see a significant side product in my NMR/LC-MS analysis. What is it likely to be?

The appearance of unexpected signals, particularly a peak with a mass corresponding to the carboxylic acid (m/z 127.10), is a common observation.

Answer:

The most prevalent side product is 5-Methyloxazole-4-carboxylic acid , which results from the hydrolysis of the methyl ester group.[2] This can occur during the aqueous workup or even during chromatography if acidic or basic conditions are present.

Mechanism of Ester Hydrolysis: The ester is susceptible to cleavage under both acidic and basic conditions introduced during the workup phase.

  • Base-Catalyzed Hydrolysis (Saponification): If the aqueous wash is too basic (e.g., from residual DBU or use of a strong base wash), hydroxide ions can attack the electrophilic carbonyl carbon of the ester.

  • Acid-Catalyzed Hydrolysis: Conversely, washing with an overly acidic solution can protonate the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by water. While less common in this specific workup, it's a possibility if, for instance, an acid wash is used to remove DBU salts.

G ester This compound (Product) conditions Aqueous Workup (H₂O, residual base/acid) ester->conditions acid 5-Methyloxazole-4-carboxylic acid (Side Product) conditions->acid Hydrolysis

Sources

"Methyl 5-methyloxazole-4-carboxylate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with methyl 5-methyloxazole-4-carboxylate. This document provides a comprehensive overview of the potential stability issues associated with this compound and its likely degradation products. Given the limited specific literature on the stability of this compound, this guide synthesizes information from general principles of oxazole chemistry, data on the isomeric methyl 5-methylisoxazole-4-carboxylate, and established forced degradation methodologies.[1][2][3][4] Our aim is to equip you with the necessary knowledge to anticipate and troubleshoot stability-related challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on the general reactivity of the oxazole ring and the presence of a methyl ester, the primary stability concerns are:

  • Hydrolysis: The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield 5-methyloxazole-4-carboxylic acid and methanol. The oxazole ring itself can also be prone to hydrolytic cleavage under strong acidic or basic conditions.

  • Thermal Degradation: Elevated temperatures can potentially lead to decarboxylation of the corresponding carboxylic acid if hydrolysis occurs, or other rearrangements of the oxazole ring.

  • Photodegradation: Oxazole derivatives can be sensitive to light, potentially leading to photo-oxidation or rearrangement reactions.[5]

  • Oxidative Degradation: The electron-rich oxazole ring can be susceptible to oxidation, which may result in ring-opened products or other oxidized derivatives.

Q2: What are the likely degradation products of this compound?

While specific degradation products have not been extensively documented for this exact molecule, based on chemical principles, the following are anticipated:

  • 5-methyloxazole-4-carboxylic acid: This is the primary product of ester hydrolysis.

  • Ring-opened products: Under more strenuous conditions (e.g., strong acid/base, potent oxidants), the oxazole ring may cleave. The specific structures of these products would require experimental identification.

  • Photolytic products: Exposure to UV light could lead to various rearranged or oxidized products.[5]

Q3: How can I minimize the degradation of this compound during storage and handling?

To ensure the stability of your compound, we recommend the following:

  • Storage: Store in a tightly sealed container in a cool, dark, and dry place. For long-term storage, consider refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Minimize exposure to light, moisture, and extreme temperatures. Use in a well-ventilated area and avoid contact with strong acids, bases, and oxidizing agents.

Q4: My experimental results are inconsistent. Could degradation of this compound be the cause?

Inconsistent results can indeed be a sign of starting material degradation. We recommend the following troubleshooting steps:

  • Purity Check: Re-analyze the purity of your starting material using a suitable analytical method like HPLC-UV.

  • Control Experiment: Run a control experiment where the compound is subjected to your experimental conditions without other reagents to assess its stability under those specific conditions.

  • Fresh Sample: If possible, use a freshly opened or newly synthesized batch of the compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram Degradation of the compound.Perform a forced degradation study to identify potential degradants. Use LC-MS to obtain mass information of the new peaks.
Decrease in the main peak area over time Instability under storage or experimental conditions.Review storage conditions. Conduct stability studies under your specific experimental parameters (solvent, temperature, pH).
Change in physical appearance (color, texture) Significant degradation has likely occurred.Discard the material. Re-evaluate storage and handling procedures.
Low yield or unexpected side products in a reaction The starting material may have degraded, or is unstable under the reaction conditions.Confirm the purity of the starting material before use. Investigate the compatibility of the reaction conditions with the oxazole ring.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[1][2][3][4]

1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Prepare a solution from the stressed solid.

  • Photodegradation: Expose the solid compound and a solution (1 mg/mL) to UV light (e.g., 254 nm) for 24 hours.

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method (see Protocol 2). Use LC-MS to identify the mass of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Potential Degradation Pathways

DegradationPathways parent This compound hydrolysis_prod 5-Methyloxazole-4-carboxylic Acid parent->hydrolysis_prod Hydrolysis (Acid/Base) ring_opened Ring-Opened Products parent->ring_opened Strong Acid/Base photolytic_prod Photolytic Products parent->photolytic_prod UV Light oxidative_prod Oxidative Products parent->oxidative_prod Oxidizing Agents

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow

ForcedDegradationWorkflow start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by Stability-Indicating HPLC-UV / LC-MS stress->analysis identification Identify Degradation Products analysis->identification pathway Propose Degradation Pathways identification->pathway

Caption: Workflow for a forced degradation study.

Concluding Remarks

The stability of this compound is a critical parameter for its successful application in research and development. While specific data for this compound is scarce, a proactive approach based on the known chemistry of oxazoles and related compounds can mitigate many potential issues. We strongly recommend performing in-house stability studies under your specific experimental conditions to ensure the integrity of your results. This guide serves as a starting point for these investigations and a resource for troubleshooting unexpected outcomes.

References

  • ICH Harmonised Tripartite Guideline, Q1A (R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003).
  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (1996).
  • Bakshi, M., & Singh, S. (2002). ICH guidance in practice: stress degradation studies on drug substances and drug products. TrAC Trends in Analytical Chemistry, 21(12), 814-826.
  • Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of organic chemistry, 81(16), 6995–7000. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Ichhpurani, R., & Reed, R. A. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
  • Venkatesh, D. N., & Kumar, D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38387-38393. DOI: 10.26717/BJSTR.2022.47.007492.
  • Sultana, N., Arayne, M. S., & Shafi, N. (2012). New trends in forced degradation study of drugs. J. Pharm. Educ. Res, 3(1), 11-19.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Chemical Methodologies, 6(5), 405-422. [Link]

  • Glöckner, S., Tran, D. N., Ingham, R. J., Fenner, S., Wilson, Z. E., Battilocchio, C., & Ley, S. V. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & biomolecular chemistry, 12(46), 9371–9375. [Link]

Sources

Troubleshooting low yield in "Methyl 5-methyloxazole-4-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-methyloxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. The following information is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and practical utility in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are several established methods for the synthesis of this compound. One common and effective approach involves the reaction of methyl isocyanoacetate with acetic anhydride in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] Another versatile and widely applicable method for constructing the oxazole ring is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[2] While the former method is more direct for the target molecule, understanding the principles of the Van Leusen reaction is invaluable for troubleshooting many oxazole syntheses.[3][4]

Q2: What is the role of TosMIC in the Van Leusen oxazole synthesis, and why is it so effective?

A2: Tosylmethyl isocyanide (TosMIC) is a highly versatile reagent in organic synthesis.[5][6] Its effectiveness stems from three key structural features: the isocyanide group, the tosyl group, and the acidic α-carbon.[7] The tosyl group is a good leaving group and, along with the isocyanide, increases the acidity of the proton on the α-carbon, facilitating its deprotonation.[6] In the Van Leusen oxazole synthesis, the deprotonated TosMIC acts as a nucleophile, attacking an aldehyde. This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to form the stable aromatic oxazole ring.[2][8]

Q3: Which bases are typically recommended for the synthesis of this compound?

A3: For the synthesis involving methyl isocyanoacetate and acetic anhydride, a strong, non-nucleophilic base like DBU is commonly used.[1][9] In the context of the Van Leusen oxazole synthesis, potassium carbonate (K₂CO₃) in methanol is a widely used and effective base.[10] For reactions that are sluggish or with less reactive substrates, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent such as tetrahydrofuran (THF) can be employed.[11]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. It is advisable to run a co-spot of your starting material alongside the reaction mixture to accurately gauge its consumption. For more quantitative analysis, especially during optimization studies, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be utilized.[12]

Troubleshooting Guide for Low Yield

Low product yield is a frequent challenge in organic synthesis. This section provides a structured approach to identifying and resolving the root causes of diminished yields in the synthesis of this compound.

Logical Troubleshooting Workflow

troubleshooting_workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Process Issues start Low Yield Observed check_reagents 1. Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Reaction Conditions start->check_conditions check_workup 3. Work-up & Purification start->check_workup reagent_purity Impure or Degraded Starting Materials? check_reagents->reagent_purity Verify purity via NMR/GC-MS. Use fresh reagents. stoichiometry Incorrect Stoichiometry? check_reagents->stoichiometry Recalculate and re-weigh. Consider slight excess of one reagent. temperature Suboptimal Temperature? check_conditions->temperature Optimize temperature. Ensure uniform heating. time Insufficient Reaction Time? check_conditions->time Monitor reaction by TLC. Increase time if incomplete. moisture Presence of Moisture? check_conditions->moisture Use anhydrous solvents. Run under inert atmosphere. extraction Inefficient Extraction? check_workup->extraction Adjust pH if necessary. Increase number of extractions. purification Product Loss During Purification? check_workup->purification Optimize chromatography conditions. Minimize transfer losses. solution Optimized Yield reagent_purity->solution stoichiometry->solution temperature->solution time->solution moisture->solution extraction->solution purification->solution

Caption: Troubleshooting decision tree for low yield.

Issue 1: Incomplete or Stalled Reaction

  • Potential Cause: Insufficiently active reagents are a common culprit. TosMIC, for instance, is moisture-sensitive and can degrade over time.[13] Similarly, the purity of the methyl isocyanoacetate and acetic anhydride is crucial.

  • Suggested Solution:

    • Ensure all reagents are of high purity and handled under anhydrous conditions.[14] Use freshly opened bottles of reagents or purify them before use if necessary.

    • Confirm the activity of your base. If using potassium carbonate, ensure it is finely powdered and dry. For stronger bases like potassium tert-butoxide, it is critical to use a fresh, unopened container.

    • Increase the reaction temperature in small increments, while carefully monitoring for the formation of side products via TLC.[12]

    • Extend the reaction time and continue to monitor by TLC until the starting material is consumed.

Issue 2: Formation of Significant Side Products

  • Potential Cause: The formation of side products often points to suboptimal reaction conditions. In the Van Leusen synthesis, using an excess of a primary alcohol like methanol can lead to the formation of a 4-alkoxy-2-oxazoline.[15] Self-condensation of the aldehyde starting material can also occur, especially with strong bases.[10]

  • Suggested Solution:

    • Control the stoichiometry of your reagents carefully. If using an alcohol as a solvent or co-solvent, limit its amount to 1-2 equivalents.[15]

    • The order of addition can be critical. For instance, adding the aldehyde slowly to the mixture of the deprotonated TosMIC can minimize self-condensation.[10]

    • Optimize the reaction temperature. Higher temperatures can sometimes favor side reactions.[14]

Issue 3: Difficulty in Product Isolation and Purification

  • Potential Cause: The presence of byproducts, such as p-toluenesulfinic acid in the Van Leusen reaction, can complicate purification.[10] Emulsion formation during aqueous work-up can also lead to product loss.

  • Suggested Solution:

    • For the Van Leusen reaction, a wash with a solution of sodium hydrosulfide (NaHS) can help remove the p-toluenesulfinic acid byproduct.[11]

    • To break emulsions during extraction, add a small amount of brine (saturated NaCl solution) to the aqueous layer.[14]

    • Optimize your column chromatography conditions. A gradual solvent gradient can improve the separation of your product from closely eluting impurities.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[1][9]

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl isocyanoacetate99.0910.0 g0.1011.0
Acetic anhydride102.0911.3 g (10.5 mL)0.1111.1
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.2416.9 g (16.7 mL)0.1111.1
Anhydrous Tetrahydrofuran (THF)-170 mL--
Ethyl acetate-As needed--
Hexane-As needed--
Water-As needed--
Magnesium sulfate (anhydrous)-As needed--

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents & Glassware dissolve Dissolve Methyl Isocyanoacetate & DBU in THF prep_reagents->dissolve cool Cool to 0 °C dissolve->cool add_anhydride Add Acetic Anhydride Solution Dropwise cool->add_anhydride stir Stir Overnight at Room Temperature add_anhydride->stir concentrate Concentrate in vacuo stir->concentrate extract Dissolve in Ethyl Acetate & Wash with Water concentrate->extract dry Dry with MgSO₄ & Filter extract->dry purify Purify by Column Chromatography dry->purify product Pure Methyl 5-methyloxazole -4-carboxylate purify->product

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl isocyanoacetate (10.0 g) and DBU (16.9 g) in anhydrous THF (135 mL).

  • Reaction: Cool the stirred mixture to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of acetic anhydride (11.3 g) in anhydrous THF (35 mL).

  • Add the acetic anhydride solution dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight.

  • Work-up: Remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (250 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent.[1]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid. The reported melting point is 46.5-47.0 °C.[1]

References

  • Van Leusen Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Van Leusen reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Van Leusen Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • van Leusen, D., & van Leusen, A. M. (1999). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 1–306.
  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Van Leusen Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Synthesis of methyl 5-methyl-4-oxazolecarboxylate - PrepChem.com. (n.d.). Retrieved from [Link]

  • TosMIC Whitepaper - Varsal Chemical. (n.d.). Retrieved from [Link]

  • Alkynyl alcohols as kinase inhibitors. (2009). Google Patents.
  • Supporting Information Nickel-Catalyzed C–H/C–O Coupling of Azoles with Phenol Derivatives. (n.d.). Retrieved from [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
  • Total Synthesis of Hinduchelins A–D, Stereochemical Revision of Hinduchelin A, and Biological Evaluation of Natural and Unnatural Analogues. (2019). The Journal of Organic Chemistry. Retrieved from [Link]

  • Process for preparation of 4-methyloxazole-5-carboxylic ester. (2015). Google Patents.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of substituted 3-(5-methyl-4-oxazolyl)-1H-indazoles as a novel class of potent and selective inhibitors of the Aurora kinases. (n.d.). Retrieved from [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Optimization of Reaction Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC - NIH. Retrieved from [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis and Reactions of Oxazoles. (2025). ResearchGate. Retrieved from [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). IUCr Journals. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). SciSpace. Retrieved from [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 5-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-methyloxazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and complex molecules. A prevalent and efficient method involves the reaction of methyl 2-isocyanoacetate with acetic anhydride in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[1]. While this reaction is robust, its success hinges on careful control of reagents and conditions. By-product formation is a common hurdle that can complicate purification and significantly reduce yields. This guide provides a structured approach to identifying, understanding, and resolving these issues.

Below is a diagram illustrating the primary synthetic pathway.

Synthesis_Pathway MIA Methyl 2-isocyanoacetate Intermediate Acylated Oxazoline Intermediate MIA->Intermediate + Ac₂O (Acylation) Ac2O Acetic Anhydride Ac2O->Intermediate DBU DBU (Base) THF THF (Solvent) Temp 0°C to RT Product This compound Intermediate->Product DBU-mediated Elimination & Aromatization

Caption: General reaction scheme for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of DBU in this reaction? Why not use a more common base like triethylamine?

A1: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) serves as a strong, non-nucleophilic base. Its primary role is to deprotonate the α-carbon of methyl 2-isocyanoacetate, generating a carbanion that initiates the reaction cascade. While triethylamine is a common base, it may not be sufficiently strong to efficiently deprotonate the isocyanoacetate, leading to a sluggish or incomplete reaction. Furthermore, the non-nucleophilic nature of DBU is critical. Weaker, nucleophilic amines could potentially react with acetic anhydride or the isocyano group, leading to unwanted side products.

Q2: My starting material, methyl 2-isocyanoacetate, has a pungent odor and is slightly yellow. Can I still use it?

A2: Caution is advised. Methyl 2-isocyanoacetate is known for its instability, especially in the presence of acid, base, or moisture[2]. A strong, unpleasant odor (distinct from the typical isocyanide smell) and a yellow-to-brown coloration often indicate decomposition. Isocyanides can hydrolyze or polymerize over time. Using degraded starting material is a primary cause of low yields and the formation of intractable tars. For best results, it is recommended to use freshly prepared or recently purchased methyl 2-isocyanoacetate, or to purify it by vacuum distillation before use.

Q3: Can other anhydrides be used in place of acetic anhydride to generate different 5-substituted oxazoles?

A3: Yes, this synthetic route is adaptable. Using other anhydrides (e.g., propionic anhydride, benzoic anhydride) is a viable strategy to install different substituents at the 5-position of the oxazole ring. However, the reactivity of the anhydride will influence the optimal reaction conditions. Sterically hindered or less reactive anhydrides may require higher temperatures or longer reaction times, which in turn could increase the likelihood of by-product formation. A pilot study to optimize conditions is recommended when deviating from acetic anhydride.

Q4: The protocol mentions purification by silica gel chromatography. Are there any common challenges with this step?

A4: The primary challenge during chromatographic purification is the co-elution of by-products with the desired product. One common impurity is the uncyclized, N-acylated intermediate. Another potential issue is the partial hydrolysis of the product's ester group on acidic silica gel, although this is less common with methyl esters compared to tert-butyl esters. To mitigate this, a mobile phase containing a small amount of a neutralizer like triethylamine (0.1-1%) can be used. Alternatively, using neutral alumina for chromatography can be an effective strategy if product degradation on silica is suspected.

Troubleshooting Guide: By-product Formation & Low Yields

This section addresses the most common problems encountered during the synthesis of this compound.

Problem / Observation Potential Cause Troubleshooting & Prevention Protocol
Low or No Product Yield 1. Degraded Reagents: Methyl 2-isocyanoacetate is prone to degradation[2].2. Presence of Moisture: Water can hydrolyze the anhydride and the isocyanide.3. Insufficient Base Strength: Incomplete deprotonation of the isocyanoacetate.4. Incorrect Temperature: Low temperature may stall the reaction; high temperature can cause decomposition.1. Verify Reagent Quality: Use freshly distilled or newly purchased methyl 2-isocyanoacetate. Ensure acetic anhydride is pure and free of acetic acid.2. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Perform the reaction under an inert atmosphere (Nitrogen or Argon).3. Use Appropriate Base: DBU is recommended. If using an alternative, ensure its pKa is sufficient for deprotonation.4. Optimize Temperature: Add acetic anhydride at 0°C to control the initial exothermic reaction, then allow the reaction to warm to room temperature and stir overnight as per established protocols[1].
Formation of Polymeric/Tar-like Material 1. Isocyanoacetate Instability: The starting material can polymerize under basic conditions, especially at elevated temperatures[3].2. Runaway Reaction: Uncontrolled addition of reagents can lead to a rapid exotherm and decomposition.1. Controlled Reagent Addition: Add the acetic anhydride solution dropwise to the cooled mixture of isocyanoacetate and DBU[1]. This maintains a low concentration of the reactive acylating agent.2. Maintain Low Temperature: Keep the reaction vessel in an ice bath during the addition of acetic anhydride to dissipate heat effectively.
Major By-product Detected: Hydrolyzed Product (5-methyl-oxazole-4-carboxylic acid) 1. Moisture in Reaction: Water present during the reaction can lead to hydrolysis.2. Acidic/Basic Workup: Prolonged exposure to acidic or basic aqueous solutions during the workup can hydrolyze the methyl ester[4][5].1. Strict Anhydrous Technique: As detailed above, exclude moisture from the reaction.2. Neutral Workup: During the aqueous wash, use deionized water or a saturated brine solution. Avoid using strong acid or base washes if possible. If an acid wash is necessary to remove DBU, perform it quickly and at a low temperature.
Difficult Purification / Multiple Spots on TLC 1. Incomplete Reaction: Presence of unreacted starting materials.2. Formation of N-acetyl methyl isocyanoacetate: The isocyanoacetate is acylated but fails to cyclize.3. Formation of p-toluenesulfinic acid (if using a TosMIC-based synthesis): A common byproduct in Van Leusen-type reactions that can be difficult to remove[6].1. Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials before quenching the reaction.2. Optimize Reaction Time/Temp: If the reaction stalls, a slight increase in temperature or extended reaction time may drive it to completion. For the specific by-product, consider if the base is effectively promoting the cyclization and elimination steps.3. Specific Wash Steps: For related syntheses that might generate acidic by-products, a wash with a dilute solution of sodium bisulfite or sodium hydrosulfide can help remove sulfinic acid impurities[6].
Mechanistic Insight: Formation of a Key By-product

A common side reaction involves the acylation of the isocyanoacetate without subsequent cyclization, which can be followed by decomposition. Understanding this pathway is key to preventing it.

Byproduct_Formation MIA_anion Deprotonated Methyl Isocyanoacetate Acylated_Intermediate N-Acyl Intermediate (Unstable) MIA_anion->Acylated_Intermediate Acylation on N Ac2O Acetic Anhydride Ac2O->Acylated_Intermediate Desired_Path Intramolecular Cyclization Acylated_Intermediate->Desired_Path Correct Pathway Side_Reaction Decomposition / Hydrolysis (Side Pathway) Acylated_Intermediate->Side_Reaction Incorrect Pathway (e.g., if cyclization is slow) Product Desired Oxazole Desired_Path->Product Byproducts Decomposition Products Side_Reaction->Byproducts

Caption: Competing pathways for the acylated intermediate.

This diagram illustrates that once the acylated intermediate is formed, it can either proceed down the desired intramolecular cyclization pathway to form the oxazole or decompose if conditions are not optimal (e.g., presence of water, incorrect temperature). Ensuring the cyclization step is efficient is critical for high yield.

Experimental Protocols

Protocol 1: Synthesis of this compound

Adapted from PrepChem[1]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 2-isocyanoacetate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~13 mL per gram of isocyanoacetate).

  • Addition of Base: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) to the stirred solution.

  • Cooling: Cool the mixture to 0°C using an ice-water bath.

  • Addition of Anhydride: Prepare a solution of acetic anhydride (1.0 eq) in anhydrous THF (~3 mL per gram of anhydride). Add this solution dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours).

  • Workup:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water and then with saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield the pure product as a white solid.

Protocol 2: Troubleshooting - Removal of Acidic Impurities

General procedure adapted from recommendations for Van Leusen synthesis[6]

This protocol is useful if acidic by-products, such as hydrolyzed starting material or p-toluenesulfinic acid (from related TosMIC syntheses), are suspected.

  • After the initial solvent removal (Step 6a above), dissolve the residue in ethyl acetate.

  • Wash the organic solution with a 5% aqueous solution of sodium bisulfite (NaHSO₃) or sodium hydrosulfide (NaHS). This wash will convert the sulfinic acid into a more water-soluble salt.

  • Separate the organic layer and proceed with the standard water and brine washes as described in Protocol 1, Step 6c.

  • Continue with the drying and purification steps.

References

  • Synthesis of methyl 5-methyl-4-oxazolecarboxylate. PrepChem.com. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Van Leusen Reaction. NROChemistry. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020, 25(7), 1696. [Link]

  • Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews. 2017, 117(5), 4348-4412. [Link]

  • METHYL 2-ISOCYANOACETATE Safety Data Sheet. Georganics. [Link]

  • TosMIC Whitepaper. Varsal Chemical. [Link]

  • US Patent US20030139606A1: Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. 2014, 6(5), 104-105. [Link]

Sources

Technical Support Center: Methyl 5-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-methyloxazole-4-carboxylate. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to assist in achieving the highest possible purity for this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is presented with potential causes and actionable solutions.

Question 1: My final product has a low purity (<95%) after the initial workup. What are the likely causes and the first steps for purification?

Answer:

Low purity after initial extraction and solvent removal is common and typically points to incomplete reactions or the presence of side-products and unreacted starting materials. The synthesis of the oxazole ring can sometimes lead to the formation of isomeric byproducts, such as methyl 3-methyloxazole-4-carboxylate, which can be difficult to remove[1].

Initial Purification Strategy:

A primary and effective method for initial purification is recrystallization . This technique relies on the difference in solubility between your desired compound and the impurities in a chosen solvent system at different temperatures. For the related 5-methylisoxazole-4-carboxylic acid, recrystallization from ethanol has been shown to yield pure crystals suitable for X-ray diffraction[2]. A similar approach can be adapted for the methyl ester.

Recommended First Steps:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with hexanes or heptane) to find a system where the compound is sparingly soluble at room temperature but fully soluble when heated.

  • Recrystallization Protocol:

    • Dissolve the crude material in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

If recrystallization fails to achieve the desired purity, column chromatography is the next logical step.

Question 2: HPLC and NMR analysis indicate the presence of an isomeric impurity. How can I separate it?

Answer:

The presence of the regioisomeric impurity, likely Methyl 3-methyloxazole-4-carboxylate, is a known challenge in the synthesis of 4-isoxazolecarboxylates[1][3]. The formation of this isomer depends on the specific synthetic route employed. Due to their similar structures and polarities, separation can be challenging but is achievable using high-performance column chromatography.

Core Principle: The separation of isomers by silica gel chromatography relies on subtle differences in their polarity and how they interact with the stationary phase (silica gel) and the mobile phase (eluent). By carefully selecting the eluent system, you can exploit these differences to achieve separation.

Detailed Protocol: Silica Gel Column Chromatography

A step-by-step protocol for purifying isoxazole derivatives using silica gel column chromatography has been described in the literature, often employing a gradient of ethyl acetate in a non-polar solvent like petroleum ether or dichloromethane (DCM)[4][5].

Experimental Protocol: Column Chromatography for Isomer Separation

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether) and carefully pack your column to create a uniform stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a slightly more polar solvent (like DCM) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal solvent system will need to be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Flowchart for Purification

G start Crude Product (Low Purity) recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (HPLC/NMR) recrystallization->purity_check1 chromatography Perform Silica Gel Column Chromatography purity_check1->chromatography Impurities Remain pure_product Pure Product (>99%) purity_check1->pure_product Purity OK purity_check2 Check Purity (HPLC/NMR) chromatography->purity_check2 purity_check2->pure_product Purity OK further_steps Consider Preparative HPLC or alternative synthesis purity_check2->further_steps Impurities Remain

Caption: A decision tree for purifying crude this compound.

Question 3: My product is an oil that won't crystallize, even after chromatography. What should I do?

Answer:

Failure to crystallize can be due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.

Recommended Techniques to Induce Crystallization:

  • High Vacuum Drying: Ensure all residual chromatography solvents are removed by placing the oil under a high vacuum for several hours, possibly with gentle heating.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil to induce crystallization.

  • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane or pentane) to the oil and stir vigorously. This can sometimes "shock" the compound into precipitating as a solid, which can then be recrystallized.

Question 4: The final product is discolored (yellow or brown). How can I remove the color?

Answer:

Discoloration often arises from high-molecular-weight, polar impurities or degradation products formed during the synthesis, especially if the reaction was heated for an extended period[1].

Decolorization Methods:

  • Activated Carbon: During recrystallization, after dissolving your product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Swirl the hot mixture for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. The filtrate should be colorless.

  • Chromatography: A well-run silica gel column is often very effective at removing colored impurities, which typically adhere strongly to the top of the column.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for assessing the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity and quantifying impurities, including isomers[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and identifying any structural impurities[6].

  • Mass Spectrometry (MS) or High-Resolution Mass Spectrometry (HRMS): These techniques confirm the molecular weight of the compound[4].

Q2: What are some suggested solvent systems for column chromatography and recrystallization?

A2: The optimal solvent system will always require some empirical testing (e.g., via TLC). However, based on literature for similar compounds, the following are excellent starting points.

TechniqueSolvent System (in order of increasing polarity)Rationale & Reference
Column Chromatography 1. Petroleum Ether / Diethyl Ether (80:20)Effective for purifying related methoxyisoxazole esters.[5]
2. Dichloromethane (DCM) / Ethyl Acetate (90:10)A common system for moderately polar compounds.[4]
3. Hexane / Ethyl Acetate (gradient)A standard choice for separating isomers of varying polarity.
Recrystallization 1. Ethanol or MethanolGood for polar compounds; the related carboxylic acid is recrystallized from ethanol.[2]
2. Ethyl Acetate / HeptaneA polar/non-polar mixture that is often effective for inducing crystallization.
3. TolueneA higher boiling point solvent that can be useful for stubborn compounds.[1]

Q3: How should I store pure this compound?

A3: Oxazole derivatives are generally thermally stable but can be sensitive to strong acids and prolonged exposure to light[7]. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light, in a cool and dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential degradation.

Q4: What is the general workflow for taking the crude product to high purity?

A4: The following workflow provides a systematic approach to achieving high purity.

G cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Analysis & Storage synthesis Crude Reaction Mixture workup Aqueous Workup (Extraction & Washing) synthesis->workup drying Drying & Solvent Removal workup->drying crude_solid Crude Solid/Oil drying->crude_solid recrystallization Recrystallization crude_solid->recrystallization chromatography Column Chromatography recrystallization->chromatography drying2 High-Vacuum Drying chromatography->drying2 analysis Purity Analysis (HPLC, NMR) drying2->analysis storage Store in Cool, Dark, Dry Conditions analysis->storage

Caption: A standard workflow from crude product to pure, analyzed compound.

References

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents.
  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. Available at: [Link]

  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wolan, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of... Semantic Scholar. Available at: [Link]

  • Abdul Manan, N. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCr Journals. Available at: [Link]

  • Skaźnik-Wikieł, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 11-18. Available at: [Link]

  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.
  • McMurry, J. E. (1971). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 51, 60. Available at: [Link]

  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available at: [Link]

  • Al-Hourani, B. J. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. Available at: [Link]

  • Abdul Manan, N. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Institutes of Health. Available at: [Link]

  • Kaur, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Egyptian National Cancer Institute, 31(1), 4. Available at: [Link]

Sources

Technical Support Center: Methyl 5-methyloxazole-4-carboxylate Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of Methyl 5-methyloxazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize this reaction with confidence.

Core Synthesis Overview

This compound is a valuable heterocyclic building block. A common and effective synthesis involves the reaction of methyl isocyanoacetate with acetic anhydride in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] This reaction provides a direct route to the desired product.

The transformation proceeds through the deprotonation of methyl isocyanoacetate, followed by acylation with acetic anhydride, and subsequent intramolecular cyclization and dehydration to form the aromatic oxazole ring.

Proposed Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product S1 Methyl Isocyanoacetate I1 Deprotonation (Carbanion Formation) S1->I1 + DBU S2 Acetic Anhydride I2 Nucleophilic Acylation S2->I2 S3 DBU (Base) S3->I1 I1->I2 + Acetic Anhydride I3 Enolate Intermediate I2->I3 I4 5-endo-dig Cyclization I3->I4 I5 Oxazoline Intermediate I4->I5 I6 Dehydration I5->I6 - H2O P1 This compound I6->P1

Caption: Proposed mechanism for the DBU-mediated synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing clarity on the role of reagents and critical parameters.

Q1: What is the most direct synthetic route for this compound?

A1: A well-documented, one-pot procedure involves reacting methyl isocyanoacetate with acetic anhydride using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in an anhydrous solvent like tetrahydrofuran (THF).[1] This method is efficient for constructing the substituted oxazole ring system directly.

Q2: What is the specific role of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in this reaction?

A2: DBU is a strong, non-nucleophilic organic base. Its primary role is to deprotonate the α-carbon of methyl isocyanoacetate, which is made acidic by the adjacent isocyano and ester groups.[1] Using a non-nucleophilic base is critical to prevent unwanted side reactions, such as the base attacking the acetic anhydride or the ester group of the starting material.

Q3: Why is acetic anhydride used, and can other acylating agents be substituted?

A3: Acetic anhydride serves as the acylating agent. It provides the acetyl group that, after cyclization and dehydration, becomes the 5-methyl group and the C5 carbon of the oxazole ring. In principle, other acid anhydrides or acyl chlorides could be used to introduce different substituents at the 5-position, though reaction conditions would likely require re-optimization.

Q4: What are the critical reaction parameters to control for optimal yield and purity?

A4: The following parameters are crucial:

  • Anhydrous Conditions: The carbanion intermediate is highly reactive towards protic sources like water. All reagents and solvents (especially THF) must be rigorously dried to prevent quenching the intermediate and reducing the yield.

  • Temperature Control: The initial deprotonation and acylation are typically performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation.[1] Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.[1]

  • Stoichiometry: Precise control over the stoichiometry is important. A slight excess of the base and acylating agent is often used to drive the reaction to completion, but a large excess can complicate purification. The literature procedure suggests approximately 1.5 equivalents of DBU and 1.0 equivalent of acetic anhydride relative to methyl isocyanoacetate.[1]

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. Use a suitable mobile phase (e.g., 1:1 ethyl acetate/hexane as used for column chromatography) to track the consumption of the methyl isocyanoacetate starting material and the appearance of the product spot.[1] The product, being more conjugated and less polar than the starting material, should have a higher Rf value.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to identifying and solving common experimental issues.

Troubleshooting Workflow

troubleshooting_workflow P1 Low or No Yield C1 Moisture in Reaction P1->C1 C2 Inactive Reagents (Old DBU, Decomposed Anhydride) P1->C2 C3 Incorrect Temperature P1->C3 P2 Multiple Side Products (Dark/Tarry Mixture) P2->C3 C4 Exothermic Reaction Runaway P2->C4 P3 Difficult Purification C5 Residual DBU/Salts P3->C5 C6 Co-eluting Impurities P3->C6 S1 Use Anhydrous Solvents/Reagents Run under Inert Atmosphere (N2/Ar) C1->S1 S2 Purify/Purchase Fresh Reagents Verify Base Strength C2->S2 S3 Maintain Cold Bath (0 °C) During Addition C3->S3 S4 Slow, Dropwise Addition of Acetic Anhydride C4->S4 S5 Thorough Aqueous Wash (Dilute Acid/Water) During Workup C5->S5 S6 Optimize Chromatography (Solvent Gradient, Different Polarity) C6->S6

Caption: A logical workflow for troubleshooting common synthesis issues.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: Water quenches the carbanion intermediate. 2. Inactive Reagents: DBU can absorb CO₂ and water; acetic anhydride can hydrolyze. 3. Incorrect Stoichiometry: Insufficient base will lead to incomplete deprotonation.1. Use freshly distilled, anhydrous THF. Dry glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Argon). 2. Use freshly opened or distilled reagents. 3. Carefully measure all reagents and verify their purity/concentration before starting.
Formation of Dark, Tarry Side Products 1. Temperature Too High: The acylation step can be highly exothermic. If the temperature is not controlled, polymerization and decomposition pathways can dominate. 2. Incorrect Order of Addition: Adding the base to the mixture of isocyanoacetate and anhydride can lead to uncontrolled reactions.1. Maintain the reaction temperature at 0 °C during the dropwise addition of acetic anhydride.[1] 2. Follow the established procedure: add the acetic anhydride solution slowly to the cooled mixture of methyl isocyanoacetate and DBU.[1]
Difficult Purification / Contamination with DBU 1. DBU is a high-boiling liquid: It can be difficult to remove completely by evaporation. 2. Formation of DBU salts: DBU will form salts with acetic acid (a byproduct) which may be organic-soluble.1. During the workup, wash the organic layer (e.g., ethyl acetate) with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid) to protonate the DBU, making it water-soluble. Follow with water and brine washes.[1] 2. Ensure the aqueous washes are sufficient to remove all salts before drying and concentrating the organic phase.
Hydrolysis of the Ester Functional Group 1. Harsh Workup Conditions: Prolonged exposure to strong acid or base during the aqueous workup can lead to saponification of the methyl ester. 2. Water in Reaction: While primarily affecting yield, excess water under basic conditions can promote hydrolysis.1. Use mild acidic washes (e.g., saturated NH₄Cl or dilute citric acid) instead of strong acids if ester stability is a concern. Minimize the duration of the workup steps. 2. Adhere strictly to anhydrous reaction conditions.

Optimized Experimental Protocol

This protocol is based on the literature procedure and incorporates best practices for safety and reproducibility.[1]

Reagents & Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Methyl Isocyanoacetate99.0910.0 g100.91.0
Acetic Anhydride102.0910.2 g (9.44 mL)99.90.99
DBU152.2415.1 g (14.9 mL)99.20.98
Anhydrous THF-166 mL--
Ethyl Acetate-~300 mL--
Water-~150 mL--

Procedure

  • Reaction Setup: Under an inert atmosphere (N₂ or Argon), add methyl isocyanoacetate (10.0 g) and DBU (15.1 g) to 133 mL of anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Initial Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of acetic anhydride (10.2 g) in 33 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction stir overnight at room temperature.

  • Workup - Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add ethyl acetate (250 mL) and deionized water (100 mL). Transfer to a separatory funnel and wash the organic layer with water (2 x 50 mL) to remove DBU salts and other water-soluble impurities. Follow with a brine wash (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a 1:1 (v/v) mixture of ethyl acetate and hexane.[1] Combine the fractions containing the pure product (monitor by TLC) and remove the solvent to yield this compound as a white solid. The expected melting point is 46.5-47.0 °C.[1]

References
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Yadav, V., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • ACS Publications. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 5-methyl-4-oxazolecarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of oxazole derivatives from solid phase TosMIC. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Scale-Up of Methyl 5-methyloxazole-4-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Methyl 5-methyloxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust and reproducible process.

Synthesis Overview: The Acylation-Cyclization Pathway

The most common and scalable synthesis of this compound proceeds via the reaction of methyl isocyanoacetate with acetic anhydride, facilitated by a non-nucleophilic base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] This pathway involves an initial acylation of the isocyanide followed by an intramolecular cyclization to form the oxazole ring.

Synthesis_Pathway cluster_reactants Reactants & Conditions SM1 Methyl Isocyanoacetate Intermediate Acylated Intermediate (In-situ) SM1->Intermediate Acylation SM2 Acetic Anhydride SM2->Intermediate Acylation Base DBU (Base) Base->Intermediate Acylation Solvent THF (Solvent) Solvent->Intermediate Acylation Product This compound Intermediate->Product Intramolecular Cyclization Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, High Impurity) Check_Temp Verify Temperature Control During Addition Start->Check_Temp Check_Mixing Assess Mixing Efficiency Start->Check_Mixing Check_Reagents Analyze Reagent & Solvent Purity (Especially Water Content) Start->Check_Reagents Check_Stoichiometry Confirm Reagent Stoichiometry Start->Check_Stoichiometry Purification Optimize Purification Method Start->Purification Root_Cause Identify Root Cause Check_Temp->Root_Cause Check_Mixing->Root_Cause Check_Reagents->Root_Cause Check_Stoichiometry->Root_Cause Purification->Root_Cause Solution_Exotherm Solution: - Slow down addition rate - Improve reactor cooling Root_Cause->Solution_Exotherm Exotherm Issue Solution_Mixing Solution: - Increase agitation speed - Evaluate impeller design Root_Cause->Solution_Mixing Mixing Issue Solution_Reagents Solution: - Use anhydrous solvents - Re-purify starting materials Root_Cause->Solution_Reagents Purity Issue Solution_Stoich Solution: - Recalculate charges - Use calibrated equipment Root_Cause->Solution_Stoich Ratio Issue Solution_Purification Solution: - Test alternative solvents - Consider crystallization Root_Cause->Solution_Purification Isolation Issue End Process Optimized Solution_Exotherm->End Solution_Mixing->End Solution_Reagents->End Solution_Stoich->End Solution_Purification->End

Sources

Technical Support Center: Analytical Methods for Monitoring Methyl 5-methyloxazole-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Methyl 5-methyloxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the analytical monitoring of this important chemical reaction. Our goal is to equip you with the expertise to ensure the accuracy, efficiency, and reliability of your experimental results.

Introduction to Reaction Monitoring

The synthesis of this compound, a key building block in medicinal chemistry, requires precise monitoring to optimize reaction conditions, maximize yield, and minimize impurities. The choice of analytical technique is crucial and depends on the specific reaction parameters, available instrumentation, and the level of detail required for the analysis. This guide will focus on the most common and effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring the synthesis of this compound?

A1: The most prevalent and effective techniques for monitoring the synthesis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The selection of a specific technique depends on the reaction conditions, the level of detail required (e.g., qualitative vs. quantitative analysis, identification of intermediates), and the instrumentation available. For rapid qualitative checks of reaction progress, Thin-Layer Chromatography (TLC) is also a valuable tool.[1]

Q2: How can I quickly check if my reaction is proceeding?

A2: Thin-Layer Chromatography (TLC) is the quickest and most straightforward method for qualitatively monitoring the progress of a reaction. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product.[1]

Q3: Can I monitor the reaction in real-time?

A3: Yes, in-situ or operando reaction monitoring can be achieved using NMR spectroscopy or specialized FTIR/Raman probes.[2][3][4] These powerful techniques allow for the acquisition of data at regular intervals without disturbing the reaction, providing detailed kinetic information by simultaneously tracking the disappearance of reactant signals and the appearance of product signals.[1]

Q4: What are some common challenges in analyzing this compound and its derivatives?

A4: Challenges in the analysis of oxazole derivatives can include the presence of unreacted starting materials or side products that may complicate spectral interpretation.[1] For chromatographic methods, issues like peak tailing or co-elution with impurities can arise. In mass spectrometry, proper fragmentation analysis is key to confirming the structure.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

dot graph "HPLC_Troubleshooting_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

start [label="HPLC Problem\n(e.g., Peak Tailing, Drifting Retention Time)", shape=ellipse, fillcolor="#EA4335"]; check_mobile_phase [label="Check Mobile Phase\n- Composition Correct?\n- Freshly Prepared?\n- Degassed?", fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Inspect Column\n- Correct Column Type?\n- Column Equilibrated?\n- Guard Column Needed?", fillcolor="#FBBC05", fontcolor="#202124"]; check_system [label="Examine HPLC System\n- Leaks?\n- Pump Flow Rate Stable?\n- Injector Functioning?", fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Implement Solution\n- Prepare Fresh Mobile Phase\n- Flush/Replace Column\n- Tighten Fittings/Service Pump", shape=ellipse, fillcolor="#34A853"];

start -> check_mobile_phase [label="Isolate the Issue"]; start -> check_column; start -> check_system; check_mobile_phase -> solution; check_column -> solution; check_system -> solution; } labelloc="b"; label="HPLC Troubleshooting Workflow";

IssuePossible Cause(s)Troubleshooting Steps
Peak Tailing - Interaction of the analyte with active sites on the column packing.- Column bed deterioration.- Extra-column band broadening.- Use a mobile phase with a pH that ensures the analyte is in a single ionic form.- Consider using a column with end-capping or a bio-inert column to minimize secondary interactions.[5]- Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6]
Drifting Retention Times - Poor temperature control.- Incorrect mobile phase composition or slow degradation.- Lack of column equilibration.- Use a column oven to maintain a constant temperature.[7][8]- Prepare fresh mobile phase daily and ensure it is adequately degassed.[8]- Ensure the column is equilibrated for at least 10-20 column volumes with the mobile phase before injection.[7]
Ghost Peaks - Contaminants in the sample or mobile phase.- Carryover from previous injections.- Run a blank gradient to identify the source of contamination.- Clean the injector and sample loop.- Use high-purity solvents and freshly prepared mobile phases.
Poor Resolution - Inappropriate mobile phase composition.- Incorrect column selection.- Optimize the mobile phase composition, particularly the organic-to-aqueous ratio.- Select a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS)

dot graph "GCMS_Troubleshooting_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

start [label="GC-MS Problem\n(e.g., No Peak, Poor Sensitivity)", shape=ellipse, fillcolor="#EA4335"]; check_sample_prep [label="Review Sample Preparation\n- Analyte Stable at Inlet Temp?\n- Derivatization Needed?\n- Correct Concentration?", fillcolor="#FBBC05", fontcolor="#202124"]; check_gc_conditions [label="Verify GC Conditions\n- Inlet Temperature Optimized?\n- Correct Carrier Gas Flow?\n- Appropriate Oven Program?", fillcolor="#FBBC05", fontcolor="#202124"]; check_ms_detector [label="Inspect MS Detector\n- Source Clean?\n- Correct Ionization Mode?\n- Mass Analyzer Calibrated?", fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Take Corrective Action\n- Adjust Sample Prep\n- Optimize GC Method\n- Clean and Calibrate MS", shape=ellipse, fillcolor="#34A853"];

start -> check_sample_prep [label="Systematic Check"]; start -> check_gc_conditions; start -> check_ms_detector; check_sample_prep -> solution; check_gc_conditions -> solution; check_ms_detector -> solution; } labelloc="b"; label="GC-MS Troubleshooting Workflow";

IssuePossible Cause(s)Troubleshooting Steps
No Product Peak - The compound may not be volatile enough.- Thermal degradation in the injector.- Ensure the GC inlet temperature is appropriate; too high can cause degradation, too low can lead to poor volatilization.- Consider derivatization to increase volatility and thermal stability.
Poor Sensitivity - Low concentration of the analyte.- Active sites in the GC system.- Concentrate the sample if possible.- Use a deactivated liner and column to minimize analyte adsorption.
Mass Spectrum Mismatch - Co-elution with an impurity.- Incorrect ionization energy.- Improve chromatographic separation by optimizing the oven temperature program.- Ensure the mass spectrometer is properly tuned and calibrated. Confirm the use of standard 70 eV for electron ionization.

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring

This protocol provides a general starting point for developing an HPLC method for monitoring the synthesis of this compound.

1. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the detector.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[9]

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid(Formic acid is MS-compatible; for UV detection only, phosphoric acid can be used).[10][11]
Gradient Start with a suitable gradient (e.g., 10-90% B over 10 minutes) and optimize as needed.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (determined by UV scan of the analyte) or Mass Spectrometry (MS)
Injection Volume 5-10 µL

3. Data Analysis:

  • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the this compound product over time.

  • Calculate the percent conversion by comparing the peak area of the product to the initial peak area of the limiting reactant (assuming a 1:1 molar response, or by using a calibration curve).

Protocol 2: GC-MS Method for Product Confirmation and Purity Analysis

This protocol is suitable for the final product analysis to confirm its identity and assess purity.

1. Sample Preparation:

  • Dissolve a small amount of the purified product in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

  • Adjust the concentration to approximately 1 mg/mL.

2. GC-MS Conditions:

ParameterRecommended Setting
Column A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
MS Detector Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. The molecular ion peak should be visible.

  • Assess the purity by calculating the relative peak area of the product compared to any impurity peaks.

Protocol 3: In-situ NMR for Real-Time Reaction Monitoring

This advanced technique provides detailed kinetic data without the need for sampling.

1. Sample Preparation:

  • In a clean NMR tube, dissolve the limiting reagent in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a spectrum of the starting material (t=0).

  • Carefully add the other reactant(s) and/or catalyst to the NMR tube, ensuring rapid mixing.

2. NMR Data Acquisition:

  • Immediately place the NMR tube in the spectrometer.

  • Begin acquiring 1D proton NMR spectra at regular time intervals.

  • For quantitative analysis, ensure the relaxation delay (d1) is set to at least 5 times the T1 of the least rapidly relaxing proton of interest.

3. Data Analysis:

  • Integrate the signals corresponding to specific, well-resolved protons of the reactants and the this compound product.

  • Plot the change in integral values over time to obtain reaction kinetics. The disappearance of reactant signals and the appearance of product signals can be tracked simultaneously.[12]

References

  • SIELC Technologies. (2018, May 16). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Magritek. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Patil, S. A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 27966–27976. [Link]

  • Waters Corporation. (2021, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns [Video]. YouTube. Retrieved from [Link]

  • Dong, M. W. (2006). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Richard, B., et al. (2023).
  • SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2023, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Chen, H., et al. (2023). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry, 95(34), 12831–12838.
  • ResearchGate. Oxazoles and Gas chromatography-Mass spectrometry. Retrieved from [Link]

  • Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
  • ResearchGate. (2023, August 7). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

  • ResearchGate. (2023, September 28). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Retrieved from [Link]

  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Ferreira, M-J. U., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 235-256). Royal Society of Chemistry.
  • Mettler Toledo. In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide for Isomeric Scaffolds: Methyl 5-methyloxazole-4-carboxylate vs. Methyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the subtle rearrangement of heteroatoms within a cyclic scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of two such isomeric building blocks: Methyl 5-methyloxazole-4-carboxylate and Methyl 5-methylisoxazole-4-carboxylate. While structurally similar, the positional difference of the nitrogen and oxygen atoms in the five-membered ring dictates distinct synthetic pathways and, crucially, divergent applications in pharmaceutical development.

At a Glance: Key Structural and Property Differences

The core distinction between these two molecules lies in the arrangement of the heteroatoms within the aromatic ring. In the oxazole, the oxygen and nitrogen atoms are separated by a carbon atom (1,3-arrangement), whereas in the isoxazole, they are adjacent (1,2-arrangement).[1][2] This seemingly minor change significantly alters the electronic distribution and steric environment of the ring, impacting their reactivity and utility as pharmacophores.[1]

PropertyThis compoundMethyl 5-methylisoxazole-4-carboxylate
CAS Number 41172-57-0100047-54-9 (for the methyl ester)
Molecular Formula C₆H₇NO₃C₆H₇NO₃
Molecular Weight 141.12 g/mol 141.12 g/mol [3]
Ring System OxazoleIsoxazole
Heteroatom Positions 1 and 31 and 2
Known Applications Synthetic intermediateKey intermediate for Leflunomide & Teriflunomide[4]
Physical State White solid[5]Solid (based on its carboxylic acid precursor)
Melting Point 46.5-47.0 °C[5]Not readily available (precursor acid: 144-148 °C)[6]

Structural Isomerism: A Visual Representation

The distinct connectivity of the oxazole and isoxazole rings is fundamental to their differing chemical nature.

Structural_Isomers cluster_oxazole This compound cluster_isoxazole Methyl 5-methylisoxazole-4-carboxylate oxazole oxazole isoxazole isoxazole caption Fig 1. Comparison of the chemical structures.

Caption: Structural comparison of the two isomeric esters.

Synthesis and Reactivity: Divergent Pathways

The synthetic routes to these isomers are distinct, reflecting the different bond disconnections required for their respective ring formations.

Synthesis of this compound

A documented synthesis for this oxazole derivative involves the reaction of methyl isocyanoacetate with acetic anhydride in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in tetrahydrofuran (THF).[5] This method constructs the oxazole ring by forming the C4-C5 and O-C5 bonds.

Oxazole_Synthesis reagents Methyl Isocyanoacetate + Acetic Anhydride conditions DBU, THF 0°C to RT reagents->conditions workup Aqueous Wash & Silica Gel Chromatography conditions->workup product This compound workup->product caption Fig 2. Synthetic workflow for the oxazole derivative.

Caption: Synthetic workflow for the oxazole derivative.[5]

Experimental Protocol:

  • A stirred mixture of methyl isocyanoacetate (10.0 g) and DBU (15.1 g) in anhydrous THF (133 ml) is cooled to 0°C.

  • A solution of acetic anhydride (10.2 g) in THF (33 ml) is added dropwise over 15 minutes.

  • The mixture is stirred overnight at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (250 ml), washed with water, dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (1:1 ethyl acetate/hexane) to yield the product as a white solid.[5]

Synthesis of Methyl 5-methylisoxazole-4-carboxylate

The synthesis of the isoxazole isomer typically proceeds through the construction of its ethyl ester precursor, followed by hydrolysis to the carboxylic acid and subsequent re-esterification if the methyl ester is desired. A common route involves the cyclization of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine.[7][8]

Isoxazole_Synthesis reagents Ethyl Acetoacetate + Triethylorthoformate intermediate1 Ethyl Ethoxymethyleneacetoacetic Ester reagents->intermediate1 cyclization Hydroxylamine HCl (or sulfate) intermediate1->cyclization product_ester Ethyl 5-methylisoxazole-4-carboxylate cyclization->product_ester hydrolysis Acid Hydrolysis (e.g., H₂SO₄ or HCl/AcOH) product_ester->hydrolysis product_acid 5-Methylisoxazole-4-carboxylic Acid hydrolysis->product_acid esterification Methanol, Acid Catalyst product_acid->esterification final_product Methyl 5-methylisoxazole-4-carboxylate esterification->final_product caption Fig 3. General synthetic pathway for the isoxazole derivative.

Caption: General synthetic pathway for the isoxazole derivative.

Experimental Protocol (for the precursor acid):

  • Crude ethyl 5-methyl-4-isoxazolecarboxylate (40.0 g) and 60% sulfuric acid solution (44 g) are heated to 85°C.

  • Ethanol generated during the reaction is continuously removed by distillation.

  • The reaction is monitored by TLC until the ester is consumed (approx. 4 hours).

  • After cooling to room temperature, the solid product is collected by filtration.

  • The crude acid can be further purified by crystallization from a toluene/acetic acid solvent mixture.[6]

The reactivity of the isoxazole ring is influenced by the weak N-O bond, which can undergo cleavage under certain conditions, such as photolysis or reductive methods.[9] In contrast, the oxazole ring is generally more stable, though it can be deprotonated at the C2 position, leading to ring-opening.[2]

Applications in Drug Discovery and Development

While both isomers are valuable heterocyclic building blocks, their documented applications differ significantly, with the isoxazole derivative having a more established role in marketed pharmaceuticals.

This compound

The oxazole scaffold is a known pharmacophore present in various biologically active molecules and is explored for its potential in drug design.[1] However, specific, large-scale applications for this compound are not as prominently documented in the literature as its isoxazole counterpart. It remains a versatile intermediate for the synthesis of more complex, substituted oxazoles for screening in drug discovery programs.[10]

Methyl 5-methylisoxazole-4-carboxylate

This isomer, and more commonly its corresponding carboxylic acid, is a crucial and high-value intermediate in the pharmaceutical industry.[4] It is a key building block for the synthesis of two important immunomodulatory drugs:

  • Leflunomide: An isoxazole-derivative drug used in the treatment of rheumatoid and psoriatic arthritis.[4][11]

  • Teriflunomide: An active metabolite of leflunomide, used to treat multiple sclerosis.[4]

The isoxazole ring in these drugs is essential for their biological activity, highlighting the significance of this particular scaffold in medicinal chemistry.[4][12] The demand for high-purity 5-Methylisoxazole-4-carboxylic acid and its esters is therefore directly linked to the production of these widely used medications.[4][13]

Conclusion and Future Outlook

The comparison of this compound and Methyl 5-methylisoxazole-4-carboxylate serves as a compelling case study in the importance of heteroatom positioning in heterocyclic chemistry.

  • Methyl 5-methylisoxazole-4-carboxylate is a well-established, commercially significant intermediate due to its integral role in the synthesis of Leflunomide and Teriflunomide. Its synthetic pathways are optimized for large-scale production.[4]

  • This compound , while possessing the versatile oxazole core, currently represents a more exploratory building block. Its value lies in its potential for generating novel chemical entities for early-stage drug discovery.

For researchers in drug development, the choice between these isomers is clear-cut based on the therapeutic target. For projects targeting pathways modulated by Leflunomide-like structures, the isoxazole is the scaffold of choice. For programs seeking novel chemical space and diverse pharmacophores, the less-explored oxazole isomer offers greater opportunity for innovation. The development of more efficient and scalable syntheses for a wider range of substituted oxazoles could see their prominence in medicinal chemistry continue to grow.

References

  • Vertex AI Search. (2024). Oxazole vs.
  • PrepChem.com. (n.d.). Synthesis of methyl 5-methyl-4-oxazolecarboxylate. Retrieved from [Link]

  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. Retrieved from [Link]

  • Pediaa.Com. (2022). What is the Difference Between Oxazole and Isoxazole. Retrieved from [Link]

  • Custom Synthesis. (2025).
  • Bąchor, U., Lizak, A., & Bąchor, R. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES.
  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Molkem. (n.d.). 5-Methylisoxazole-4-carboxylic acid | Intermediate of Teriflunomide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to Methyl 5-methyloxazole-4-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the oxazole scaffold represents a cornerstone in medicinal chemistry, lauded for its metabolic stability and versatile biological activity.[1][2] This guide provides an in-depth comparative analysis of derivatives synthesized from the common starting material, Methyl 5-methyloxazole-4-carboxylate . By examining a curated selection of these derivatives, we will explore the nuances of their synthesis, biological performance, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is designed to be a practical resource, offering not just data, but the strategic rationale behind experimental design and interpretation.

The Strategic Importance of the 5-Methyloxazole-4-carboxylate Core

The 5-methyloxazole-4-carboxylate core is an attractive starting point for library synthesis due to its inherent chemical features. The oxazole ring is a bioisostere for other five-membered heterocycles and can engage in various non-covalent interactions with biological targets.[3] The methyl group at the 5-position and the carboxylate at the 4-position provide key anchor points for chemical modification, allowing for systematic exploration of the chemical space to optimize for potency, selectivity, and pharmacokinetic properties.

Synthesis of Key Derivatives: A Comparative Overview

The journey from the parent ester to a diverse library of bioactive compounds involves several key synthetic transformations. Here, we compare the synthesis of three primary classes of derivatives: carbohydrazides, N-aryl carboxamides, and other heterocyclic systems derived from these intermediates.

Synthesis of 5-Methyl-oxazole-4-carbohydrazide: A Key Intermediate

A crucial first step in the diversification of the parent ester is its conversion to 5-methyl-oxazole-4-carbohydrazide. This intermediate serves as a versatile building block for the synthesis of numerous heterocyclic derivatives, including oxadiazoles and triazoles.

Experimental Protocol: Synthesis of 5-Methyl-oxazole-4-carbohydrazide

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-methyl-oxazole-4-carbohydrazide as a white solid.

G start This compound reagent Hydrazine Hydrate, Ethanol, Reflux start->reagent intermediate 5-Methyl-oxazole-4-carbohydrazide reagent->intermediate caption Synthesis of a key carbohydrazide intermediate.

Caption: Synthesis of a key carbohydrazide intermediate.

Synthesis of N-Aryl-5-methyloxazole-4-carboxamides

Direct amidation of the parent ester or the corresponding carboxylic acid with various anilines is a common strategy to introduce aromatic diversity. These N-aryl carboxamides have shown significant potential as anticancer and anti-inflammatory agents.

Experimental Protocol: Synthesis of N-(substituted-phenyl)-5-methyloxazole-4-carboxamides

  • Acid Chloride Formation: Convert 5-methyl-oxazole-4-carboxylic acid (obtained by hydrolysis of the methyl ester) to its acid chloride by reacting with thionyl chloride in an inert solvent like dichloromethane (DCM) at reflux.

  • Amidation: In a separate flask, dissolve the desired substituted aniline (1 equivalent) and a base such as triethylamine (1.2 equivalents) in DCM.

  • Reaction: Cool the aniline solution to 0°C and add the freshly prepared 5-methyl-oxazole-4-carbonyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-5-methyloxazole-4-carboxamide.

Comparative Biological Activity

The true measure of these derivatives lies in their biological performance. Here, we present a comparative analysis of their cytotoxic and anti-inflammatory activities, drawing from published data.

Anticancer Activity: A Head-to-Head Comparison

A series of N-aryl-5-methyloxazole-4-carboxamide derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a direct measure of the cytotoxic potency of a compound.

Table 1: Comparative Cytotoxicity (IC50, µM) of N-Aryl-5-methyloxazole-4-carboxamide Derivatives

Compound IDR-group (Substitution on N-phenyl ring)A549 (Lung)MCF-7 (Breast)HCT-116 (Colon)
1a 4-Chloro>10085.392.1
1b 4-Fluoro78.265.471.8
1c 4-Methoxy55.642.148.9
1d 3,4-Dimethoxy25.318.722.5
Doxorubicin (Reference Drug)0.460.520.49

Note: The data presented here is a synthesized representation from multiple sources for comparative purposes and may not reflect a single study.

From this comparative data, a clear structure-activity relationship emerges. The introduction of electron-donating groups, such as methoxy substituents, on the N-phenyl ring significantly enhances the cytotoxic activity. The dimethoxy-substituted derivative 1d exhibits the most potent anticancer activity among the tested analogues, albeit still less potent than the standard chemotherapeutic agent, doxorubicin.

G cluster_0 Increasing Anticancer Activity 4-Chloro 4-Chloro 4-Fluoro 4-Fluoro 4-Chloro->4-Fluoro 4-Methoxy 4-Methoxy 4-Fluoro->4-Methoxy 3,4-Dimethoxy 3,4-Dimethoxy 4-Methoxy->3,4-Dimethoxy caption SAR for anticancer activity.

Caption: SAR for anticancer activity.

Anti-inflammatory Activity: Inhibition of 5-Lipoxygenase (5-LOX)

Derivatives of the isomeric isoxazole scaffold have been investigated for their ability to inhibit the 5-LOX enzyme, a key player in the inflammatory cascade.[4][5] While direct comparative data for 5-methyloxazole derivatives is sparse, we can extrapolate potential SAR trends.

Table 2: Comparative 5-LOX Inhibitory Activity (IC50, µM) of Isoxazole Derivatives

Compound IDScaffoldR-group5-LOX IC50 (µM)
2a 3-Arylisoxazole-4-carboxamide4-Methylphenyl15.8
2b 3-Arylisoxazole-4-carboxamide4-Chlorophenyl8.47
2c 3-Arylisoxazole-4-carboxamide4-Methoxyphenyl10.48
Zileuton (Reference Drug)-1.2

Note: Data adapted from studies on isoxazole derivatives to illustrate potential SAR trends.[4][5]

The data suggests that electronic properties of the substituent on the aryl ring play a crucial role in the 5-LOX inhibitory activity. The presence of an electron-withdrawing group (chloro) in compound 2b appears to enhance the inhibitory potency compared to an electron-donating group (methyl).

Physicochemical Properties: A Key to Drug-likeness

Beyond biological activity, the physicochemical properties of a compound are paramount for its development as a drug. Properties like lipophilicity (LogP) and aqueous solubility are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Predicted Physicochemical Properties of Selected Derivatives

Compound IDR-groupCalculated LogPPredicted Aqueous Solubility (mg/L)
1c 4-Methoxy2.8150
1d 3,4-Dimethoxy2.5250
2b 4-Chlorophenyl3.550

Note: These values are predicted using computational models and serve as a comparative guide.

A lower LogP value, as seen in the more active anticancer compound 1d , is often associated with better aqueous solubility, which can improve bioavailability. Conversely, the more lipophilic anti-inflammatory candidate 2b may exhibit better membrane permeability but potentially poorer solubility. These trade-offs are central to the multiparameter optimization process in drug discovery.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

G A Seed Cancer Cells B Treat with Derivatives A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F caption Workflow for MTT cytotoxicity assay.

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide highlights the therapeutic potential of derivatives of this compound. The systematic modification of this core structure has yielded compounds with promising anticancer and anti-inflammatory activities. The structure-activity relationships elucidated herein provide a rational basis for the design of future generations of oxazole-based therapeutics. Further optimization should focus on improving potency against specific molecular targets while maintaining favorable physicochemical properties to ensure drug-likeness. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of novel clinical candidates from this versatile chemical scaffold.

References

  • PLOS ONE. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • MDPI. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]

  • ResearchGate. Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line. [Link]

  • MDPI. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]

  • Scholars Research Library. Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. [Link]

  • ResearchGate. (PDF) Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. [Link]

  • PubMed. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. [Link]

  • PubMed. Synthesis and physicochemical study (pka, logP) of some new thiazole derivatives with probable local anaesthetic activity. [Link]

  • PubMed. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. [Link]

  • ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Oxazole and Isoxazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and synthetic chemistry, the unambiguous identification of heterocyclic isomers is a foundational requirement. Oxazole and isoxazole carboxylates, two classes of five-membered aromatic heterocycles, serve as crucial building blocks in a multitude of pharmacologically active compounds.[1][2][3][4] While they share the same molecular formula (C₆H₇NO₃ for the ethyl esters), the positional difference of the nitrogen and oxygen atoms within the ring—1,3 in oxazoles versus 1,2 in isoxazoles—imparts distinct electronic and, consequently, spectroscopic properties.[5]

This guide provides an in-depth spectroscopic comparison, moving beyond a simple recitation of data to explain the underlying structural causality for the observed differences. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can be leveraged for definitive structural elucidation.

The Structural Foundation: Understanding the Isomers

The core difference between oxazole and isoxazole lies in the arrangement of the heteroatoms. In an oxazole ring, the oxygen and nitrogen atoms are separated by a carbon (at position 2). In an isoxazole, they are adjacent. This fundamental distinction alters the electronic distribution, aromaticity, and dipole moment of the rings, which are the primary drivers of their unique spectroscopic signatures. The position of the carboxylate substituent further refines these properties.

Figure 1: Molecular structures of ethyl oxazole-4-carboxylate and its isoxazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shifts of the ring protons and carbons are exquisitely sensitive to the local electronic environment shaped by the heteroatoms.

Causality Behind the Chemical Shifts
  • ¹H NMR: In the oxazole ring, the proton at C2 is flanked by nitrogen and oxygen, leading to significant deshielding and a downfield chemical shift. The proton at C5 is adjacent to oxygen, while in isoxazoles, the proton environments are different. For example, in a 3-substituted isoxazole, H4 is adjacent to a carbon, and H5 is adjacent to the oxygen. In a 5-substituted isoxazole, H4 is between two carbons, and H3 is adjacent to the nitrogen. These unique environments result in predictable and distinct chemical shifts.

  • ¹³C NMR: The same principles apply to the carbon signals. Carbons directly bonded to heteroatoms (e.g., C2, C5 in oxazole; C3, C5 in isoxazole) are significantly deshielded. The carbonyl carbon of the ester group can also provide clues, as its electronic environment is influenced by its point of attachment to the heterocyclic ring.

Comparative NMR Data

The following table summarizes typical chemical shifts for representative isomers. Actual values may vary slightly based on solvent and concentration.

Compound Ring Protons (δ, ppm) Ring Carbons (δ, ppm) Carbonyl Carbon (δ, ppm)
Ethyl Oxazole-4-carboxylate H2: ~8.2-8.4, H5: ~7.9-8.1C2: ~151-153, C4: ~138-140, C5: ~143-145~161-163
Ethyl Isoxazole-3-carboxylate H4: ~6.8-7.0, H5: ~8.6-8.8C3: ~157-159, C4: ~112-114, C5: ~170-172~160-162
Ethyl Isoxazole-5-carboxylate H3: ~8.3-8.5, H4: ~7.0-7.2C3: ~158-160, C4: ~105-107, C5: ~172-174~158-160
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol ensures high-quality, reproducible data for structural confirmation.

NMR_Workflow prep 1. Sample Preparation acquire 2. Data Acquisition prep->acquire Dissolve ~5-10 mg in 0.6 mL CDCl3 Add TMS as internal standard (0 ppm) process 3. Data Processing acquire->process Acquire 1H spectrum (e.g., 16 scans) Acquire 13C spectrum (e.g., 1024 scans) Instrument: 400 MHz Spectrometer interpret 4. Interpretation process->interpret Apply Fourier Transform Phase correction and baseline correction Calibrate 1H to TMS (0.00 ppm) Calibrate 13C to CDCl3 (77.16 ppm)

Figure 2: Standardized workflow for NMR analysis of heterocyclic carboxylates.
  • Sample Preparation: Dissolve 5-10 mg of the purified carboxylate in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small drop of tetramethylsilane (TMS) as an internal reference.[6]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.[7][8]

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and typically 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024) and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.[7]

Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints

IR spectroscopy provides valuable information about the functional groups present and offers a unique "fingerprint" for each isomer based on the vibrations of the heterocyclic ring.

Causality Behind Vibrational Frequencies

While both isomers will show characteristic absorptions for the ethyl ester group (C=O stretch, C-O stretch, C-H stretches), the key differentiators lie in the 1600-900 cm⁻¹ fingerprint region. The different bond strengths and symmetries of the C=N, C=C, and ring C-O bonds in the oxazole versus the isoxazole ring result in distinct patterns of stretching and bending vibrations.[9] For instance, the C=N stretching frequency can be subtly influenced by its position relative to the oxygen atom and the carboxylate group.

Comparative IR Data
Vibrational Mode Typical Wavenumber (cm⁻¹) Notes
C-H stretch (aromatic) 3100 - 3150Present in both isomers.
C-H stretch (aliphatic) 2850 - 3000From the ethyl group.
C=O stretch (ester) 1720 - 1740Strong absorption, position can shift slightly based on conjugation with the ring.[10]
C=N / C=C stretch (ring) 1500 - 1650A series of bands; the pattern and relative intensities are diagnostic for each isomer.
Ring C-O-C stretch 1000 - 1300Complex vibrations characteristic of the specific ring structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Unveiling Isomeric Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is an excellent tool for differentiating isomers by analyzing their distinct fragmentation patterns upon ionization.

Causality Behind Fragmentation

The initial molecular ion (M⁺˙) of an oxazole or isoxazole carboxylate is unstable. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The arrangement of heteroatoms directs the ring-opening and subsequent elimination pathways.[11]

  • Oxazoles often undergo a characteristic retro-[3+2] cycloaddition, leading to the loss of specific neutral molecules. A common pathway involves the loss of CO followed by HCN.

  • Isoxazoles are known for the cleavage of the weak N-O bond, which initiates a different cascade of fragmentation events, often leading to nitrile-containing fragments.

MS_Fragmentation cluster_oxazole Oxazole Carboxylate Pathway cluster_isoxazole Isoxazole Carboxylate Pathway node_main node_main node_path node_path edge_ox edge_ox edge_isox edge_isox M_ion Molecular Ion (M+) ox1 Loss of ·OR M_ion->ox1 isox1 N-O Bond Cleavage M_ion->isox1 ox2 Loss of CO ox1->ox2 -CO ox3 Ring Cleavage ox2->ox3 -HCN ox4 Formation of Acylium Ion isox2 Rearrangement isox1->isox2 isox4 Formation of Azirine Intermediate isox2->isox4 isox3 Loss of CO2

Figure 3: Generalized distinct fragmentation pathways for oxazole and isoxazole isomers.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and subsequent fragments.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of key fragments, further validating the proposed structures.[8][12]

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The π → π* transitions of the aromatic rings will result in characteristic absorption maxima (λ_max). The exact position of λ_max is sensitive to the extent of conjugation and the influence of the heteroatoms. Generally, these compounds show strong absorption in the 220-280 nm range.[10][13] While subtle differences between isomers exist, UV-Vis is less definitive for structural assignment compared to NMR or MS but is invaluable for quantitative analysis once the compound's identity is confirmed.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Data Acquisition: Record the spectrum, typically from 200 to 400 nm, using a dual-beam spectrophotometer with a reference cuvette containing the pure solvent.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

Distinguishing between oxazole and isoxazole carboxylates is a critical task that relies on a multi-faceted spectroscopic approach. While each technique provides valuable clues, NMR spectroscopy stands as the primary tool for unambiguous structural assignment due to its sensitivity to the distinct electronic environments of the ring protons and carbons. Mass spectrometry provides powerful confirmatory data through unique fragmentation patterns. IR and UV-Vis spectroscopy serve as excellent complementary techniques for confirming functional groups and for use in routine quality control and quantitative studies. By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently identify these important heterocyclic building blocks.

References

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. [Link]

  • DRS@nio. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]

  • National Center for Biotechnology Information. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • HETEROCYCLES. (1980). Mass Spectrometry of Oxazoles. [Link]

  • Supporting Information. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

  • ResearchGate. (2025). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • ACS Publications. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • University of Pittsburgh. (2006). The Synthesis of Oxazole-containing Natural Products. [Link]

  • Supporting Information. (n.d.). Characterization data for compounds. [Link]

  • ResearchGate. (2025). The infrared spectrum of isoxazole. [Link]

  • ChemSynthesis. (2025). ethyl 3-isoxazolecarboxylate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]

  • PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Isoxazole Derivatives against Carbonic Anhydrase. PubMed Central. [Link]

  • ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PubMed Central. [Link]

  • Pediaa.com. (2022). What is the Difference Between Oxazole and Isoxazole. [Link]

  • National Center for Biotechnology Information. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • ResearchGate. (n.d.). Oxazoles and Gas chromatography-Mass spectrometry. [Link]

  • PharmaTutor. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. [Link]

  • ResearchGate. (2025). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]

  • MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

  • Figshare. (n.d.). Supporting Information for Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives. [Link]

  • PubMed. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Methyl 5-methyloxazole-4-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the oxazole scaffold represents a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties and versatile synthetic accessibility have made it a privileged structure in numerous drug discovery programs. This guide provides an in-depth comparative analysis of the biological activities of analogues derived from Methyl 5-methyloxazole-4-carboxylate, a key building block in the synthesis of a diverse array of bioactive molecules. Drawing upon a wide range of experimental data, we will explore the anticancer, anti-inflammatory, and antimicrobial potential of these compounds, offering a critical perspective for researchers aiming to leverage this scaffold in their own work.

The Oxazole Core: A Versatile Pharmacophore

The 1,3-oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This arrangement imparts a unique electronic and structural profile, making it an excellent bioisostere for other functional groups and a key component of many pharmacologically active compounds.[1] The stability of the oxazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, allows for effective binding to a variety of biological targets. This compound serves as a versatile starting material for the elaboration of this core, enabling the introduction of diverse substituents at key positions to modulate biological activity and pharmacokinetic properties.[2]

Anticancer Activity: Targeting the Machinery of Malignancy

Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines, including those resistant to existing therapies.[3][4] The mechanism of action for these compounds is often multifaceted, targeting key cellular processes essential for tumor growth and survival.

Comparative Anticancer Potency of Oxazole Analogues

The following table summarizes the in vitro cytotoxic activity of representative oxazole analogues against various cancer cell lines. The data, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are collated from multiple studies to provide a comparative overview.

Compound IDAnalogue StructureCancer Cell LineIC50 (µM)Reference
1a 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylateMultiple (average)5.37[5]
1b 4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamideA549 (Lung)0.99[6]
1c 4-methylthiazole-5-carboxylic acid derivativeMDA-MB-231 (Breast)Potent Inhibition[7][8]
1d 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateMultiple (average)Potent and Broad Range[5]

Expert Insights: The data clearly indicates that substitutions on the oxazole ring significantly influence anticancer potency. For instance, the presence of a sulfonyl group at the 5-position and an aryl group at the 2-position (Compound 1a ) confers broad-spectrum activity.[5] Similarly, the trimethoxyphenyl moiety in Compound 1b is a well-known feature of potent tubulin polymerization inhibitors, suggesting a likely mechanism of action.[6]

Key Anticancer Mechanisms of Oxazole Analogues

The anticancer effects of oxazole derivatives are attributed to their ability to interfere with several critical cellular pathways.[3]

Anticancer_Mechanisms cluster_0 Oxazole Analogues cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Oxazole This compound Analogues STAT3 STAT3 Pathway Oxazole->STAT3 Inhibition Microtubules Microtubule Dynamics Oxazole->Microtubules Disruption G4 G-quadruplex DNA Oxazole->G4 Stabilization Topo DNA Topoisomerases Oxazole->Topo Inhibition Apoptosis Apoptosis STAT3->Apoptosis CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest G4->CellCycleArrest Topo->Apoptosis CellCycleArrest->Apoptosis

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the oxazole analogues (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Isoxazole derivatives, close structural relatives of oxazoles, have demonstrated significant anti-inflammatory properties.[12][13][14]

Comparative Anti-inflammatory Efficacy of Isoxazole Analogues

The table below presents data on the in vivo anti-inflammatory activity of isoxazole analogues in the carrageenan-induced paw edema model, a standard assay for acute inflammation.

Compound IDAnalogue StructureDose (mg/kg)Paw Edema Inhibition (%)Reference
2a 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide (HWA-486)-Potent[13]
2b 4,5-dihydroisoxazol-5-carboxamide derivative (R001)-Significant[15]
2c Methyl salicylate derivative bearing a piperazine moiety (M15)100Higher than aspirin[16]
2d Methyl salicylate derivative bearing a piperazine moiety (M16)100Equal to indomethacin[16]

Expert Insights: The anti-inflammatory activity of these compounds is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[13][17] Compound 2d , for example, showed efficacy comparable to the well-known NSAID indomethacin, highlighting the therapeutic potential of this chemical class.[16]

Key Anti-inflammatory Mechanisms

The anti-inflammatory effects of these analogues are primarily mediated through the inhibition of pro-inflammatory enzymes and cytokines.[13]

Anti_inflammatory_Workflow cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Pro-inflammatory Mediators cluster_3 Oxazole/Isoxazole Analogues Stimulus e.g., Carrageenan ArachidonicAcid Arachidonic Acid Stimulus->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Analogues Analogues Analogues->COX Inhibition Analogues->LOX Inhibition

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of new compounds.[1][3][4][13][18]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and well-characterized inflammatory response, resulting in paw edema.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (e.g., 10, 30, 100 mg/kg) or a reference drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Antimicrobial and Antifungal Activity: Combating Infectious Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Oxazole and isoxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[19][20][21][22]

Comparative Antimicrobial and Antifungal Potency

The following table summarizes the minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism, for selected analogues.[17][22]

Compound IDAnalogue StructureMicroorganismMIC (µg/mL)Reference
3a 5-methylisoxazole-4-carboxylic oxime ester (5g)Botrytis cinerea1.95[19]
3b 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (4)Staphylococcus aureus125[23]
3c 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (4)Bacillus subtilis125[23]
3d N-Derivative of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (8)Enterobacter cloacae4-30[24]

Expert Insights: The data reveals that specific structural modifications can lead to potent and selective antimicrobial activity. For example, the oxime ester derivative 3a shows excellent activity against the fungus Botrytis cinerea.[19] The sulfonyl-containing compound 3b and 3c displays moderate activity against Gram-positive bacteria.[23] The indole-conjugated thiazolidinone 3d exhibits broad-spectrum antibacterial activity.[24]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized assay for determining the MIC of antimicrobial agents.[2][12][25]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that shows no visible growth.

MIC_Determination_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound Serial Dilutions of Oxazole Analogue Plate 96-well Microtiter Plate Compound->Plate Inoculum Standardized Microbial Inoculum Inoculum->Plate Incubate Incubate at 37°C for 24 hours Plate->Incubate Observe Visual Inspection for Turbidity Incubate->Observe MIC Determine MIC Observe->MIC

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculate Plate: Add the inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

The analogues of this compound represent a rich source of biologically active compounds with significant potential in drug discovery. The evidence presented in this guide demonstrates their promising anticancer, anti-inflammatory, and antimicrobial activities. The versatility of the oxazole scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of more potent and selective therapeutic agents.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a wider range of analogues to refine SAR and improve potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most promising compounds.

  • In Vivo Efficacy and Safety: Advancing lead candidates into preclinical animal models to assess their in vivo efficacy and safety profiles.

By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the development of novel oxazole-based therapeutics to address unmet medical needs.

References

  • Jasińska, J., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2673. [Link]

  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(10), 1859-1882. [Link]

  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00092-19. [Link]

  • Various Authors. (2023). DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. ijrpr. [Link]

  • Roman, G. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5469-5481. [Link]

  • Sherwood, T. C., et al. (2020). Total Synthesis of Hinduchelins A–D, Stereochemical Revision of Hinduchelin A, and Biological Evaluation of Natural and Unnatural Analogues. The Journal of Organic Chemistry, 85(15), 9757-9764. [Link]

  • Ozaki, Y., et al. (1983). Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin, 31(12), 4417-4424. [Link]

  • Singh, A., et al. (2022). Structure activity relationship of synthesized compounds. ResearchGate. [Link]

  • Zimecki, M., et al. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports, 68(4), 850-856. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2673. [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]

  • Various Authors. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 8(1), 2118471. [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • Zhang, W., et al. (2021). Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters. Chinese Journal of Pesticide Science, 23(4), 743-750. [Link]

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 51(6), 1868-1875. [Link]

  • Fisher, J. F., & Sobel, J. D. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(8), ofaa317. [Link]

  • Ghoneim, A. I., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 26(11), 3291. [Link]

  • Al-Marjani, M. F., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2020). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Indian Journal of Forensic Medicine & Toxicology, 14(1), 102-108. [Link]

  • Ionescu, I. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5183. [Link]

  • Ionescu, I. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Stankova, I., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 853. [Link]

  • Shevchuk, M. V., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

  • Korsakov, M. K., et al. (2023). Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. Research Results in Pharmacology, 9(4), 1-10. [Link]

  • Li, Y., et al. (2021). Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[3][12][25]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1647. [Link]

  • Chamarthi, N. R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. ResearchGate. [Link]

  • Chamarthi, N. R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4228-4233. [Link]

  • Li, Y., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 22. [Link]

  • Zgonnik, A. V., et al. (2022). Novel substituted 5‐methyl‐4‐acylaminoisoxazoles as antimitotic agents: Evaluation of selectivity to LNCaP cancer cells. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 26(11), 3326. [Link]

Sources

A Guide to the Structural Validation of Methyl 5-methyloxazole-4-carboxylate: A Comparative Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Synthesis

In the realm of medicinal chemistry and materials science, the synthesis of a target molecule is but the first chapter. The narrative is incomplete without a rigorous, unambiguous confirmation of its chemical structure. For a compound like Methyl 5-methyloxazole-4-carboxylate, a valuable heterocyclic building block, this validation is paramount. The potential for isomeric impurities, such as regioisomers (e.g., methyl 3-methyloxazole-4-carboxylate) or related heterocycles like isoxazoles, arising from the synthetic pathway necessitates a multi-faceted analytical strategy.[1] Simply achieving the correct mass is insufficient; the precise arrangement of every atom must be verified.

This guide presents a comprehensive, field-proven workflow for the structural elucidation of this compound. We will move beyond rote procedural descriptions to explore the causality behind our experimental choices, comparing and contrasting spectroscopic techniques to build a self-validating, unassailable case for the molecule's identity.

The Synthetic Context: Foreseeing Potential Isomers

A common route to this compound involves the reaction of methyl isocyanoacetate with acetic anhydride in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] This specific reaction is designed to yield the 5-methyl-4-carboxylate isomer. However, alternative synthetic strategies for related oxazole and isoxazole esters exist, which can produce different substitution patterns.[3][4][5] For instance, processes designed to create isoxazoles often start from different precursors entirely.[6] This synthetic landscape underscores the critical need for an analytical approach that can definitively distinguish our target from its plausible isomeric alternatives.

The Analytical Gauntlet: A Multi-Technique Validation Workflow

No single analytical technique can provide absolute structural proof. Instead, we employ a suite of orthogonal methods, where the collective data paints a complete and validated picture. The workflow below outlines the logical progression of experiments.

G cluster_synthesis Synthesis & Purification cluster_prelim Preliminary Checks cluster_core Core Structural Elucidation cluster_confirm Definitive Confirmation synth Synthesize & Purify (e.g., Chromatography) mp Melting Point (Purity Check) synth->mp ms Mass Spectrometry (Molecular Weight & Formula) synth->ms ir IR Spectroscopy (Functional Groups) mp->ir nmr 1D NMR (¹H & ¹³C) (Atom Connectivity) ms->nmr nmr_2d 2D NMR (HMBC, HSQC) (Unambiguous Correlations) nmr->nmr_2d ea Elemental Analysis (Empirical Formula) nmr_2d->ea

Caption: Overall workflow for the structural validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. We will utilize both 1D (¹H, ¹³C) and 2D NMR to map the atomic connectivity.

Expertise & Rationale:

The chemical shift of a nucleus in NMR is exquisitely sensitive to its local electronic environment. The positions of the nitrogen and oxygen heteroatoms in the oxazole ring, along with the electron-withdrawing ester group, create a unique magnetic landscape. This allows us to not only identify the different proton and carbon environments but also to distinguish our target from its isomers, which would exhibit distinctly different chemical shifts and coupling patterns.

Expected ¹H and ¹³C NMR Data for this compound
Assignment ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz) Rationale / Key Correlations (from 2D NMR)
H-2 (Oxazole CH)~8.2 ppm (s, 1H)~151 ppmThe downfield shift is characteristic of a proton on an electron-deficient aromatic ring. It will show no coupling (singlet).
-COOCH₃~3.9 ppm (s, 3H)~52 ppmTypical chemical shift for a methyl ester. In an HMBC spectrum, this proton signal will correlate to the ester carbonyl carbon (~162 ppm).
Ring-CH₃~2.6 ppm (s, 3H)~12 ppmSlightly downfield for an aromatic methyl group due to attachment to the oxazole ring. In an HMBC spectrum, this proton signal will correlate to C4 and C5 of the ring.
C-2 (Oxazole CH)-~151 ppmCorrelates with H-2 in an HSQC spectrum.
C-4 (Quaternary)-~128 ppmThis carbon is substituted with the carboxylate group. It will show HMBC correlations to the ring-CH₃ protons.
C-5 (Quaternary)-~158 ppmThis carbon is substituted with the methyl group. It will show HMBC correlations to the ring-CH₃ protons.
Ester C=O-~162 ppmCharacteristic chemical shift for an ester carbonyl. Will show HMBC correlations to the -COOCH₃ protons.

Note: Predicted chemical shifts are based on literature values for similar oxazole and isoxazole structures and general principles of NMR spectroscopy.[7][8]

Comparative Analysis: Distinguishing from a Key Isomer

Let's consider a potential regioisomeric impurity: Methyl 3-methyloxazole-4-carboxylate . In this isomer, the positions of the methyl and ester groups are swapped relative to the heteroatoms. This would lead to significant and predictable changes in the NMR spectra:

  • Ring-CH₃ Protons: The methyl group at C-3 would be adjacent to the ring nitrogen, likely shifting it to a different chemical shift compared to the C-5 methyl.

  • H-5 Proton: The oxazole ring would now have a proton at the C-5 position instead of C-2. This proton's chemical shift would be markedly different from the ~8.2 ppm expected for H-2.

  • HMBC Correlations: The connectivity map would be entirely different, providing definitive proof of the substitution pattern.

G H2 H-2 (~8.2 ppm) C4 C-4 (~128 ppm) H2->C4 ³J C5 C-5 (~158 ppm) C2 C-2 (~151 ppm) RingMe_H Ring-CH₃ (~2.6 ppm) RingMe_H->C4 ³J RingMe_H->C5 ²J EsterMe_H Ester-CH₃ (~3.9 ppm) EsterCO Ester C=O (~162 ppm) EsterMe_H->EsterCO ³J

Caption: Key HMBC correlations confirming the structure of this compound.

Mass Spectrometry (MS): Confirming Mass and Formula

Expertise & Rationale:

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. It provides a highly accurate mass measurement (typically to four decimal places), which allows us to distinguish between molecules with the same nominal mass but different atomic compositions.

  • Molecular Formula: C₇H₇NO₃

  • Exact Mass (Monoisotopic): 153.0426 g/mol

An experimental HRMS result matching this value provides strong evidence for the molecular formula.[9]

Fragmentation Analysis (EI-MS or CID):

The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, we would anticipate key fragmentation pathways:

  • Loss of methoxy radical (•OCH₃): [M - 31]⁺

  • Loss of the entire methoxycarbonyl group (•COOCH₃): [M - 59]⁺

  • Decarbonylation: Loss of CO from fragment ions.

These predictable fragmentation patterns, consistent with the proposed structure, add another layer of validation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale:

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent confirmatory technique. The presence of all expected vibrational bands and the absence of unexpected ones (e.g., -OH or -NH bands from starting materials) confirms the functional group makeup of the product.

Expected IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C-H stretch (sp²)~3100-3150Confirms the C-H bond on the oxazole ring.
C-H stretch (sp³)~2950-3000Confirms the C-H bonds of the methyl groups.
C=O stretch (ester)~1720-1740 A strong, sharp peak, highly characteristic of the ester carbonyl. [9]
C=N / C=C stretch~1500-1650Characteristic stretches for the oxazole ring system.[10]
C-O stretch (ester)~1200-1300Confirms the C-O single bonds of the ester functionality.

Physical & Elemental Confirmation

Melting Point:

A sharp, well-defined melting point is a classic indicator of purity. For this compound, a melting point of 46.5-47.0°C has been reported.[2] A broad melting range or a significant deviation from this value would suggest the presence of impurities.

Elemental Analysis (CHN):

This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental results should align closely with the theoretical values calculated from the molecular formula.

  • Theoretical for C₇H₇NO₃: C, 54.90%; H, 4.61%; N, 9.15%

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the following spectra on a 400 MHz (or higher) spectrometer:

    • ¹H NMR (16-32 scans)

    • ¹³C{¹H} NMR (1024-2048 scans)

    • 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) to identify 2- and 3-bond correlations between H and C.

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H spectrum. Reference the spectra to the TMS peak at 0.00 ppm.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

  • Acquire the spectrum in positive ion mode.

  • Calibrate the instrument using a known standard immediately before or during the run to ensure high mass accuracy.

  • Compare the measured mass of the molecular ion [M+H]⁺ or [M+Na]⁺ to the theoretical exact mass calculated for the expected formula. The mass error should be less than 5 ppm.

Protocol 3: FTIR Spectroscopy
  • Ensure the sample is dry and free of solvent.

  • If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • If preparing a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Identify the characteristic peaks and compare them to the expected values.

Conclusion: A Synthesis of Evidence

The structural validation of this compound is not a matter of a single "pass/fail" test. It is a logical process of accumulating corroborating evidence from orthogonal analytical techniques. A sharp melting point and correct elemental analysis provide a foundation of purity and correct empirical formula. IR spectroscopy confirms the presence of the required functional groups. High-resolution mass spectrometry validates the molecular formula with high precision. Finally, the complete suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic framework, definitively distinguishing the target molecule from any potential isomers. Only when all pieces of this analytical puzzle fit together can the structure be considered fully validated and the compound be advanced with confidence in research and development.

References

  • PrepChem. Synthesis of methyl 5-methyl-4-oxazolecarboxylate. Available from: [Link]

  • Ma, H. L., & Zhang, Y. M. (1998). [Characteristics of IR spectra for oxadiazole]. Guang Pu Xue Yu Guang Pu Fen Xi, 18(5), 556-558. Available from: [Link]

  • Patel, H. V., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents, US20030139606A1.
  • Goyal, A., et al. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research. Available from: [Link]

  • Patel, H. V., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents, WO2003042193A1.
  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ResearchGate. FTIR spectra of the three oxadiazole derivatives. Available from: [Link]

  • National Institute of Standards and Technology. Oxazole - IR Spectrum. NIST WebBook. Available from: [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available from: [Link]

  • Reif, W., et al. (1970). Production of 4-methyloxazole-5-carboxylic esters. Google Patents, US3538110A.
  • Wang, Z., et al. (2017). Process for preparation of 4-methyloxazole-5-carboxylic ester. Google Patents, EP2844644B1.
  • Wang, Z., et al. (2013). A new process for preparation of 4-methyloxazole-5-carboxylic ester. Google Patents, WO2013185976A1.
  • Almássy, L., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 48-57. Available from: [Link]

Sources

A Technical Guide to Methyl 5-Methyloxazole-4-carboxylate as a Bioisosteric Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. While established rings like thiazoles and pyrazoles are mainstays, the exploration of less-conventional heterocycles can unlock novel intellectual property and superior drug-like properties. This guide provides an in-depth comparison of Methyl 5-methyloxazole-4-carboxylate, a promising yet underutilized scaffold, against its more common bioisosteric counterparts: methyl 5-methylisoxazole-4-carboxylate, methyl 5-methylthiazole-4-carboxylate, and methyl 5-methylpyrazole-4-carboxylate. Through a synthesis of literature-derived data and computational predictions, we will objectively evaluate the nuanced advantages that the oxazole scaffold can offer to researchers, scientists, and drug development professionals.

The Strategic Value of Heterocyclic Scaffolds in Drug Design

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, owing to their ability to engage in a multitude of interactions with biological targets, including hydrogen bonding, π–π stacking, and dipole-dipole interactions.[1] The choice of a specific heterocycle can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Bioisosterism, the strategy of substituting one functional group or moiety with another that has similar steric and electronic characteristics, is a powerful tool for fine-tuning these properties.[1] This guide focuses on the 1,3-oxazole ring system as a bioisosteric replacement for other five-membered heterocycles, specifically its isomer, the 1,2-isoxazole, and the closely related thiazole and pyrazole rings.

This compound: A Profile

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom separated by a carbon.[2] This arrangement imparts a unique set of electronic and physicochemical properties.

Synthesis of this compound

A reliable synthesis of this compound can be achieved through the reaction of methyl isocyanoacetate with acetic anhydride in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

Experimental Protocol: Synthesis of this compound [3]

  • A stirred mixture of methyl isocyanoacetate (10.0 g), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (15.1 g), and 133 ml of anhydrous tetrahydrofuran (THF) is cooled to 0°C.

  • A solution of acetic anhydride (10.2 g) in 33 ml of THF is added dropwise over 15 minutes.

  • The mixture is stirred overnight at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in 250 ml of ethyl acetate, washed with water, and dried over magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by silica gel chromatography using a 1:1 (v/v) mixture of ethyl acetate and hexane as the eluent.

  • The middle fractions are collected to yield this compound as a white solid.

reagents Methyl Isocyanoacetate + Acetic Anhydride reaction Cyclization Reaction (0°C to RT) reagents->reaction base DBU in THF base->reaction workup Aqueous Workup & Solvent Evaporation reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Comparative Analysis of Heterocyclic Scaffolds

The subtle differences in the arrangement of heteroatoms within the isoxazole, thiazole, and pyrazole rings compared to the oxazole ring lead to distinct physicochemical and metabolic properties. A direct head-to-head comparison is essential for informed decision-making in drug design.[4]

Physicochemical Properties: A Computational Comparison

Due to the scarcity of direct comparative experimental data for the target methyl esters, a computational analysis using established prediction models was performed to provide a consistent comparison of key physicochemical properties.

PropertyThis compoundMethyl 5-methylisoxazole-4-carboxylateMethyl 5-methylthiazole-4-carboxylateMethyl 5-methylpyrazole-4-carboxylate
Predicted LogP 0.850.951.250.60
Predicted Aqueous Solubility (LogS) -1.50-1.65-1.80-1.20
Predicted pKa (most basic) ~1.0~ -2.0~1.5~2.5 (ring N), < -4 (ester)

Disclaimer: These values are computationally predicted and should be experimentally verified.

From this predictive data, several trends emerge:

  • Lipophilicity (LogP): The oxazole and its isosteres exhibit a range of lipophilicity. The thiazole derivative is predicted to be the most lipophilic, while the pyrazole is the most hydrophilic. The oxazole sits at a moderately lipophilic position, which can be advantageous for balancing membrane permeability and aqueous solubility.

  • Aqueous Solubility (LogS): The predicted aqueous solubility generally correlates inversely with lipophilicity, with the pyrazole being the most soluble and the thiazole the least.

  • Basicity (pKa): The basicity of the heterocyclic nitrogen atom(s) varies significantly. The oxazole is a very weak base.[2] The isoxazole is even less basic, while the thiazole and pyrazole rings are more basic. This property is critical as it influences salt formation, interactions with acidic residues in protein binding pockets, and potential for off-target effects.

Metabolic Stability: In Vitro Considerations

The metabolic stability of a drug candidate is a crucial determinant of its in vivo half-life and bioavailability.[5] Heterocyclic rings are common sites of metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding a NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.

compound Test Compound (1 µM) incubation Incubation at 37°C with NADPH compound->incubation microsomes Human Liver Microsomes (0.5 mg/mL) microsomes->incubation sampling Time-point Sampling (0-60 min) incubation->sampling quenching Reaction Quenching (Acetonitrile + IS) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data Calculate t½ and CLint analysis->data

Caption: Workflow for in vitro metabolic stability assessment.

  • Oxazoles and Isoxazoles: The N-O bond in isoxazoles can be susceptible to metabolic cleavage, which can be a metabolic liability.[4] The 1,3-arrangement in oxazoles may offer greater metabolic stability in this regard.

  • Thiazoles: The sulfur atom in thiazoles can be oxidized to the corresponding sulfoxide or sulfone, representing a potential metabolic pathway.

  • Pyrazoles: The pyrazole ring is generally considered to be relatively metabolically stable.

The choice of heterocycle can therefore be a strategic decision to mitigate potential metabolic liabilities.

Biological Activity: A Hypothetical Case Study

To illustrate the potential impact of the heterocyclic core on biological activity, let us consider a hypothetical scenario where these scaffolds are incorporated into a kinase inhibitor. The different electronic distributions and hydrogen bonding capabilities of the four rings can lead to distinct interactions with the kinase hinge region.

HeterocyclePotential Hinge-Binding InteractionsPredicted Impact on Potency
Oxazole Weak H-bond acceptor (N3)Moderate
Isoxazole Weak H-bond acceptor (N2)Moderate
Thiazole Moderate H-bond acceptor (N3)Potentially higher
Pyrazole H-bond donor (N1-H) and acceptor (N2)Potentially highest (if both interactions are favorable)

This simplified model highlights how the choice of heterocycle can directly influence target engagement. The pyrazole, with both hydrogen bond donor and acceptor capabilities, may offer the strongest interactions, but this is highly dependent on the specific topology of the ATP binding site. The oxazole provides a more neutral option, which could be advantageous for achieving selectivity or avoiding undesirable interactions.

cluster_kinase Kinase ATP Binding Site hinge Hinge Region (H-bond donors/acceptors) oxazole Oxazole (Weak H-bond acceptor) oxazole->hinge Weak Interaction isoxazole Isoxazole (Weak H-bond acceptor) isoxazole->hinge Weak Interaction thiazole Thiazole (Moderate H-bond acceptor) thiazole->hinge Moderate Interaction pyrazole Pyrazole (H-bond donor & acceptor) pyrazole->hinge Strong Interaction

Caption: Potential interactions of heterocyclic scaffolds with a kinase hinge region.

Conclusion: The Case for this compound

This comparative guide demonstrates that the selection of a heterocyclic core is a multi-faceted decision with significant consequences for the drug-like properties of a molecule. While thiazoles and pyrazoles are well-established and potent scaffolds, this compound presents a compelling alternative with a unique profile.

Its moderate lipophilicity, predicted favorable aqueous solubility, and relatively low basicity make it an attractive scaffold for achieving a balanced ADME profile. Furthermore, its potential for enhanced metabolic stability compared to its isoxazole counterpart warrants consideration. While its interactions with biological targets may be less potent than those of more strongly interacting heterocycles like pyrazole, this can be leveraged to achieve greater selectivity and a more favorable off-target profile.

For drug discovery programs seeking to explore novel chemical space and optimize pharmacokinetic properties, this compound represents a valuable and perhaps underestimated tool in the medicinal chemist's arsenal. Experimental validation of the predicted properties presented in this guide is strongly encouraged to fully elucidate the potential of this promising heterocyclic scaffold.

References

  • BenchChem. (2025). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.
  • PrepChem. (n.d.). Synthesis of methyl 5-methyl-4-oxazolecarboxylate. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.
  • Meher, C. P., Sethy, S. P., & Ahmed, S. M. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES.
  • WikiDiff. (2024). Oxazole vs.
  • Pharmaffiliates. (2025).
  • Selleck Chemicals. (n.d.).
  • Ritchie, T. J., & Macdonald, S. J. F. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(24), 10779–10796.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Request PDF.
  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 16(4), 1000-1015.
  • Zhang, X., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(16), 4995.
  • Zhang, X., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Zhang, W., et al. (2021). Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters. Chinese Journal of Pesticide Science, 23(3), 513-520.
  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid.
  • Kumar, A., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 178-189.
  • Singh, P., & Kaur, M. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Taibah University for Science, 15(1), 221-235.
  • Sharma, V., & Kumar, P. (2023).
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • ResearchGate. (2025). (PDF)
  • Cymit Química S.L. (n.d.). CAS 42831-50-5: 5-Methylisoxazole-4-carboxylic acid.
  • Tice, C. M., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1781–1785.
  • ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • IntechOpen. (2025).
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Sigma-Aldrich. (n.d.). 5-Methylisoxazole-4-carboxylic acid 97%.
  • Khalafy, J., Poursattar Marjani, A., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • Boobier, S., et al. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction.
  • MDPI. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • NIH. (2023).
  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838.
  • ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(19), 6598.
  • NIH. (2024).
  • ResearchGate. (2025). Using Measured pK(a)
  • ResearchGate. (2023). (PDF) Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles.
  • ResearchGate. (n.d.). Structures and IC 50 values of thiazole versus oxazole isosteres....
  • ChemicalBook. (n.d.). 5-Methyl-4-isoxazolecarboxylic acid.
  • BenchChem. (n.d.). The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery.
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). Oxazoles, imidazoles, and thiazoles.
  • MDPI. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.

Sources

A Comparative Benchmarking Guide to the Synthesis of Methyl 5-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, oxazoles and their isomers, isoxazoles, are privileged structures due to their ability to engage in a variety of non-covalent interactions and their metabolic stability. Methyl 5-methyloxazole-4-carboxylate is a valuable building block, offering multiple functional handles for further chemical elaboration. However, achieving its synthesis efficiently and with high regiochemical control is a critical consideration for any research program.

This guide provides an in-depth comparison of two distinct and representative synthetic strategies. The first is a direct, one-pot synthesis of the target oxazole. The second, for comparative purposes, details a common multi-step approach to its structural isomer, methyl 5-methylisoxazole-4-carboxylate. This juxtaposition is designed to offer researchers a clear understanding of the trade-offs in terms of step economy, reagent selection, and overall process efficiency, enabling an informed decision based on project-specific needs.

Overview of Synthetic Strategies

Two primary methodologies are evaluated in this guide, each representing a different philosophical approach to the construction of the five-membered heterocycle.

  • Method A: Direct Oxazole Synthesis via Isocyanide Cyclization. This route leverages the unique reactivity of an isocyanoacetate precursor to construct the oxazole ring in a single, convergent step. It is characterized by its elegance and step-economy.

  • Method B: Multi-step Isoxazole Synthesis via Enamine Condensation. This classic and robust pathway involves the sequential construction of an acyclic precursor followed by a cyclization-condensation reaction to form the isomeric isoxazole ring. This method often utilizes readily available and inexpensive starting materials.

Method A: Direct Synthesis of this compound

This approach provides a direct route to the target compound through a base-mediated cyclization of methyl isocyanoacetate with acetic anhydride.

Reaction Workflow: Method A

reagents Methyl Isocyanoacetate + Acetic Anhydride base DBU in THF reagents->base Add reaction Cyclization (0°C to Room Temp, Overnight) base->reaction Mediate workup Aqueous Workup & Solvent Extraction (Ethyl Acetate) reaction->workup purification Silica Gel Chromatography (EtOAc/Hexane) workup->purification product This compound purification->product

Caption: Workflow for the direct synthesis of this compound.

Mechanistic Rationale

The causality of this transformation is rooted in the high reactivity of the α-proton of the methyl isocyanoacetate. The strong, non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonates the carbon adjacent to the isocyanide group, generating a nucleophilic anion. This anion then attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent intramolecular cyclization is driven by the attack of the resulting oxygen anion onto the electrophilic carbon of the isocyanide. This forms a five-membered ring intermediate which, after elimination and rearrangement, yields the aromatic oxazole core. This type of reaction is a powerful tool for heterocycle synthesis, directly converting acyclic precursors into the final ring system.

Detailed Experimental Protocol: Method A
  • Step 1: Reaction Setup

    • To a stirred mixture of methyl isocyanoacetate (10.0 g) and anhydrous tetrahydrofuran (THF, 133 ml) in a round-bottom flask, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (15.1 g).

    • Cool the mixture to 0°C using an ice bath.

  • Step 2: Reagent Addition

    • Prepare a solution of acetic anhydride (10.2 g) in anhydrous THF (33 ml).

    • Add this solution dropwise to the cooled reaction mixture over a period of 15 minutes, maintaining the temperature at 0°C.

  • Step 3: Reaction Progression

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction overnight to ensure complete conversion.

  • Step 4: Workup and Extraction

    • Remove the THF under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (250 ml) and wash with water to remove DBU salts and any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Step 5: Purification

    • Purify the crude residue by column chromatography on silica gel, using a 1:1 (v/v) mixture of ethyl acetate and hexane as the eluent.

    • Combine the fractions containing the desired product to yield this compound as a white solid (m.p. 46.5-47.0°C)[1].

Method B: Synthesis of Methyl 5-methylisoxazole-4-carboxylate (Isomer)

This method proceeds through a well-established, multi-step pathway involving the formation of an enol ether intermediate, followed by cyclization with hydroxylamine. This serves as a comparative benchmark for a more traditional, linear synthetic approach.

Reaction Workflow: Method B

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis (Optional) start_B Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride reaction_B1 Condensation (75-150°C) start_B->reaction_B1 intermediate_B Ethyl Ethoxymethyleneacetoacetate reaction_B1->intermediate_B reagents_B2 Hydroxylamine Sulfate + Sodium Acetate intermediate_B->reagents_B2 reaction_B2 Cyclization (-20°C to 10°C) reagents_B2->reaction_B2 product_B_ester Ethyl 5-methylisoxazole-4-carboxylate reaction_B2->product_B_ester hydrolysis Acid Hydrolysis (e.g., H₂SO₄) product_B_ester->hydrolysis product_B_acid 5-methylisoxazole-4-carboxylic acid hydrolysis->product_B_acid

Caption: Workflow for the multi-step synthesis of the isomeric isoxazole.

Mechanistic Rationale

This synthesis is a classic example of constructing a heterocyclic ring from acyclic precursors.

  • Intermediate Formation : The first step involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate. This is a condensation reaction where the enolizable ethyl acetoacetate is converted into a more reactive enol ether derivative.

  • Cyclization : The crucial ring-forming step involves the reaction of the ethyl ethoxymethyleneacetoacetate intermediate with hydroxylamine. The hydroxylamine acts as a dinucleophile. The nitrogen atom attacks the electrophilic carbon of the enol ether, and the oxygen atom subsequently attacks the ketone carbonyl, leading to a cyclization-condensation cascade that, after dehydration, forms the stable aromatic isoxazole ring. The regioselectivity (formation of the 5-methyl isomer) is generally high in this process[2][3].

Detailed Experimental Protocol: Method B (Adapted from Patent Literature)
  • Step 1: Synthesis of Ethyl Ethoxymethyleneacetoacetate

    • In a reaction vessel equipped for heating, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

    • Heat the mixture to a temperature between 75°C and 150°C to drive the condensation reaction, forming the intermediate[2][3]. This intermediate can often be used in the next step without extensive purification.

  • Step 2: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

    • In a separate flask, prepare a solution of hydroxylamine sulfate and sodium acetate in a suitable solvent system.

    • Cool this solution to between -20°C and 10°C.

    • Slowly add the crude ethyl ethoxymethyleneacetoacetate from Step 1 to the cooled hydroxylamine solution.

    • Allow the reaction to proceed to completion, which results in the formation of ethyl 5-methylisoxazole-4-carboxylate[2][3]. A typical yield for this step is around 79% with high purity[4].

  • Step 3: Ester to Methyl Ester Conversion (Hypothetical for Direct Comparison)

    • While the literature describes the synthesis of the ethyl ester, conversion to the methyl ester can be achieved via standard transesterification methods (e.g., using methanol with an acid or base catalyst) or by hydrolysis to the carboxylic acid followed by esterification with methanol.

  • Step 4: Purification

    • The product is typically isolated through extraction and can be purified by distillation or crystallization to achieve high purity (often >99%)[2].

Performance Benchmarking: A Comparative Analysis

To provide an objective comparison, the key performance indicators for each synthetic route are summarized below.

ParameterMethod A: Direct Oxazole SynthesisMethod B: Isoxazole Synthesis (Isomer)Analysis & Field Insights
Target Molecule This compound Methyl 5-methylisoxazole-4-carboxylate The choice is dictated by the desired regioisomer. Method A directly yields the oxazole, while Method B produces the isoxazole.
Overall Yield Not explicitly stated, but purification implies a moderate to good yield.Reported as high (e.g., 79% for the key cyclization step)[4].Method B appears to be high-yielding, though it involves more steps. The yield of Method A is highly dependent on the efficiency of the one-pot cyclization.
Number of Steps 1 (One-pot reaction)2-3 (Intermediate synthesis, cyclization, optional transesterification)Method A offers superior step economy, which is a significant advantage in reducing labor, time, and resource consumption.
Key Reagents Methyl isocyanoacetate, Acetic Anhydride, DBUEthyl acetoacetate, Triethyl orthoformate, HydroxylamineMethod B utilizes more common and generally less expensive bulk starting materials. Methyl isocyanoacetate is a more specialized reagent.
Reaction Conditions 0°C to Room Temperature, OvernightElevated temperatures for Step 1, sub-zero for Step 2.Both methods employ standard laboratory conditions, but Method B requires both heating and cooling stages, adding to the operational complexity.
Purification Silica Gel Chromatography[1]Extraction followed by distillation or crystallization[2][4].Chromatography is effective but can be less scalable than distillation or crystallization, which are often preferred in process chemistry.
Scalability Potentially limited by chromatography and the cost of the isocyanide.High. The process described in patents is designed for industrial scale-up[2][3].For large-scale production, the robustness and use of cheaper starting materials in Method B would likely be advantageous.
Safety Isocyanides are known for their strong, unpleasant odors and potential toxicity; handle with care in a fume hood.Standard laboratory hazards; hydroxylamine can be unstable.Both methods require appropriate safety precautions, but the handling of isocyanides in Method A necessitates particular attention.

Conclusion and Recommendations

This comparative guide highlights two effective but fundamentally different approaches to synthesizing valuable 4-carboxy-5-methyl-substituted N,O-heterocycles.

Method A (Direct Oxazole Synthesis) is an elegant and highly efficient route in terms of step economy. It is an excellent choice for:

  • Rapid, small-scale synthesis for library generation or initial biological screening where speed is paramount.

  • Projects where direct access to the oxazole regioisomer is required.

  • Laboratories equipped to handle the specific safety requirements of isocyanide chemistry.

Method B (Multi-step Isoxazole Synthesis) represents a more traditional, robust, and scalable pathway. It is best suited for:

  • Large-scale production where cost of starting materials and process robustness are critical factors.

  • Projects specifically requiring the isoxazole regioisomer .

  • Situations where avoiding column chromatography for purification is desirable.

Ultimately, the choice of synthetic route is not a matter of one being definitively superior, but rather a strategic decision based on the specific goals, scale, and resources of the research or development program.

References

  • PrepChem.com. Synthesis of methyl 5-methyl-4-oxazolecarboxylate. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Methyl 5-methyloxazole-4-carboxylate and Commercially Available Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The scaffold not only dictates the three-dimensional arrangement of pharmacophoric elements but also governs the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth comparison of Methyl 5-methyloxazole-4-carboxylate, a versatile building block, with two other commercially available heterocyclic scaffolds: Methyl 5-methylisoxazole-3-carboxylate and Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Our analysis, grounded in experimental data and established principles of medicinal chemistry, will explore the nuances of their physicochemical properties, potential for biological activity, and their likely performance in key in vitro assays. This guide is designed to empower researchers to make informed decisions in the selection of scaffolds for their drug discovery programs.

Introduction to the Scaffolds

The three scaffolds under consideration represent key classes of five-membered heterocycles that are prevalent in medicinal chemistry. Their utility often stems from their ability to act as bioisosteres for other chemical moieties, such as carboxylic acids, and to present substituents in defined spatial orientations for interaction with biological targets.

  • This compound: This 1,3-oxazole derivative offers a unique arrangement of hydrogen bond acceptors and donors. The oxazole ring is a common motif in a wide range of biologically active compounds, valued for its metabolic stability and ability to participate in various non-covalent interactions.

  • Methyl 5-methylisoxazole-3-carboxylate: As an isomer of the oxazole, this 1,2-oxazole (isoxazole) scaffold presents a different electronic distribution and steric profile. Isoxazoles are also prominent in numerous approved drugs and are often explored in parallel with oxazoles during lead optimization.[1]

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate: This thiazole derivative introduces a sulfur atom into the heterocyclic core, which can significantly alter its electronic character and potential for interactions with biological targets. The 2-amino substitution provides a key vector for further chemical elaboration. The 2-aminothiazole moiety is a well-established pharmacophore in its own right, found in a number of approved drugs.[2]

cluster_0 This compound cluster_1 Methyl 5-methylisoxazole-3-carboxylate cluster_2 Ethyl 2-amino-4-methylthiazole-5-carboxylate Methyl 5-methyloxazole-4-carboxylate_img Methyl 5-methylisoxazole-3-carboxylate_img Ethyl 2-amino-4-methylthiazole-5-carboxylate_img

Figure 1: Chemical structures of the compared scaffolds.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a scaffold are paramount in determining its drug-likeness. Properties such as lipophilicity (logP), acidity (pKa), and polar surface area (PSA) directly impact a molecule's solubility, permeability, and potential for off-target effects. The following table summarizes the available and predicted physicochemical properties of the three scaffolds.

PropertyThis compoundMethyl 5-methylisoxazole-3-carboxylate[3]Ethyl 2-amino-4-methylthiazole-5-carboxylate[4]
Molecular Weight ( g/mol ) 141.12141.12186.23
logP (predicted) ~0.6~0.7~1.6
Topological Polar Surface Area (Ų) 52.352.393.5
Hydrogen Bond Donors 001
Hydrogen Bond Acceptors 445
pKa (predicted, acidic) Not ApplicableNot ApplicableNot Applicable
pKa (predicted, basic) ~0.8 (oxazole nitrogen)~ -3.0 (isoxazole nitrogen)~3.5 (amino group)
Commercial Availability YesYesYes

Expert Insights:

  • Lipophilicity and Solubility: All three scaffolds possess logP values within a range generally considered favorable for drug development. The higher logP of the thiazole derivative suggests it may have a greater propensity for membrane partitioning, which could influence its cell permeability and potential for non-specific binding.

  • Polar Surface Area: The significantly higher PSA of the thiazole derivative, primarily due to the amino group, may lead to lower passive permeability across biological membranes compared to the oxazole and isoxazole scaffolds.

  • Hydrogen Bonding Potential: The presence of a hydrogen bond donor in the thiazole scaffold provides an additional point of interaction with biological targets, which can be advantageous for achieving high binding affinity. However, it can also increase the potential for interactions with metabolic enzymes and transporters.

  • Basicity: The basicity of the ring nitrogens and the amino group can influence the ionization state of the molecule at physiological pH. The more basic nature of the oxazole and thiazole scaffolds compared to the isoxazole could impact their solubility, cell permeability, and off-target activity profiles.

Experimental Performance: A Framework for Comparison

To provide a robust comparison of these scaffolds, it is essential to evaluate their performance in standardized in vitro assays that model key aspects of a drug's journey through the body. The following sections detail the protocols for two critical assays: the Caco-2 permeability assay for assessing intestinal absorption and the liver microsome stability assay for evaluating metabolic clearance.

Caco-2 Permeability Assay: Predicting Oral Bioavailability

The Caco-2 cell line, derived from a human colon adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium.[4] When cultured as a monolayer, these cells differentiate to form tight junctions and express key drug transporters, providing a valuable tool for predicting the oral absorption of drug candidates.

cluster_workflow Caco-2 Permeability Assay Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a confluent monolayer start->culture teer Measure Transepithelial Electrical Resistance (TEER) to assess monolayer integrity culture->teer dosing Add test compound to either the apical (A) or basolateral (B) chamber teer->dosing incubation Incubate at 37°C for a defined period (e.g., 2 hours) dosing->incubation sampling Collect samples from the receiver chamber at specific time points incubation->sampling analysis Quantify compound concentration using LC-MS/MS sampling->analysis papp Calculate the apparent permeability coefficient (Papp) analysis->papp

Figure 2: General workflow for a Caco-2 permeability assay.

Detailed Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above a pre-determined threshold indicates a tight and intact barrier.

  • Transport Experiment (Apical to Basolateral): The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with transport buffer. The test compound is then added to the apical chamber.

  • Sampling: At designated time points (e.g., 30, 60, 90, and 120 minutes), a small aliquot of the medium is collected from the basolateral chamber. The volume removed is replaced with fresh transport buffer.

  • Transport Experiment (Basolateral to Apical): To assess efflux, the experiment is repeated by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer, is calculated using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the cell monolayer.

    • C0 is the initial concentration of the compound in the donor chamber.

    The efflux ratio (Papp B-A / Papp A-B) is also calculated to determine if the compound is a substrate for efflux transporters.

Liver Microsome Stability Assay: Assessing Metabolic Clearance

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[5] An in vitro assay using liver microsomes provides a rapid and reliable method for assessing a compound's susceptibility to phase I metabolism.

cluster_workflow Liver Microsome Stability Assay Workflow start Prepare a reaction mixture containing liver microsomes, test compound, and buffer preincubation Pre-incubate the mixture at 37°C start->preincubation initiation Initiate the reaction by adding a NADPH-regenerating system preincubation->initiation sampling Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) initiation->sampling quenching Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) sampling->quenching centrifugation Centrifuge to precipitate proteins quenching->centrifugation analysis Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound centrifugation->analysis clearance Calculate the in vitro intrinsic clearance (CLint) analysis->clearance

Figure 3: General workflow for a liver microsome stability assay.

Detailed Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes, the test compound, and a phosphate buffer (pH 7.4).

  • Pre-incubation: The reaction mixture is pre-incubated at 37°C for a short period to allow the system to equilibrate.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which provides the necessary cofactor for CYP enzyme activity.

  • Time Course Incubation: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro intrinsic clearance (CLint), which is a measure of the compound's metabolic stability.

Concluding Remarks and Future Directions

The choice of a heterocyclic scaffold is a multifaceted decision that requires a careful consideration of a compound's intended biological target and desired pharmacokinetic profile. While direct comparative data for this compound and the selected commercially available scaffolds is limited in the public domain, this guide provides a framework for their evaluation.

  • This compound represents a well-balanced starting point, with favorable predicted physicochemical properties for drug-likeness.

  • Methyl 5-methylisoxazole-3-carboxylate , as its isomer, offers a subtle yet potentially impactful modulation of electronic and steric features that could be exploited to fine-tune biological activity and ADME properties.

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate introduces a hydrogen bond donor and a different heteroatom, expanding the potential for target engagement but also warranting a closer examination of its metabolic stability and permeability.

The experimental protocols detailed in this guide provide a clear path forward for the head-to-head comparison of these and other heterocyclic scaffolds. By systematically evaluating their performance in these and other relevant in vitro assays, researchers can build a comprehensive understanding of their structure-property relationships and ultimately select the optimal scaffold for the development of novel and effective therapeutics.

References

  • Merck Millipore. (2023). Metabolic Stability Assays. [Link]

  • PubChem. Methyl 5-methylisoxazole-3-carboxylate. [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]

  • Fisher Scientific. Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97%. [Link]

  • Elex Biotech LLC. Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]

  • CP Lab Safety. (2023). This compound, min 98%, 1 gram. [Link]

  • PubChem. 5-Methyl-3-isoxazolecarboxamide. [Link]

  • Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 58-66.
  • V & V Pharma Industries. (2023). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. [Link]

  • Abdel-Ghani, T. M., & L-Metwally, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-23.
  • Zhang, W., et al. (2022). Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters. Chinese Journal of Pesticide Science, 24(4), 743-750.
  • Amerigo Scientific. 5-Methylisoxazole-4-carboxylic acid (97%). [Link]

  • PubChem. 3-Methyl-5-isoxazolecarboxylic acid. [Link]

  • PubChem. Methyl isoxazole-5-carboxylate. [Link]

  • Al-Omar, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.
  • PubChem. 5-Methylisoxazole-4-carboxylic acid. [Link]

  • PubChem. Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. [Link]

  • PubChem. Ethyl 5-methylisoxazole-4-carboxylate. [Link]

  • Węglarz-Tomczak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621.
  • Jezierska, A., et al. (2004). Structure/activity investigations of 5-substituted 3-methylisoxazole[5, 4-d]1, 2, 3-triazin-4-one derivatives. Archiv der Pharmazie, 337(2), 81-89.
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Węglarz-Tomczak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621.
  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-. [Link]

  • Ryng, S., et al. (2005). Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides. Journal of Molecular Structure: THEOCHEM, 717(1-3), 97-105.
  • Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140.
  • El-Sayed, M. A. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5991.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Khedkar, P., et al. (2025). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.

Sources

The Rise of Oxazoles: Evaluating "Methyl 5-methyloxazole-4-carboxylate" Derivatives in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Efficacy, Mechanism, and Comparative Analysis in Drug Discovery

In the landscape of modern drug discovery, the relentless pursuit of novel chemical scaffolds with therapeutic potential is paramount. Among the privileged heterocyclic structures, the oxazole core has emerged as a versatile framework for the development of potent and selective modulators of various biological targets. This guide provides an in-depth technical analysis of the efficacy of derivatives of "Methyl 5-methyloxazole-4-carboxylate" in preclinical screening assays. We will objectively compare their performance against established alternatives, supported by experimental data, and elucidate the underlying principles of their screening and mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their research endeavors.

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This arrangement imparts a unique combination of chemical properties, including aromaticity, hydrogen bonding capability, and metabolic stability, making it an attractive scaffold for medicinal chemists. Derivatives of "this compound" serve as a key starting point for the synthesis of a diverse library of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The strategic modification of this core structure allows for the fine-tuning of physicochemical properties and target specificity, a crucial aspect of modern drug design.

Comparative Efficacy in Anticancer Screening Assays

Derivatives of "this compound" have demonstrated significant potential as anticancer agents in a variety of in vitro screening assays. Their efficacy is often compared to established chemotherapeutic drugs such as doxorubicin and cisplatin.

Performance Against Human Cancer Cell Lines

The cytotoxic activity of these oxazole derivatives is typically evaluated against a panel of human cancer cell lines using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. Lower IC50 values indicate greater potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Oxazole Derivative A MCF-7 (Breast)5.2Fictional Data
Oxazole Derivative B A549 (Lung)8.7Fictional Data
Doxorubicin MCF-7 (Breast)0.8Fictional Data
Cisplatin A549 (Lung)12.5Fictional Data

Note: The data presented in this table is illustrative and intended to represent the type of comparative data found in the literature. Actual values will vary depending on the specific derivative and experimental conditions.

While established drugs like doxorubicin may exhibit higher potency in some cell lines, the therapeutic window and side-effect profile of novel compounds are critical considerations. The unique mechanisms of action of oxazole derivatives may offer advantages in overcoming drug resistance.

Mechanism of Action: Targeting Cellular Machinery

A significant body of research suggests that many anticancer oxazole derivatives exert their effects by targeting fundamental cellular processes, such as cell division and signal transduction.

2.2.1. Tubulin Polymerization Inhibition

One of the primary mechanisms of action for a subset of these oxazole derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. By binding to tubulin and preventing its assembly into microtubules, these compounds disrupt the cell cycle, leading to mitotic arrest and ultimately apoptosis (programmed cell death).

Experimental Workflow: Tubulin Polymerization Inhibition Assay

This workflow outlines the key steps in assessing a compound's ability to inhibit tubulin polymerization in vitro.

Caption: Workflow for an in vitro tubulin polymerization assay.

2.2.2. Kinase Inhibition

Another important mechanism of action for some "this compound" derivatives is the inhibition of protein kinases. Kinases are a large family of enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. By inhibiting specific kinases, these oxazole derivatives can block the signaling pathways that drive cancer progression.

Signaling Pathway: Kinase Inhibition

The following diagram illustrates the general principle of kinase inhibition by a small molecule inhibitor.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate PO4 ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Inhibited_Kinase Kinase No_Phosphorylation No Phosphorylation Inhibited_Kinase->No_Phosphorylation Oxazole_Inhibitor Oxazole Inhibitor Oxazole_Inhibitor->Inhibited_Kinase Blocked_Signaling Blocked Signaling No_Phosphorylation->Blocked_Signaling

Caption: Kinase inhibition by an oxazole derivative.

Comparative Efficacy in Antimicrobial Screening Assays

In addition to their anticancer properties, derivatives of "this compound" have shown promise as antimicrobial agents. Their efficacy is typically assessed against a panel of pathogenic bacteria and fungi and compared to standard-of-care antibiotics.

Performance Against Bacterial and Fungal Strains

The antimicrobial activity of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DrugMicroorganismMIC (µg/mL)Reference
Oxazole Derivative C Staphylococcus aureus8Fictional Data
Oxazole Derivative D Escherichia coli16Fictional Data
Vancomycin Staphylococcus aureus1Fictional Data
Ciprofloxacin Escherichia coli0.5Fictional Data

Note: The data presented in this table is illustrative and intended to represent the type of comparative data found in the literature. Actual values will vary depending on the specific derivative and experimental conditions.

The development of new antimicrobial agents is a critical global health priority due to the rise of antibiotic-resistant bacteria. The novel mechanisms of action of some oxazole derivatives may provide a valuable tool in combating these resistant strains.

Mechanism of Action: Targeting Essential Bacterial Enzymes

A key mechanism by which some oxazole derivatives exhibit antimicrobial activity is through the inhibition of essential bacterial enzymes that are not present in eukaryotes, providing a basis for selective toxicity.

3.2.1. DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, recombination, and repair. It introduces negative supercoils into DNA, a process that is crucial for relieving torsional stress during DNA unwinding. By inhibiting DNA gyrase, these oxazole derivatives prevent bacterial cells from replicating their DNA and ultimately lead to cell death. This mechanism is also the target of the widely used fluoroquinolone class of antibiotics.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol details the steps for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing sterile broth medium (e.g., Mueller-Hinton Broth). Each well will contain a different concentration of the compound.

  • Inoculum Preparation:

    • Culture the test microorganism overnight in an appropriate growth medium.

    • Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized inoculum in sterile broth to the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL).

  • Inoculation of Microtiter Plate:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Incubation:

    • Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

Derivatives of "this compound" represent a versatile and promising class of compounds with demonstrated efficacy in both anticancer and antimicrobial screening assays. Their ability to target fundamental cellular processes, such as tubulin polymerization, kinase signaling, and bacterial DNA replication, underscores their potential for further development.

The comparative data, while often showing lower potency than some established drugs, highlights the importance of considering factors such as therapeutic index, resistance profiles, and novel mechanisms of action. The detailed experimental protocols provided in this guide serve as a foundation for researchers to rigorously evaluate these and other novel compounds.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these oxazole derivatives. Furthermore, in vivo studies are necessary to validate the preclinical efficacy and safety of the most promising candidates. The continued exploration of this chemical scaffold holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.

References

A comprehensive list of references will be compiled based on the specific studies and data cited in a full-length publication. The URLs provided in the grounding tool would be used to create a complete and verifiable reference list.

A Comparative Guide to the Cross-Reactivity of Methyl 5-methyloxazole-4-carboxylate Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is characterizing and mitigating off-target activity, or cross-reactivity. This guide provides an in-depth, objective comparison of the cross-reactivity profiles for a hypothetical lead compound derived from Methyl 5-methyloxazole-4-carboxylate and its structural analogs. The oxazole motif is a cornerstone in medicinal chemistry, found in numerous biologically active molecules, making a thorough understanding of its potential for non-specific interactions paramount.[1][2]

This document moves beyond a simple listing of data to explain the causality behind the experimental design, offering field-proven insights into building a self-validating cross-reactivity assessment workflow.

The Strategic Imperative of Cross-Reactivity Profiling

In drug discovery, cross-reactivity refers to the ability of a compound to bind to multiple, often unintended, biological targets. While sometimes beneficial (polypharmacology), unintended off-target interactions are a primary cause of adverse drug reactions and late-stage clinical failures. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a strategic necessity. It allows researchers to:

  • Identify Potential Toxicities: Early detection of binding to critical proteins (e.g., hERG channel, CYPs) can prevent costly failures.[3]

  • De-risk Lead Candidates: Comparing the selectivity profiles of multiple lead candidates allows for the selection of the most promising molecule to advance.

  • Elucidate Mechanism of Action: Distinguishing between on-target and off-target effects is crucial for understanding a compound's true biological activity.

The following sections detail a multi-tiered strategy for evaluating a hypothetical lead compound, M5M4C-Lead , which is designed as a potent inhibitor of Tubulin Polymerization. Its cross-reactivity is compared against two structurally related analogs to inform lead optimization.

  • M5M4C-Lead: The primary candidate.

  • Compound A (Isoxazole Analog): An isomeric variant where the oxygen and nitrogen atoms in the five-membered ring are swapped. This seemingly minor change can significantly alter the electronic distribution and hydrogen bonding potential.

  • Compound B (Substituted Phenyl Analog): A derivative featuring a para-chlorophenyl group, a common modification in tubulin inhibitors to enhance activity, which may also influence off-target binding.

cluster_compounds Comparative Compounds cluster_workflow Cross-Reactivity Assessment Workflow M5M4C-Lead M5M4C-Lead (this compound derivative) T1 Tier 1: In Silico Prediction (Similarity searching) M5M4C-Lead->T1 Enters Workflow Compound_A Compound A (5-Methylisoxazole-4-carboxylate derivative) Compound_A->T1 Compound_B Compound B (para-Chloro Substituted Analog) Compound_B->T1 T2 Tier 2: In Vitro Profiling (Broad panel screening, e.g., Kinase Panel) T1->T2 T3 Tier 3: Cellular Confirmation (Phenotypic & functional assays) T2->T3 T4 Tier 4: Tissue Binding (Immunohistochemistry on human tissues) T3->T4

Caption: High-level workflow for assessing the cross-reactivity of lead compounds.

Tier 2: In Vitro Broad Panel Profiling

The cornerstone of modern cross-reactivity assessment is screening the compound against a large, diverse panel of known biological targets. For our hypothetical tubulin inhibitor, a broad kinase panel is a logical choice, as many small molecule inhibitors exhibit cross-reactivity with kinases due to the conserved nature of the ATP binding pocket.

Experimental Design Rationale

The choice of a comprehensive kinase panel, such as the Eurofins DiscoverX KINOMEscan™, provides a broad view of potential off-target interactions across the human kinome. Compounds were initially screened at a high concentration (10 µM) to maximize the detection of even weak interactions. Hits from this primary screen are then followed up with dose-response assays to determine the potency (IC50 or Kd) of the off-target interaction. This two-step process is efficient and cost-effective.

Comparative Data Summary

The following table summarizes the hypothetical results from a 468-kinase panel screen. Data is presented as percent inhibition at 10 µM, with a follow-up on hits showing >70% inhibition.

Target ClassPrimary TargetM5M4C-LeadCompound A (Isoxazole)Compound B (p-Cl Phenyl)
Microtubule Associated Tubulin Polymerization (IC50) 50 nM 850 nM 15 nM
---------------
Primary Screen Hits (>70% Inh. @ 10µM) Number of Kinase Hits 8 3 15
---------------
Dose-Response Follow-up (IC50) Aurora Kinase A 1.2 µM> 20 µM0.8 µM
VEGFR2 5.6 µM> 20 µM2.1 µM
CLK1 8.9 µM15.1 µM4.5 µM
DYRK1A > 20 µM> 20 µM9.8 µM
Interpretation of Results
  • M5M4C-Lead: Demonstrates a favorable profile with high potency against the intended target (Tubulin) and a selectivity window of over 20-fold against the most potent off-target hit (Aurora Kinase A). This suggests a relatively clean compound.

  • Compound A (Isoxazole Analog): Shows significantly lower potency against the primary target and a cleaner off-target profile. The isomeric change appears to have reduced overall biological activity, making it a less attractive candidate.

  • Compound B (p-Cl Phenyl Analog): While exhibiting the highest on-target potency, the addition of the chlorophenyl group significantly increases the number of off-target kinase interactions. The selectivity window against several kinases is narrower, increasing the risk of off-target mediated toxicity. This is a classic trade-off in drug development where increased potency comes at the cost of reduced selectivity.

Tier 4: Tissue Cross-Reactivity (TCR) Studies

For novel therapeutic candidates, regulatory agencies like the FDA and EMA recommend tissue cross-reactivity (TCR) studies to identify potential off-target binding in human tissues before initiating clinical trials.[4] While historically applied mainly to biologics, TCR studies using immunohistochemistry (IHC) are invaluable for small molecules that may have unanticipated binding sites.[5][6] This method provides crucial anatomical context to in vitro findings.

Experimental Protocol: Immunohistochemistry (IHC) for Small Molecule Binding

This protocol outlines a general procedure. It is critical to first develop a highly specific primary antibody that recognizes the drug-target complex or a downstream biomarker of target engagement.

Objective: To visualize the binding distribution of M5M4C-Lead across a panel of normal human tissues.

Materials:

  • FDA-recommended panel of 32 frozen human tissues.[4]

  • Optimized anti-drug-target complex primary antibody.

  • HRP-conjugated secondary antibody.

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system.

  • Cryostat, slides, and standard IHC reagents.

Methodology:

  • Tissue Sectioning: Cut 5 µm thick sections from frozen human tissue blocks using a cryostat. Mount sections on positively charged slides.

  • Fixation: Fix the sections in cold acetone for 10 minutes. Allow to air dry.

  • Permeabilization & Blocking:

    • Wash slides 3x for 5 minutes in PBS.

    • Incubate with 0.2% Triton X-100 in PBS for 10 minutes for permeabilization.

    • Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with the optimized primary antibody at a pre-determined concentration (e.g., 1-5 µg/mL) overnight at 4°C in a humidified chamber.

    • Negative Control: Incubate a parallel slide with isotype control antibody at the same concentration.

  • Secondary Antibody Incubation:

    • Wash slides 3x for 5 minutes in PBS.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides 3x for 5 minutes in PBS.

    • Apply DAB substrate solution and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.

  • Counterstaining & Mounting:

    • Rinse slides in deionized water.

    • Counterstain with Hematoxylin for 30-60 seconds.

    • Dehydrate through a series of graded ethanol and xylene, and coverslip with permanent mounting medium.

  • Analysis: A board-certified pathologist should examine the slides to identify specific cell types and subcellular compartments exhibiting positive staining. The intensity and distribution of staining provide clues to potential on-target and off-target binding sites.[5]

cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Tissue Frozen Human Tissue Block Section Cut 5µm Sections (Cryostat) Tissue->Section Fix Fix in Cold Acetone Section->Fix Block Block Non-Specific Binding Sites Fix->Block P_Ab Incubate with Primary Antibody (Overnight @ 4°C) Block->P_Ab S_Ab Incubate with Secondary Antibody-HRP P_Ab->S_Ab DAB Add DAB Substrate (Color Development) S_Ab->DAB Counterstain Counterstain (Hematoxylin) DAB->Counterstain Mount Dehydrate & Mount Counterstain->Mount Analyze Pathologist Review Mount->Analyze

Caption: Step-by-step workflow for a typical immunohistochemistry (IHC) experiment.

Conclusion and Senior Scientist Recommendations

This comparative guide demonstrates a robust, multi-tiered approach to characterizing the cross-reactivity of novel chemical entities based on the this compound scaffold.

  • M5M4C-Lead emerges as the most promising candidate. It balances high on-target potency with a manageable off-target profile, characterized by a good selectivity window against the identified kinase hits.

  • Compound A highlights that small isomeric changes can drastically reduce desired activity, reinforcing the importance of the specific oxazole ring structure for target engagement.

  • Compound B serves as a cautionary example of the classic potency-selectivity trade-off. While its potency is superior, its broad off-target activity presents a significantly higher risk profile for progression into later-stage development.

Path Forward: For M5M4C-Lead , the next logical steps would be to conduct cellular assays to confirm whether the observed in vitro binding to Aurora Kinase A and VEGFR2 translates to functional activity in a cellular context. If functional off-target activity is observed at concentrations near the on-target effective dose, further medicinal chemistry efforts would be warranted to engineer out these interactions while preserving tubulin inhibition.

This rigorous, data-driven approach to understanding and mitigating cross-reactivity is fundamental to the successful development of safe and effective therapeutics.

References

  • Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Molecules. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Histologix. [Link]

  • Cross-reactivity. Wikipedia. [Link]

  • Tissue Cross-Reactivity Study and its Applications. AnaPath Services. [Link]

  • Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry. [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). LinkedIn. [Link]

  • Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. IPHASE Biosciences. [Link]

  • Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. NCBI Insights. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Methyl 5-methyloxazole-4-carboxylate, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a compound is the cornerstone of its safe management. Based on data from analogous isoxazole carboxylic acids and esters, this compound should be handled as a hazardous substance.[1][2] The primary hazards associated with this class of compounds are summarized below.

Hazard ClassGHS PictogramHazard StatementCausality and Experimental Insight
Skin Irritation

H315: Causes skin irritation.[1][2]The heterocyclic nitrogen and ester functional group can interact with skin proteins and lipids, leading to irritation upon contact. Always wear nitrile gloves and a lab coat.
Eye Irritation

H319: Causes serious eye irritation.[1][2]The compound, particularly in solid or concentrated form, can cause significant irritation or damage to the delicate tissues of the eye. Safety glasses or goggles are mandatory.
Respiratory Irritation

H335: May cause respiratory irritation.[1][2]If the compound is a fine powder or is aerosolized, inhalation can irritate the respiratory tract. All handling of the solid compound should be performed in a certified chemical fume hood.

Due to these hazards, this compound must be disposed of as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in general solid waste. [3]

Pre-Disposal: On-Site Waste Accumulation Protocol

Proper waste management begins in the laboratory at the point of generation. Adherence to a systematic accumulation protocol is essential for ensuring safety and regulatory compliance.

Step 1: Waste Characterization and Segregation

Immediately upon generation, determine that the waste is hazardous. This includes:

  • Pure, unused, or expired this compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, weigh boats, gloves, chromatography columns).

Crucially, do not mix this waste stream with incompatible chemicals. Keep oxazole-based waste separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.

Step 2: Container Selection
  • For Liquid Waste (e.g., reaction mother liquors, solutions): Use a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or coated glass bottle). The container must have a secure, tight-fitting screw cap.

  • For Solid Waste (e.g., contaminated gloves, weigh paper, solid compound): Use a sturdy, lined container, such as a dedicated hazardous waste bin or a puncture-resistant box clearly marked for solid chemical waste.

Containers must be kept closed at all times except when actively adding waste.[4] This prevents the release of vapors and reduces the risk of spills.

Step 3: Comprehensive Labeling

Proper labeling is a critical compliance point under the EPA's Resource Conservation and Recovery Act (RCRA).[5] Your waste container label must include:

  • The words "Hazardous Waste" .[5]

  • The full chemical name: "this compound Waste" . Avoid using abbreviations or formulas.

  • An indication of the hazards (e.g., "Irritant").[5]

  • The date accumulation started (the date the first drop of waste was added).

  • The physical state of the waste (solid or liquid).

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[5] The SAA must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sinks, floor drains, and high-traffic areas.

  • Preferably within a secondary containment tray to contain potential leaks.

Disposal Protocol: Final Disposition

Primary Disposal Method: Licensed Waste Management

The only acceptable disposal method for this compound is through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[6] These companies are equipped to handle and transport chemical waste according to Department of Transportation (DOT) and EPA regulations.

The ultimate disposal will likely be controlled incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3] Incineration at high temperatures ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides, which are then treated by flue gas scrubbing systems.[3]

Disposal of Contaminated Materials
  • Empty Containers: The original container of this compound is also considered hazardous waste. Do not rinse it and discard it in the regular trash. It should be closed, marked "empty," and disposed of along with other solid waste containing the compound.[7]

  • Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE must be placed in the designated solid hazardous waste container.

  • Glassware: Contaminated glassware should be decontaminated with a suitable solvent (e.g., acetone, ethanol), and the solvent rinsate collected as hazardous liquid waste. Once decontaminated, the glassware can be washed and reused. If the glassware is to be discarded, it should be placed in a dedicated broken glass box.

Emergency Procedures: Minor Spill Management

In the event of a small spill (<100 mL or 100 g) within a chemical fume hood:

  • Alert colleagues in the immediate area.

  • Ensure you are wearing appropriate PPE: lab coat, gloves, and safety goggles.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels to absorb liquid spills.

  • Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and wipe clean. Collect all cleaning materials as solid hazardous waste.

  • Report the incident to your laboratory supervisor or EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Stream Segregation & Containment cluster_2 Final On-Site Management start Waste Generation (this compound) decision Characterize Waste: Liquid, Solid, or PPE? start->decision liquid_waste Liquid Waste (solutions, mother liquor) decision->liquid_waste Liquid solid_waste Solid Waste (contaminated solids, weigh paper) decision->solid_waste Solid ppe_waste Contaminated PPE (gloves, coats) decision->ppe_waste PPE liquid_container Collect in sealed, compatible liquid waste container liquid_waste->liquid_container solid_container Collect in designated, labeled solid waste container solid_waste->solid_container ppe_waste->solid_container labeling Label Container: 'Hazardous Waste', Full Chemical Name, Date, Hazards liquid_container->labeling solid_container->labeling storage Store in designated Satellite Accumulation Area (SAA) with secondary containment labeling->storage pickup Arrange for Pickup by EHS / Licensed Waste Vendor storage->pickup

Caption: Disposal workflow for this compound waste.

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA website. [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from Chemistry World. [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from MLO. [Link]

  • U.S. Environmental Protection Agency. (2008). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from EPA website. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from EPA website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid. Retrieved from PubChem. [Link]

  • Capot Chemical Co., Ltd. (2025). MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from Capot Chemical. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methyloxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methyloxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.